Product packaging for 2,3,6-Trifluoropyridine-4-carboxylic acid(Cat. No.:CAS No. 675602-92-3)

2,3,6-Trifluoropyridine-4-carboxylic acid

Numéro de catalogue: B1304213
Numéro CAS: 675602-92-3
Poids moléculaire: 177.08 g/mol
Clé InChI: RXNORRUCMWSIQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,6-Trifluoropyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H2F3NO2 and its molecular weight is 177.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2F3NO2 B1304213 2,3,6-Trifluoropyridine-4-carboxylic acid CAS No. 675602-92-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3,6-trifluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO2/c7-3-1-2(6(11)12)4(8)5(9)10-3/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNORRUCMWSIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382331
Record name 2,3,6-Trifluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-92-3
Record name 2,3,6-Trifluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluoropyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,6-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for 2,3,6-trifluoropyridine-4-carboxylic acid, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, the following guide is constructed based on well-established and analogous reactions reported for similar fluorinated pyridine systems. The proposed pathway involves a two-step process: the synthesis of the 2,3,6-trifluoropyridine precursor followed by its regioselective carboxylation.

Introduction

Fluorinated pyridines are a critical class of heterocyclic compounds in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural analogs, such as trifluoromethyl-pyridine carboxylic acids, have been investigated for their coordination chemistry and biological activities. This guide provides a comprehensive approach to its synthesis to facilitate further research and application development.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the starting material, 2,3,6-trifluoropyridine, through the hydrodefluorination of a commercially available precursor. The second, and key, step is the regioselective carboxylation of 2,3,6-trifluoropyridine at the 4-position via a directed ortho-metalation (DoM) approach.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Carboxylation start1 2,3,5,6-Tetrafluoropyridine reagents1 [Rh(μ-H)(dippp)]2 (catalyst) Triethylsilane (HSiEt3) start1->reagents1 product1 2,3,6-Trifluoropyridine reagents1->product1 Hydrodefluorination start2 2,3,6-Trifluoropyridine product1->start2 Purification and use as starting material reagents2 1. n-Butyllithium (n-BuLi) in THF, -78 °C 2. Carbon Dioxide (CO2), solid 3. Aqueous Workup (e.g., HCl) start2->reagents2 product2 This compound reagents2->product2 Lithiation & Carboxylation

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,6-Trifluoropyridine

This procedure is adapted from the catalytic hydrodefluorination of polyfluoroarenes.

Reaction:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2,3,5,6-Tetrafluoropyridine151.05(e.g., 1.51 g)10
[Rh(μ-H)(dippp)]2 (catalyst)-(e.g., 0.05 mol%)0.005
Triethylsilane (HSiEt3)116.28(e.g., 1.16 g)10
Anhydrous Benzene-d6 (or other inert solvent)-(e.g., 10 mL)-

Procedure:

  • In a nitrogen-filled glovebox, combine 2,3,5,6-tetrafluoropyridine, triethylsilane, and the rhodium catalyst in an NMR tube or a suitable reaction vessel containing anhydrous benzene-d6.

  • Seal the vessel and heat the reaction mixture at 50°C for 48 hours.

  • Monitor the reaction progress by 19F NMR spectroscopy.

  • Upon completion, the solvent can be removed under reduced pressure, and the product, 2,3,6-trifluoropyridine, can be purified by distillation or column chromatography. A reported yield for this reaction is approximately 7%[1].

Step 2: Synthesis of this compound

This protocol is based on the standard lithiation and carboxylation of fluorinated pyridines.

Reaction:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2,3,6-Trifluoropyridine133.06(e.g., 1.33 g)10
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)64.06(e.g., 4.4 mL)11 (1.1 eq)
Anhydrous Tetrahydrofuran (THF)-(e.g., 50 mL)-
Carbon Dioxide (solid, dry ice)44.01(excess)-
Hydrochloric Acid (e.g., 1 M aqueous)36.46(as needed)-
Diethyl ether or Ethyl acetate-(for extraction)-
Anhydrous Magnesium Sulfate or Sodium Sulfate-(for drying)-

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Under a positive pressure of nitrogen, add anhydrous THF (50 mL) to the flask and cool the solution to -78°C using a dry ice/acetone bath.

  • Add 2,3,6-trifluoropyridine (1.33 g, 10 mmol) to the cooled THF.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the reaction mixture while maintaining the temperature at -78°C. The addition of n-BuLi often results in a color change.

  • Stir the reaction mixture at -78°C for 1-2 hours to ensure complete lithiation.

  • Quench the reaction by carefully adding an excess of crushed dry ice to the reaction mixture. The temperature should be kept below -60°C during this addition.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Once at room temperature, add water to the mixture, followed by acidification to a pH of approximately 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Data Presentation

Table 1: Summary of Reagents and Expected Products

StepStarting MaterialKey ReagentsProductExpected Yield
12,3,5,6-Tetrafluoropyridine[Rh(μ-H)(dippp)]2, Triethylsilane2,3,6-Trifluoropyridine~7%[1]
22,3,6-Trifluoropyridinen-Butyllithium, Carbon DioxideThis compoundModerate to high (estimated)

Table 2: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC6H2F3NO2
Molecular Weight177.08 g/mol
AppearanceWhite to off-white solid (expected)
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in polar organic solvents (expected)

Logical Relationships in Synthesis

The regioselectivity of the carboxylation step is directed by the fluorine and nitrogen atoms of the pyridine ring. The lithiation is expected to occur at the C4 position due to the combined directing and activating effects of the adjacent fluorine atoms and the ring nitrogen.

Logical_Relationship cluster_logic Rationale for Regioselective Carboxylation Start 2,3,6-Trifluoropyridine Lithiation Deprotonation at C4 by n-BuLi Start->Lithiation Directing effect of F and N atoms Intermediate 4-Lithio-2,3,6-trifluoropyridine (Organolithium Intermediate) Lithiation->Intermediate Carboxylation Nucleophilic attack on CO2 Intermediate->Carboxylation Product This compound Carboxylation->Product

Caption: Logical flow of the regioselective carboxylation step.

Conclusion

This technical guide provides a comprehensive, albeit inferred, pathway for the synthesis of this compound. The outlined procedures are based on established chemical principles and analogous reactions, offering a solid foundation for researchers to produce this compound for further study. It is recommended that small-scale pilot reactions be conducted to optimize the reaction conditions, particularly for the carboxylation step, to maximize the yield and purity of the final product. Standard analytical techniques, such as NMR spectroscopy and mass spectrometry, should be employed to confirm the structure and purity of the synthesized compounds.

References

An In-depth Technical Guide on 2,3,6-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluoropyridine-4-carboxylic acid, also known as 2,3,6-trifluoroisonicotinic acid, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of three fluorine atoms on the pyridine ring dramatically influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability. These modifications can lead to enhanced pharmacological profiles, making this compound a valuable building block for the synthesis of novel therapeutic agents.[1]

The pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous approved drugs, where it often engages in crucial binding interactions with biological targets like enzymes and receptors.[2] Fluorination is a widely used strategy in modern drug design to modulate a candidate's properties, often improving potency, selectivity, and pharmacokinetic parameters.[3] The trifluoromethyl group (CF3), for instance, is strongly electron-withdrawing and can significantly impact a compound's biological activity.[4] This guide provides a comprehensive overview of the chemical properties, spectral characteristics, and synthetic methodologies related to this compound and its close analogs.

Note: Publicly available experimental data for this compound is limited. Therefore, this guide includes data from closely related and structurally similar analogs, such as 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid and various difluoropyridine carboxylic acids, to provide a comparative and predictive context.

Core Chemical Properties

The physicochemical properties of fluorinated pyridine carboxylic acids are pivotal for their application in synthesis and drug design. The table below summarizes key data for the title compound and its relevant analogs.

PropertyThis compound2,3,5,6-Tetrafluoropyridine-4-carboxylic acid3,5-Difluoropyridine-4-carboxylic acid5-(Trifluoromethyl)pyridine-2-carboxylic acid
Molecular Formula C₆H₂F₃NO₂C₆HF₄NO₂[5]C₆H₃F₂NO₂[6]C₇H₄F₃NO₂[7]
Molecular Weight 177.08 g/mol 195.07 g/mol [5]159.09 g/mol [6]191.11 g/mol [7]
CAS Number Not readily available2875-10-7[5]903522-29-2[6]80194-69-0[7]
Appearance White to off-white solid (predicted)Crystalline solid[8]White solid[6]Pale brown powder[7]
Melting Point Not availableNot available246 - 249 °C[6]135 - 137 °C[7]
Boiling Point Not available336.3±37.0 °C (Predicted)[8]Not available273.7±40.0 °C (Predicted)[7]
pKa Not available0.83±0.10 (Predicted)[8]Not available3.13±0.10 (Predicted)[7]
Solubility Not availableNot availableSparingly soluble in waterSlightly soluble in water[7]

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected and reported spectral characteristics for this class of compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a fluorinated pyridine carboxylic acid is characterized by several key absorption bands.

  • O-H Stretch: A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[9][10]

  • C=O Stretch: A strong, sharp absorption band should appear between 1690-1760 cm⁻¹.[11] Conjugation with the pyridine ring typically shifts this peak to the lower end of the range (~1710 cm⁻¹).[9]

  • C-F Stretch: Strong absorptions corresponding to C-F bond stretching are typically found in the fingerprint region, between 1000-1400 cm⁻¹.

  • Aromatic C=C and C=N Stretch: Medium to weak bands are expected in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.[12]

VibrationTypical Wavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid) 2500 - 3300Very Broad, Strong
C=O Stretch (Carboxylic Acid) 1690 - 1760Sharp, Strong
C=C, C=N Stretch (Aromatic Ring) 1400 - 1600Medium to Weak
C-O Stretch (Carboxylic Acid) 1210 - 1320Medium
C-F Stretch 1000 - 1400Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms.[13]

  • ¹H NMR: The most deshielded signal will be the acidic proton of the carboxylic acid, typically appearing as a broad singlet downfield, often above 12 ppm.[9] The remaining proton on the pyridine ring would appear in the aromatic region, with its chemical shift and multiplicity influenced by coupling to the adjacent fluorine atoms.

  • ¹³C NMR: The carboxyl carbon signal is expected in the range of 165-185 δ.[9] The carbon atoms attached to fluorine will show characteristic C-F coupling and will be significantly shifted downfield.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. Three distinct signals would be expected for this compound, with chemical shifts and coupling constants providing definitive information about their positions on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): For C₆H₂F₃NO₂, the exact mass would be approximately 177.0041 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition.[13]

  • Key Fragmentation Patterns: Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, [M-17]⁺) and the loss of the entire carboxyl group (•COOH, [M-45]⁺), leading to the formation of a stable acylium ion or a trifluoropyridyl radical cation, respectively.[13] Decarboxylation (loss of CO₂, [M-44]) is also a possible fragmentation.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not widely published. However, a plausible synthetic route can be adapted from established methods for preparing similar fluorinated pyridine carboxylic acids. A common strategy involves the low-temperature lithiation of a suitable trifluoropyridine precursor followed by quenching with carbon dioxide.

Representative Synthesis of a Fluorinated Pyridine Carboxylic Acid

Objective: To synthesize a fluorinated pyridine-4-carboxylic acid via lithiation and carboxylation. This protocol is based on general procedures for related compounds.

Materials:

  • 2,3,6-Trifluoropyridine (Starting Material)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (HCl), e.g., 1 M aqueous solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is assembled.

  • Initial Solution: 2,3,6-Trifluoropyridine (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The lithiation is expected to occur regioselectively at the 4-position, which is activated by the flanking fluorine atoms and the nitrogen atom.

  • Carboxylation: The reaction mixture is slowly transferred via cannula into a separate flask containing an excess of crushed dry ice, which is vigorously stirred. Alternatively, the dry ice can be added in small portions to the reaction flask. A slurry will form.

  • Quenching: After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Diagrams and Visualizations

General Synthetic Pathway

The following diagram illustrates a representative synthesis for this class of compounds.

Synthesis_Pathway Start 2,3,6-Trifluoropyridine Intermediate 4-Lithio-2,3,6-trifluoropyridine (in situ intermediate) Start->Intermediate 1) n-BuLi, THF 2) -78 °C Product 2,3,6-Trifluoropyridine- 4-carboxylic acid Intermediate->Product 1) CO₂ (Dry Ice) 2) H₃O⁺ workup

Caption: A plausible synthetic route to this compound.

Experimental and Analytical Workflow

This diagram outlines the logical flow from synthesis to characterization.

Workflow cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Analysis & Characterization synthesis Lithiation & Carboxylation workup Acidic Workup & Extraction synthesis->workup Reaction Quench purify Recrystallization or Column Chromatography workup->purify nmr NMR (¹H, ¹³C, ¹⁹F) purify->nmr Structure Elucidation ms HRMS purify->ms Formula Confirmation ir IR Spectroscopy purify->ir Functional Groups purity HPLC / Titration purify->purity Purity Check

Caption: Standard workflow for the synthesis and analysis of the target compound.

Applications in Drug Development

Pyridine carboxylic acids are versatile scaffolds in medicinal chemistry, and their fluorinated derivatives are of particular importance.[2][14]

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group, often coordinating to metal ions in enzyme active sites or forming strong hydrogen bonds.[2] Fluorination can modulate the acidity (pKa) of the carboxyl group and the overall electronics of the pyridine ring, which can fine-tune binding affinity and selectivity.

  • Modulation of Physicochemical Properties: Introducing fluorine atoms generally increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability.[1] However, the effect is complex and position-dependent. It also often improves metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other chemical groups. Its strong electron-withdrawing nature can significantly alter the properties of the parent molecule.[4]

  • Intermediate for Agrochemicals and Pharmaceuticals: Many complex active ingredients in both the pharmaceutical and agrochemical industries utilize trifluoromethylpyridine intermediates in their synthesis.[15] These building blocks are crucial for creating compounds with desired biological activities.[7]

References

Navigating the Synthesis and Application of 2,3,6-Trifluoropyridine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Data

Quantitative data for 2,3,6-Trifluoropyridine-4-carboxylic acid is not extensively documented. However, data for analogous fluorinated pyridine carboxylic acids can provide valuable insights into its expected properties.

Table 1: Physicochemical Data of Related Fluorinated Pyridine Carboxylic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
2,3,5,6-Tetrafluoropyridine-4-carboxylic acid2875-10-7C₆HF₄NO₂195.07148-151336.3±37.00.83±0.10
2,5,6-Trifluoronicotinic acid773109-19-6C₆H₂F₃NO₂177.08Not AvailableNot AvailableNot Available
3,5-Difluoropyridine-4-carboxylic acid903522-29-2C₆H₃F₂NO₂159.09246 - 249Not AvailableNot Available
4-(Trifluoromethyl)nicotinic acid158063-66-2C₇H₄F₃NO₂191.11146-148290.4±40.02.50±0.36
2,3,6-Trifluorobenzoic acid36556-45-9C₇H₃F₃O₂176.09Not AvailableNot AvailableNot Available

Data is sourced from publicly available chemical databases and may be predicted values.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, general synthetic strategies for fluorinated pyridine carboxylic acids can be adapted. A plausible synthetic route could involve the fluorination of a corresponding chlorinated or aminated pyridine precursor, followed by carboxylation.

A representative experimental protocol for the synthesis of a related compound, 6-(trifluoromethyl)nicotinic acid, is described in a patent (EP2821398A1), which can serve as a methodological reference.[1]

General Experimental Protocol: Synthesis of a Fluorinated Pyridine Carboxylic Acid Derivative (Adapted from Patent Literature) [1]

  • Reaction Setup: A solution of the starting fluorinated pyridine precursor (1.0 eq) is prepared in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran (THF) or Diethyl Ether) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq), is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period (e.g., 1-2 hours) to ensure complete lithiation.

  • Carboxylation: Gaseous carbon dioxide (CO₂), dried by passing through a drying agent, is bubbled through the reaction mixture. Alternatively, the mixture can be poured over crushed dry ice. The reaction is allowed to warm to room temperature slowly.

  • Work-up: The reaction is quenched with an aqueous acid solution (e.g., 1M HCl). The aqueous layer is extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the desired fluorinated pyridine carboxylic acid.

G start Fluorinated Pyridine Precursor step1 Dissolve in Anhydrous Aprotic Solvent (e.g., THF, Diethyl Ether) Inert Atmosphere (N2 or Ar) start->step1 step2 Cool to -78 °C step1->step2 step3 Add Organolithium Base (e.g., n-BuLi, LDA) step2->step3 step4 Carboxylation with CO2 step3->step4 step5 Aqueous Acidic Work-up step4->step5 step6 Extraction with Organic Solvent step5->step6 step7 Purification (Recrystallization or Chromatography) step6->step7 end_product Fluorinated Pyridine Carboxylic Acid step7->end_product

Caption: General Synthetic Workflow for Fluorinated Pyridine Carboxylic Acids.

Applications in Drug Development and Research

Trifluoromethylpyridine derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules for the pharmaceutical and agrochemical industries.[2][3] The unique properties conferred by the trifluoromethyl group can lead to enhanced efficacy, selectivity, and metabolic stability of drug candidates.[2][3]

Key Application Areas:

  • Agrochemicals: Trifluoromethylpyridine moieties are found in numerous herbicides, insecticides, and fungicides.[2][4] For instance, 4-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of the insecticide flonicamid.[4]

  • Pharmaceuticals: These compounds serve as intermediates in the production of various therapeutic agents, including antivirals and antitumor drugs.[5] The fluorinated pyridine scaffold is explored for its potential to interact with various biological targets.

  • Enzyme Inhibition: Pyridine carboxylic acid isomers and their derivatives have been extensively studied as enzyme inhibitors for a wide range of diseases, including tuberculosis, cancer, and diabetes.[6] The electronic properties of the fluorinated ring can significantly influence binding to enzyme active sites.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not well-defined in the literature, research on analogous fluorinated compounds provides insights into potential mechanisms of action. For example, some fluorinated pyridine derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[7]

The rationale for targeting such pathways often involves the ability of the fluorinated pyridine core to form specific interactions (e.g., hydrogen bonds, halogen bonds) with key amino acid residues within the ATP-binding pocket of kinases like PI3K.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Potential Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Conclusion

This compound represents a valuable, albeit not extensively characterized, building block for chemical synthesis. Its structural similarity to other well-studied fluorinated pyridine carboxylic acids suggests its potential utility in the development of novel agrochemicals and pharmaceuticals. This technical guide, by consolidating available information on related compounds, aims to provide a foundational resource for researchers and professionals in drug development, facilitating further exploration of this and similar fluorinated scaffolds. The provided synthetic strategies and insights into potential biological activities offer a starting point for future research endeavors in this promising area of medicinal chemistry.

References

Spectroscopic Profile of 2,3,6-Trifluoropyridine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3,6-Trifluoropyridine-4-carboxylic acid. Due to the limited availability of experimental data for this specific isomer in public databases, this document presents predicted and analogous data based on established spectroscopic principles and data from structurally related compounds. It also includes detailed experimental protocols for acquiring such data.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The trifluorinated pyridine ring system imparts unique electronic properties, while the carboxylic acid moiety allows for further chemical modifications, making it a valuable building block in drug discovery and development. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for elucidating its role in various chemical and biological processes.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with data from analogous fluorinated pyridine and benzoic acid derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~13-14broad singlet-COOH
~7.5-8.0doublet of doubletsH-5

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration. The pyridine proton at position 5 is expected to show coupling to the fluorine atoms at positions 3 and 6.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~165-170-COOH
~150-160 (d)C-2 (¹JCF)
~145-155 (d)C-6 (¹JCF)
~140-150 (d)C-3 (¹JCF)
~120-130C-4
~110-120 (d)C-5 (²JCF)

Note: Carbon signals directly attached to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF). The C-5 signal will also likely be a doublet due to two-bond coupling with the fluorine at C-6.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
-80 to -100multipletF-6
-120 to -140multipletF-2
-150 to -170multipletF-3

Note: ¹⁹F NMR chemical shifts are reported relative to CFCl₃. The multiplicities will be complex due to F-F coupling.

Table 4: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
1710-1760StrongC=O stretch (carboxylic acid)[1]
1600-1640MediumC=C and C=N stretching (pyridine ring)
1200-1300StrongC-F stretching
~1200MediumC-O stretching
~900Medium, broadO-H bend (out-of-plane)

Note: The broad O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[1] Conjugation with the pyridine ring may lower the C=O stretching frequency.[1]

Table 5: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
193[M]⁺ (Molecular Ion)
176[M-OH]⁺
148[M-COOH]⁺
128[M-COOH-HF]⁺

Note: Electron ionization (EI) is expected to produce the molecular ion peak and characteristic fragments from the loss of hydroxyl and carboxyl groups.[2][3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H, ¹³C, and ¹⁹F NMR spectra of the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

    • Use an external reference standard such as CFCl₃ or a sealed capillary containing a known fluorine compound.[6]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectrum Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Methodology (Thin Solid Film):

  • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[7]

  • Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

  • Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[4] The sample is heated under vacuum to induce sublimation.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3][4][5]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Sample Prep IR IR Spectroscopy (FTIR-ATR) Purification->IR Sample Prep MS Mass Spectrometry (EI-MS) Purification->MS Sample Prep Data_Analysis Spectral Interpretation & Data Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. Researchers are encouraged to use this information as a reference for their analytical work on this and related fluorinated heterocyclic compounds.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,3,6-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,3,6-Trifluoropyridine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectral data, comprehensive experimental protocols for data acquisition, and a visualization of the key nuclear interactions.

Introduction

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such fluorinated molecules. ¹⁹F NMR, in particular, offers high sensitivity and a wide chemical shift range, making it an excellent probe for studying fluorinated compounds.[1][2][3]

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹⁹F NMR data. These predictions are based on the analysis of substituent effects on the pyridine ring and data from analogous fluorinated pyridine derivatives.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show a single resonance corresponding to the proton at the C5 position.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H57.5 - 8.5Doublet of Doublets of Doublets (ddd)⁴J(H-F) and ⁵J(H-F)

Note: The exact chemical shift and coupling constants will be highly dependent on the solvent and pH.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is anticipated to display three distinct signals for the fluorine atoms at positions 2, 3, and 6.

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F2-80 to -100Doublet of Doublets (dd)³J(F2-F3), ⁴J(F2-F6)
F3-140 to -160Doublet of Doublets (dd)³J(F2-F3), ⁵J(F3-F6)
F6-100 to -120Doublet of Doublets of Doublets (ddd)⁴J(F2-F6), ⁵J(F3-F6), ⁴J(H5-F6)

Note: Chemical shifts for ¹⁹F NMR are referenced to CFCl₃ at 0.00 ppm. Negative values indicate upfield shifts.[4][5] The coupling constants between fluorine atoms (JFF) decrease as the number of intervening bonds increases.

Experimental Protocols

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Common choices for carboxylic acids include DMSO-d₆, Methanol-d₄, or D₂O with pH adjustment. The choice of solvent can significantly impact the chemical shifts, particularly of the carboxylic acid proton and the aromatic proton.[6][7]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, trifluoroacetic acid (TFA) or hexafluorobenzene can be used as an external or internal standard.[5]

¹H NMR Spectroscopy
  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of 12-16 ppm is generally sufficient.

¹⁹F NMR Spectroscopy
  • Instrument: A spectrometer equipped with a multinuclear probe capable of detecting ¹⁹F.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectra.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 32-128 scans.

    • Spectral Width: Due to the large chemical shift range of ¹⁹F, a wide spectral width of at least 200 ppm should be used initially to locate all signals.[8]

    • Decoupling: For routine spectra, broadband proton decoupling is recommended to remove ¹H-¹⁹F couplings and simplify the signals.

Visualization of NMR Coupling Interactions

The following diagram illustrates the predicted through-bond J-coupling interactions within the this compound molecule that give rise to the complex splitting patterns observed in the NMR spectra.

Caption: Predicted J-coupling interactions in this compound.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for acquiring and interpreting the NMR spectra of the target compound.

G A Sample Preparation (Compound in Deuterated Solvent) B 1H NMR Acquisition A->B C 19F NMR Acquisition (with Proton Decoupling) A->C D Process 1H Spectrum (Phase, Baseline, Integrate) B->D E Process 19F Spectrum (Phase, Baseline) C->E F Analyze 1H Data (Chemical Shift, Multiplicity) D->F G Analyze 19F Data (Chemical Shifts, Multiplicities, J(F-F)) E->G H Structure Confirmation F->H G->H

Caption: Workflow for NMR spectral analysis.

Conclusion

This guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H and ¹⁹F NMR spectra of this compound. The predicted data and detailed protocols offer a solid foundation for researchers to characterize this and similar fluorinated compounds, facilitating further research and development in their respective fields. The unique characteristics of ¹⁹F NMR, such as its high sensitivity and broad chemical shift range, make it a particularly powerful technique for the unambiguous structural analysis of fluorinated molecules.[1][9]

References

An In-depth Technical Guide to the Physical Properties of 2,3,6-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,3,6-Trifluoropyridine-4-carboxylic acid (CAS Number: 675602-92-3). Due to the limited publicly available data for this specific compound, this document consolidates the existing information and presents general experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Properties

This compound, also known as 2,3,6-trifluoroisonicotinic acid, is a fluorinated pyridine derivative. Its chemical structure, featuring a pyridine ring substituted with three fluorine atoms and a carboxylic acid group, suggests its potential utility as a building block in medicinal chemistry and materials science. The fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 675602-92-3
Molecular Formula C₆H₂F₃NO₂
Molecular Weight 177.08 g/mol
Appearance Powder or granule
Melting Point 118°C to 121°C
Boiling Point 377.8°C at 760 mmHg
Density 1.642 g/cm³
Refractive Index 1.491
Solubility Insoluble in water
pKa Data not available

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the scientific literature. However, standard methodologies for characterizing similar organic compounds can be applied.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point (118°C).

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

Determination of Solubility (Qualitative and Quantitative)

Solubility is a crucial parameter for any compound intended for pharmaceutical or industrial applications.

Qualitative Solubility:

  • Place approximately 10 mg of this compound into a series of test tubes.

  • Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) to each tube.

  • Agitate the tubes vigorously for 1-2 minutes at a controlled temperature (e.g., 25°C).

  • Visually inspect each tube for the presence of undissolved solid. Classify the solubility as soluble, partially soluble, or insoluble.

Quantitative Solubility (Gravimetric Method):

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Carefully filter the saturated solution to remove any undissolved solid.

  • Accurately transfer a known volume of the clear filtrate to a pre-weighed container.

  • Evaporate the solvent completely under reduced pressure or in a drying oven at a temperature below the compound's boiling point.

  • Weigh the container with the dried solute. The difference in weight gives the mass of the dissolved solid.

  • Calculate the solubility in terms of g/L or mol/L.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent in which both the acid and its conjugate base are soluble (e.g., a mixture of water and an organic co-solvent like methanol or ethanol).

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the midpoint of the steep rise in the titration curve or by analyzing the first derivative of the curve.

Logical Workflows

The following diagrams illustrate generalized workflows for the synthesis and physical characterization of a compound such as this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Precursors Precursors Reaction Reaction Precursors->Reaction Reagents, Solvent, Conditions Crude_Product Crude_Product Reaction->Crude_Product Work-up Purification_Method Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification_Method Pure_Product Pure_Product Purification_Method->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Purity_Analysis Purity Analysis (e.g., HPLC, Elemental Analysis) Pure_Product->Purity_Analysis

Caption: A generalized workflow for the synthesis and characterization of a pyridine carboxylic acid.

Physical_Property_Workflow cluster_properties Physical Property Determination Pure_Compound Pure this compound Melting_Point Melting Point Analysis Pure_Compound->Melting_Point Boiling_Point Boiling Point Determination Pure_Compound->Boiling_Point Solubility_Test Solubility Testing Pure_Compound->Solubility_Test pKa_Titration pKa Titration Pure_Compound->pKa_Titration Density_Measurement Density Measurement Pure_Compound->Density_Measurement Refractive_Index_Measurement Refractive Index Measurement Pure_Compound->Refractive_Index_Measurement Data_Compilation Data Compilation and Analysis Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Solubility_Test->Data_Compilation pKa_Titration->Data_Compilation Density_Measurement->Data_Compilation Refractive_Index_Measurement->Data_Compilation

Caption: Workflow for the determination of key physical properties of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in the scientific literature detailing the biological activity or any associated signaling pathways for this compound. Further research would be required to elucidate any potential pharmacological effects or mechanisms of action.

Conclusion

This technical guide summarizes the currently known physical properties of this compound. While some fundamental data such as melting point and boiling point have been reported, other key parameters like pKa and quantitative solubility are not yet documented in readily accessible sources. The provided general experimental protocols offer a framework for the comprehensive characterization of this compound. The absence of biological data highlights an opportunity for future research to explore the potential applications of this fluorinated pyridine derivative in drug discovery and development.

Starting materials for 2,3,6-Trifluoropyridine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for producing 2,3,6-trifluoropyridine-4-carboxylic acid, a valuable fluorinated pyridine derivative with applications in pharmaceutical and agrochemical research. The synthesis of this compound presents unique challenges due to the specific arrangement of its fluorine substituents. This document outlines the most viable starting materials and reaction sequences, providing detailed experimental protocols where available and summarizing key quantitative data.

Executive Summary

The synthesis of this compound is not extensively detailed in publicly available literature, necessitating a review of synthetic strategies for analogous fluorinated pyridines. Two principal and promising routes have been identified: the halogen-metal exchange of a 4-halo-2,3,6-trifluoropyridine intermediate followed by carboxylation, and the synthesis and subsequent hydrolysis of a 2,3,6-trifluoro-4-cyanopyridine precursor. A third, less certain path, involves the direct, regioselective lithiation of a 2,3,6-trifluoropyridine backbone. The selection of a specific route will likely depend on the availability of starting materials and the desired scale of production.

Synthetic Pathways and Starting Materials

The successful synthesis of this compound hinges on the strategic introduction of a carboxyl group at the C4 position of a trifluorinated pyridine ring. The following sections detail the most plausible synthetic approaches.

Route 1: Halogen-Metal Exchange of 4-Bromo-2,3,6-trifluoropyridine

This route is arguably the most direct and controllable method for the regioselective introduction of the carboxylic acid group. It involves the preparation of a 4-bromo-2,3,6-trifluoropyridine intermediate, which then undergoes a halogen-metal exchange, followed by quenching with carbon dioxide.

Step 1: Synthesis of 4-Bromo-2,3,5,6-tetrafluoropyridine

Step 2: Selective Hydrodefluorination (Proposed)

A critical and challenging step would be the selective removal of the fluorine atom at the 5-position to yield 4-bromo-2,3,6-trifluoropyridine. This transformation would require carefully controlled reaction conditions to achieve the desired regioselectivity.

Step 3: Halogen-Metal Exchange and Carboxylation

With the 4-bromo-2,3,6-trifluoropyridine in hand, a halogen-metal exchange reaction can be performed, typically at low temperatures, using an organolithium reagent such as n-butyllithium. The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate, which upon acidic workup, yields the target molecule.

Experimental Protocol (General for Halogen-Metal Exchange and Carboxylation):

  • A solution of 4-bromo-2,3,6-trifluoropyridine in an anhydrous ethereal solvent (e.g., diethyl ether, THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium in hexanes (typically 1.1 to 1.5 equivalents) is added dropwise, maintaining the low temperature.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete halogen-metal exchange.

  • An excess of freshly crushed solid carbon dioxide is added to the reaction mixture in one portion.

  • The reaction is allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is acidified with a mineral acid (e.g., HCl) to a pH of approximately 1-2.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Quantitative Data Summary (Route 1 - Representative)

StepStarting MaterialProductReagentsConditionsYield (%)
1Pentafluoropyridine4-Bromo-2,3,5,6-tetrafluoropyridineHBr/Lewis Acid or other brominating agentsVariesModerate to Good
24-Bromo-2,3,5,6-tetrafluoropyridine4-Bromo-2,3,6-trifluoropyridineSelective reducing agentTo be determined-
34-Bromo-2,3,6-trifluoropyridineThis compound1. n-BuLi2. CO₂3. H⁺THF, -78 °C to rtGood to Excellent (estimated)
Route 2: Synthesis and Hydrolysis of 2,3,6-Trifluoro-4-cyanopyridine

This two-step approach involves the synthesis of a 4-cyano substituted trifluoropyridine, followed by hydrolysis of the nitrile group to the carboxylic acid.

Step 1: Synthesis of 2,3,6-Trifluoro-4-cyanopyridine

The synthesis of this intermediate is a key challenge. A potential method involves the nucleophilic aromatic substitution of a suitable precursor, such as a 4-halo-2,3,6-trifluoropyridine, with a cyanide salt. Alternatively, Sandmeyer-type reactions on a corresponding 4-amino precursor could be explored.

Step 2: Hydrolysis of the Nitrile

The hydrolysis of the 4-cyano group to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the fluorine substituents.

Experimental Protocol (General for Nitrile Hydrolysis):

  • 2,3,6-Trifluoro-4-cyanopyridine is suspended in an aqueous solution of a strong base (e.g., NaOH or KOH).

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is cooled to room temperature and acidified with a concentrated mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary (Route 2 - Representative)

StepStarting MaterialProductReagentsConditionsYield (%)
14-Halo-2,3,6-trifluoropyridine2,3,6-Trifluoro-4-cyanopyridineNaCN or KCNHigh temperature, polar aprotic solventModerate to Good (estimated)
22,3,6-Trifluoro-4-cyanopyridineThis compoundNaOH(aq) or H₂SO₄(aq)RefluxGood to Excellent
Route 3: Direct Lithiation of 2,3,6-Trifluoropyridine (Hypothetical)

This approach would be the most atom-economical if the regioselectivity of the lithiation favors the C4 position. The directing effects of the fluorine atoms and the pyridine nitrogen are crucial in determining the site of deprotonation. The fluorine atoms are electron-withdrawing and can direct lithiation to an adjacent position. However, the relative directing abilities of the fluorine atoms at the 2, 3, and 6 positions would need to be carefully considered. Without specific literature data on the lithiation of 2,3,6-trifluoropyridine, this route remains speculative but warrants investigation.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the proposed synthetic routes, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Route_1 start Pentafluoropyridine inter1 4-Bromo-2,3,5,6-tetrafluoropyridine start->inter1 Bromination inter2 4-Bromo-2,3,6-trifluoropyridine inter1->inter2 Selective Hydrodefluorination inter3 4-Lithio-2,3,6-trifluoropyridine inter2->inter3 n-BuLi product This compound inter3->product 1. CO2 2. H+ Synthesis_Route_2 start 4-Halo-2,3,6-trifluoropyridine inter1 2,3,6-Trifluoro-4-cyanopyridine start->inter1 Cyanation (NaCN/KCN) product This compound inter1->product Hydrolysis (H+ or OH-)

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3,6-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and bonding of 2,3,6-Trifluoropyridine-4-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related fluorinated pyridine carboxylic acids to infer its structural and electronic properties. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's characteristics for applications in medicinal chemistry and materials science. The document covers the predicted molecular geometry, the nature of its chemical bonds, and spectroscopic characteristics, supported by data from analogous compounds. Additionally, generalized experimental protocols for its synthesis and characterization are provided.

Introduction

Fluorinated pyridine carboxylic acids are a class of compounds of significant interest in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a member of this class, presents a unique substitution pattern that is expected to confer specific electronic and steric properties. This guide aims to provide a thorough understanding of its molecular structure and bonding to facilitate its use in research and development.

Predicted Molecular Structure and Bonding

The molecular structure of this compound is characterized by a pyridine ring substituted with three fluorine atoms and a carboxylic acid group. The fluorine atoms at positions 2, 3, and 6, and the carboxylic acid at position 4, create a distinct electronic environment on the aromatic ring.

The bonding within the pyridine ring is aromatic, with delocalized π-electrons across the carbon and nitrogen atoms. The high electronegativity of the fluorine atoms is expected to have a strong electron-withdrawing effect on the pyridine ring through both inductive (-I) and mesomeric (-M) effects. This withdrawal of electron density will likely decrease the basicity of the pyridine nitrogen and increase the acidity of the carboxylic acid proton compared to their non-fluorinated counterparts.

The carboxylic acid group is planar, and its orientation relative to the pyridine ring will be influenced by steric hindrance from the adjacent fluorine atoms and potential intramolecular hydrogen bonding. It is anticipated that the molecule will exhibit intermolecular hydrogen bonding in the solid state, likely forming dimers between the carboxylic acid groups of adjacent molecules.

Figure 1: Predicted molecular structure of this compound.

Quantitative Data from Analogous Compounds

Due to the absence of specific experimental data for this compound in the available literature, the following tables summarize key physicochemical and spectroscopic data from closely related fluorinated pyridine carboxylic acids. This information provides a valuable reference for predicting the properties of the target molecule.

Table 1: Physicochemical Properties of Analogous Fluorinated Pyridine Carboxylic Acids

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,3,5,6-Tetrafluoropyridine-4-carboxylic acid2875-10-7C₆HF₄NO₂195.07Not available
6-Fluoropyridine-3-carboxylic acid403-45-2C₆H₄FNO₂141.10144-148
2,3-Difluoropyridine-4-carboxylic acid[1]82570-01-6C₆H₃F₂NO₂159.09Not available

Table 2: Spectroscopic Data of Analogous Fluorinated Pyridine Carboxylic Acids

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
3-Fluoropyridine-4-carboxylic acid[2]8.95 (s, 1H), 8.65 (d, 1H), 7.6 (t, 1H)Not availableNot available
General Carboxylic Acids[3][4][5][6]~12 (s, 1H, COOH)165-185 (C=O)2500-3300 (O-H, broad), 1710-1760 (C=O)
Fluoropyridines (General)[7]Chemical shifts are highly dependent on fluorine substitution patterns and solvent.Carbon signals are split by C-F coupling.Not available

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification, and characterization of this compound, based on established methods for related compounds.

Synthesis

A potential synthetic route to this compound could involve the oxidation of a corresponding methyl or other alkyl-substituted trifluoropyridine. Alternatively, a halogen-metal exchange followed by carboxylation of a tetrafluoropyridine precursor could be employed. A generalized procedure for the synthesis of a fluorinated pyridine carboxylic acid from an aminopyridine precursor is described below, which could be adapted.

Generalized Synthesis Workflow:

synthesis_workflow Start Substituted Aminopyridine Diazotization Diazotization (e.g., NaNO2, HF-Pyridine) Start->Diazotization Fluorination Fluorodediazoniation (Balz-Schiemann type reaction) Diazotization->Fluorination Intermediate Fluorinated Pyridine Intermediate Fluorination->Intermediate Functionalization Functional Group Transformation (e.g., Oxidation of a side chain) Intermediate->Functionalization Product This compound Functionalization->Product

Figure 2: A generalized synthetic workflow for fluorinated pyridine carboxylic acids.

A plausible, though unconfirmed, method for the synthesis of the title compound may involve the ammonialysis of a tetrachloropyridine formic acid followed by acidification.[8]

Purification

The crude product would likely be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods.

Characterization

NMR spectroscopy is a powerful tool for structural elucidation.

  • 1H NMR: The spectrum is expected to show a signal for the carboxylic acid proton, typically in the range of 10-13 ppm, which may be broad.[3] The remaining aromatic proton on the pyridine ring will appear as a multiplet, with its chemical shift and coupling constants influenced by the adjacent fluorine atoms.

  • 19F NMR: This is crucial for confirming the fluorine substitution pattern. Three distinct signals are expected, and their chemical shifts and coupling constants (JFF) will be characteristic of their positions on the pyridine ring.

  • 13C NMR: The spectrum will show six signals for the carbon atoms. The carboxylic acid carbonyl carbon will appear in the downfield region (160-180 ppm). The pyridine ring carbons will show characteristic chemical shifts and C-F coupling.

A general protocol for NMR analysis involves dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquiring the spectra on a high-field NMR spectrometer.

IR spectroscopy can identify the key functional groups.

  • O-H stretch: A very broad absorption is expected in the range of 2500-3300 cm-1, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[4][6]

  • C=O stretch: A strong, sharp absorption should appear between 1710 and 1760 cm-1 for the carbonyl group.[4][6]

  • C-F stretches: Strong absorptions in the fingerprint region (typically 1000-1400 cm-1) will be indicative of the carbon-fluorine bonds.

The IR spectrum can be obtained using an ATR-FTIR spectrometer on a solid sample.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state.[9]

Generalized X-ray Crystallography Workflow:

xray_workflow Crystal Grow Single Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction StructureSolution Structure Solution (e.g., Direct Methods) Diffraction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Data Analysis (Bond lengths, angles, packing) Refinement->Analysis

Figure 3: Generalized workflow for single-crystal X-ray crystallography.

This technique would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-stacking.

Conclusion

While a complete experimental dataset for this compound is not currently available in the public domain, this technical guide provides a robust, inferred understanding of its molecular structure and bonding based on the well-established principles of physical organic chemistry and data from analogous compounds. The provided information on its predicted structure, physicochemical properties, and generalized experimental protocols serves as a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecules for pharmaceutical and other applications. Further experimental and computational studies are warranted to fully elucidate the specific properties of this intriguing molecule.

References

An In-depth Technical Guide to the Electron Density Distribution in Trifluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electron density distribution in trifluoropyridine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. Understanding the electronic landscape of these molecules is crucial for predicting their reactivity, metabolic stability, and interactions with biological targets.

Introduction to Trifluoropyridines

Trifluoropyridine derivatives are heterocyclic compounds that have garnered substantial attention in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into the pyridine ring significantly alters the molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine and the trifluoromethyl group modifies the electron density distribution, which in turn influences lipophilicity, metabolic stability, and binding affinity to target proteins. These characteristics are pivotal in the design of novel therapeutic agents with improved pharmacokinetic profiles.

Theoretical Framework for Electron Density Analysis

The electron density distribution in a molecule is a fundamental property that dictates its chemical behavior. Several computational methods are employed to quantify and visualize this distribution.

Mulliken Population Analysis: This method partitions the total electron population among the constituent atoms, providing a measure of partial atomic charges. While computationally efficient, Mulliken charges can be sensitive to the choice of basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more robust description of the electron density in terms of localized bonds, lone pairs, and intermolecular interactions. Natural Population Analysis (NPA), a component of NBO, yields atomic charges that are less dependent on the basis set compared to Mulliken charges. NBO analysis also allows for the quantitative assessment of hyperconjugative interactions, which are key to understanding molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of chemical reactivity and intermolecular interactions, such as hydrogen bonding.

Computational Methodology

The determination of electron density distribution in trifluoropyridine derivatives is primarily achieved through ab initio and Density Functional Theory (DFT) calculations. A typical computational protocol is outlined below.

Experimental Protocol: DFT Calculations
  • Molecular Structure Optimization: The initial step involves the optimization of the molecular geometry of the trifluoropyridine derivative. This is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a suitable basis set, for example, 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on heavy and hydrogen atoms, which are important for describing anions and weak interactions, while "(d,p)" denotes the addition of polarization functions.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electron Density Analysis: With the optimized geometry, single-point energy calculations are carried out to obtain the electronic wavefunction. This wavefunction is then used for:

    • Mulliken Population Analysis: To calculate the partial atomic charges.

    • Natural Bond Orbital (NBO) Analysis: To determine the natural atomic charges, orbital occupancies, and donor-acceptor interactions. .

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize the electrostatic potential on the molecular surface.

  • Software: Commonly used software packages for these calculations include Gaussian, ORCA, and GAMESS. Visualization of the results is often performed with programs like GaussView, Avogadro, or VMD.

The logical workflow for these computational analyses can be visualized as follows:

computational_workflow start Select Trifluoropyridine Derivative geom_opt Geometry Optimization (DFT/B3LYPE/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe Single-Point Energy Calculation freq_calc->spe analysis Electron Density Analysis spe->analysis mulliken Mulliken Population Analysis analysis->mulliken nbo Natural Bond Orbital (NBO) Analysis analysis->nbo mep Molecular Electrostatic Potential (MEP) Map analysis->mep results Quantitative Data and Visualizations mulliken->results nbo->results mep->results

Computational workflow for electron density analysis.

Quantitative Analysis of Electron Density Distribution

The following tables summarize the calculated electronic properties for representative trifluoropyridine derivatives from the literature. These calculations were performed at the DFT/B3LYP/cc-pVQZ and DFT/B3LYP/6-311++G(d,p) levels of theory.

Natural Population Analysis (NPA) Charges

Table 1: Natural Atomic Charges for 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP)

AtomCharge (e)
C10.238
C2-0.291
C30.383
C4-0.581
C50.309
N6-0.548
C70.898
F8-0.329
F9-0.334
F10-0.331
Cl11-0.062
N12-0.803
H130.428
H140.424

Data extracted from a study on 2-amino-3-chloro-5-trifluoromethyl pyridine.[1]

Table 2: Natural Atomic Charges for 4-amino-3-chloro-2,5,6-trifluoropyridine

Due to the unavailability of the full text, the specific atomic charges for this molecule could not be included. However, the study confirms that NPA calculations were performed.

Mulliken Atomic Charges

While NBO charges are generally preferred for their stability, Mulliken charges are also widely reported.

Table 3: Mulliken Atomic Charges for 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP)

AtomCharge (e)
C10.155
C2-0.219
C30.117
C4-0.331
C50.165
N6-0.334
C70.544
F8-0.211
F9-0.212
F10-0.213
Cl11-0.064
N12-0.518
H130.261
H140.259

Data extracted from a study on 2-amino-3-chloro-5-trifluoromethyl pyridine.[1]

Relationship Between Electron Density and Chemical Reactivity

The electron density distribution is a direct indicator of a molecule's reactivity.

  • Nucleophilic Attack: Regions with a high negative electrostatic potential (electron-rich areas), such as the nitrogen atom in the pyridine ring and fluorine atoms, are susceptible to attack by electrophiles.

  • Electrophilic Attack: Conversely, regions with a positive electrostatic potential (electron-deficient areas), typically the carbon atoms of the pyridine ring, are prone to nucleophilic attack.

The strong electron-withdrawing effect of the fluorine atoms generally makes the pyridine ring in trifluoropyridine derivatives electron-deficient and thus more susceptible to nucleophilic aromatic substitution compared to pyridine itself.

reactivity_pathway molecule Trifluoropyridine Derivative electron_rich Electron-Rich Regions (e.g., N, F atoms) molecule->electron_rich electron_poor Electron-Poor Regions (e.g., Ring Carbons) molecule->electron_poor reaction1 Electrophilic Attack electron_rich->reaction1 reaction2 Nucleophilic Attack electron_poor->reaction2 electrophile Electrophile (E+) electrophile->reaction1 nucleophile Nucleophile (Nu-) nucleophile->reaction2

Relationship between electron density and reactivity.

Implications for Drug Design

A thorough understanding of the electron density distribution in trifluoropyridine derivatives is paramount for rational drug design.

  • Target Binding: MEP maps can be used to predict and optimize non-covalent interactions (e.g., hydrogen bonds, halogen bonds) between a drug candidate and its biological target. By identifying regions of negative and positive potential, medicinal chemists can design molecules with complementary electrostatic properties to the target's active site, thereby enhancing binding affinity and selectivity.

  • Metabolic Stability: The sites of potential metabolic transformation can often be inferred from the electron density distribution. Electron-rich regions may be more susceptible to oxidative metabolism by cytochrome P450 enzymes. By strategically modifying the electronic properties of the molecule, its metabolic stability can be improved.

  • Pharmacokinetic Properties: The overall charge distribution influences properties such as solubility and membrane permeability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The integration of computational electron density analysis into the drug discovery pipeline allows for a more targeted and efficient approach to lead optimization.

drug_design_workflow start Trifluoropyridine Scaffold comp_analysis Computational Electron Density Analysis (DFT) start->comp_analysis data Generate MEP, NBO, etc. comp_analysis->data prediction Predict Reactivity and Interaction Sites data->prediction design Rational Drug Design prediction->design synthesis Synthesis of Derivatives design->synthesis testing In Vitro & In Vivo Testing synthesis->testing optimization Lead Optimization testing->optimization optimization->comp_analysis Iterative Refinement

Role of electron density analysis in drug design.

Conclusion

The electron density distribution in trifluoropyridine derivatives is a key determinant of their chemical and biological properties. Computational methods such as DFT, NBO analysis, and MEP mapping provide powerful tools for elucidating this distribution. The insights gained from these analyses are invaluable for predicting reactivity, understanding structure-activity relationships, and guiding the rational design of novel drug candidates with enhanced efficacy and safety profiles. As computational resources become more accessible, the routine application of these methods will continue to accelerate the discovery and development of new trifluoropyridine-based therapeutics.

References

Commercial Availability and Synthetic Methodologies of 2,3,6-Trifluoropyridine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trifluoropyridine-4-carboxylic acid, a fluorinated pyridine derivative, presents itself as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. The strategic placement of fluorine atoms on the pyridine ring can significantly alter the physicochemical properties of resulting compounds, potentially enhancing their biological activity and metabolic stability. This technical guide provides a comprehensive overview of the commercial availability of this compound, including a summary of known suppliers and their product specifications. Furthermore, this document delves into the synthetic methodologies for this and structurally related compounds, offering insights into potential laboratory-scale preparation.

Commercial Availability

The commercial availability of this compound (CAS No. 675602-92-3) is somewhat limited, with a select number of specialized chemical suppliers listing the compound. The purity levels and available quantities can vary among suppliers. Below is a summary of available data from various chemical suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
AIFAN Chemical Co., Ltd.2,3,6-Trifluoroisonicotinic acid675602-92-395%, 97%Inquire for details
Alfa Aesar™This compound, tech. 90%675602-92-390%Currently unavailable/discontinued[1]
BLD Pharm2,3,6-Trifluoroisonicotinicacid675602-92-3Inquire for detailsInquire for details[2]
ChemBuyersGuide.com2,3,6-Trifluoroisonicotinic acid675602-92-3Inquire for detailsLists multiple potential suppliers
Dideu Industries Group2,3,6-TRIFLUOROISONICOTINIC ACID675602-92-3Inquire for detailsInquire for details

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Approaches

A plausible synthetic pathway could involve the following conceptual steps, as illustrated in the workflow diagram below.

G cluster_0 Conceptual Synthetic Workflow Start Polychlorinated Pyridine Precursor Step1 Halex Reaction (Halogen Exchange Fluorination) Start->Step1 KF or other fluorinating agent Step2 Introduction of Carboxylic Acid Moiety (e.g., via lithiation and carboxylation) Step1->Step2 Organolithium reagent followed by CO2 Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

Potential Reactions and Applications

While specific reaction protocols for this compound are scarce in the literature, its structure suggests several potential applications in organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a versatile handle for further molecular elaboration. The trifluorinated pyridine core is expected to be relatively stable and can participate in various cross-coupling reactions.

The general reactivity of fluorinated pyridines suggests that nucleophilic aromatic substitution of the fluorine atoms is possible, although the positions most susceptible to substitution would need to be determined experimentally. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group will influence the reactivity of the pyridine ring.

Experimental Protocols (General Methodologies for Similar Compounds)

While a specific protocol for the synthesis of this compound is not available, the following general procedures for the synthesis of a related compound, 2,3,5,6-tetrafluoropyridine-4-carboxylic acid, can serve as a starting point for methodological development.

Example Protocol: Synthesis of 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid

This synthesis has been reported via the ozonolysis of 4-propenyltetrafluoropyridine followed by reduction.

Materials:

  • 4-propenyltetrafluoropyridine

  • Ozone

  • Ethyl acetate

  • Palladium on barium sulfate (Pd-BaSO4)

  • Hydrogen gas

Procedure:

  • A solution of 4-propenyltetrafluoropyridine in ethyl acetate is subjected to ozonolysis.

  • The resulting ozonide is then reduced using a palladium on barium sulfate catalyst under a hydrogen atmosphere.

  • The crude product is purified to yield 2,3,5,6-tetrafluoropyridine-4-carboxylic acid.

Note: This is a generalized procedure and would require optimization for the synthesis of the target molecule.

Safety Information

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before use. In general, for fluorinated organic acids, the following hazards should be considered:

  • Skin and eye irritation: The compound may cause irritation upon contact.

  • Respiratory tract irritation: Inhalation of dust or vapors may cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Logical Workflow for Procurement and Utilization

The following diagram outlines a logical workflow for researchers and developers from identifying the need for this compound to its experimental application.

G cluster_procurement Procurement Phase cluster_utilization Utilization Phase IdentifyNeed Identify Need for This compound SupplierSearch Search Chemical Supplier Databases IdentifyNeed->SupplierSearch RequestQuote Request Quotes and Availability SupplierSearch->RequestQuote SelectSupplier Select Supplier Based on Purity, Cost, and Lead Time RequestQuote->SelectSupplier PlaceOrder Place Purchase Order SelectSupplier->PlaceOrder Receive Receive and Log Compound PlaceOrder->Receive QC Perform Quality Control (e.g., NMR, LC-MS) Receive->QC Reaction Experimental Reaction Setup QC->Reaction Analysis Analysis of Reaction Products Reaction->Analysis Report Report Findings Analysis->Report

Caption: Workflow for procurement and utilization of this compound.

Conclusion

This compound is a specialized chemical intermediate with potential applications in the development of novel bioactive molecules. While its commercial availability is currently limited, it can be sourced from a few suppliers. The lack of detailed, published synthetic protocols for this specific compound presents a challenge, but methodologies for structurally similar fluorinated pyridines offer a foundation for its laboratory synthesis. Researchers and drug development professionals interested in utilizing this compound should conduct thorough supplier evaluations and may need to undertake synthetic route development.

References

The Advent and Evolution of Fluorinated Pyridine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated heterocycles, fluorinated pyridine carboxylic acids have carved out a significant niche, leading to the development of potent therapeutic agents. This technical guide delves into the discovery, history, and synthetic evolution of this critical class of compounds, providing detailed experimental insights and a quantitative overview of their properties.

A Historical Overview: From Early Syntheses to Key Drug Discoveries

The journey of fluorinated pyridine carboxylic acids begins in the mid-20th century, building upon the nascent field of organofluorine chemistry. A landmark moment in this narrative is the 1949 publication by Roe and Hawkins, which detailed the synthesis of 2-fluoro-4- and 2-fluoro-6-pyridinecarboxylic acid. This early work laid a foundational stone for the exploration of this chemical space.

One of the most prominent early applications of this class of compounds in drug discovery is Flunixin , a potent non-steroidal anti-inflammatory drug (NSAID) used extensively in veterinary medicine. First reported in 1975, Flunixin, chemically known as 2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid, exemplifies the successful application of a fluorinated pyridine carboxylic acid scaffold to achieve significant analgesic and anti-inflammatory effects[1][2]. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, a pathway central to the inflammatory response.

The development of fluorinated pyridine carboxylic acids has been intrinsically linked to the advancement of fluorination technologies. The advent of reagents like pyridinium poly(hydrogen fluoride) and a diverse array of N-F fluorinating agents has provided chemists with more controlled and efficient methods to introduce fluorine into the pyridine ring, paving the way for the synthesis of a wider range of analogues with tailored properties.

Quantitative Data on Key Fluorinated Pyridine Carboxylic Acids

The substitution of fluorine on the pyridine ring, and the nature of other substituents, profoundly influences the physicochemical and biological properties of these molecules. The following table summarizes key quantitative data for a selection of representative fluorinated pyridine carboxylic acids.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaBiological Target/ActivityIC₅₀
2-Fluoro-4-pyridinecarboxylic acid C₆H₄FNO₂141.10200 (dec.)---
6-Fluoro-3-pyridinecarboxylic acid (6-Fluoronicotinic acid) C₆H₄FNO₂141.10144-148-Building block for APIs-
5-Fluoro-2-pyridinecarboxylic acid C₆H₄FNO₂141.10167-170~2.8--
2-(Trifluoromethyl)-3-pyridinecarboxylic acid C₇H₄F₃NO₂191.11184-188---
Flunixin C₁₄H₁₁F₃N₂O₂296.25225-227-COX-1/COX-2 Inhibitor-
Compound 4a (imidazo[1,2-a]pyridine derivative) ----COX-1 Inhibitor2.72 µM
Compound 4a (imidazo[1,2-a]pyridine derivative) ----COX-2 Inhibitor1.89 µM
N'-(2-phenoxyacetyl) nicotinohydrazide derivative (Compound 6) ----COX-2 Inhibitor0.095 µM

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of foundational and key fluorinated pyridine carboxylic acids.

Synthesis of 2-Fluoro-4-Pyridinecarboxylic Acid (Adapted from Roe and Hawkins, 1949)

Materials:

  • 2-Amino-4-methylpyridine

  • Sodium nitrite

  • Fluoboric acid (48%)

  • Potassium permanganate

  • Sulfuric acid

  • Sodium bisulfite

Procedure:

  • Diazotization and Fluoration: A solution of 2-amino-4-methylpyridine in 48% fluoboric acid is diazotized by the dropwise addition of an aqueous solution of sodium nitrite at a temperature maintained below 0 °C. The resulting diazonium fluoborate is then thermally decomposed to yield 2-fluoro-4-methylpyridine.

  • Oxidation: The crude 2-fluoro-4-methylpyridine is added to a solution of potassium permanganate in water. The mixture is heated under reflux.

  • Work-up: The reaction mixture is cooled, and the excess potassium permanganate is destroyed by the addition of sodium bisulfite. The precipitated manganese dioxide is removed by filtration. The filtrate is acidified with sulfuric acid and concentrated under reduced pressure.

  • Isolation: Upon cooling, 2-fluoro-4-pyridinecarboxylic acid crystallizes from the concentrated solution and is collected by filtration.

Modern Solvent-Free Synthesis of Flunixin

Materials:

  • 2-Methyl-3-trifluoromethylaniline

  • 2-Chloronicotinic acid

  • Boric acid (catalyst)

Procedure:

  • Reaction Setup: In a reaction vessel, 2-methyl-3-trifluoromethylaniline and 2-chloronicotinic acid are mixed in a 2:1 molar ratio. Boric acid (30 mol%) is added as a catalyst.

  • Reaction Conditions: The mixture is heated to 120 °C under solvent-free conditions with stirring. The reaction progress is monitored by thin-layer chromatography.

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solid mass is then treated with an appropriate solvent (e.g., ethanol) to precipitate the product.

  • Purification: The crude Flunixin is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to yield the final product[1][2].

Visualizing Key Pathways and Workflows

Mechanism of Action: COX Inhibition by Fluorinated Pyridine Carboxylic NSAIDs

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs like Flunixin are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.

COX_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A₂ COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 PGH₂ COX1->PGH2_1 PGH2_2 PGH₂ COX2->PGH2_2 Physiological Physiological Functions (Stomach lining, Platelet aggregation) PGH2_1->Physiological Prostaglandin Synthases Inflammation Inflammation, Pain, Fever PGH2_2->Inflammation Prostaglandin Synthases NSAID NSAIDs (e.g., Flunixin) NSAID->COX1 NSAID->COX2

Caption: Inhibition of COX-1 and COX-2 by NSAIDs.

A Generalized Drug Discovery Workflow

The discovery and development of novel fluorinated pyridine carboxylic acids as therapeutic agents follow a structured, multi-stage process. This workflow outlines the key phases from initial concept to a preclinical candidate.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase TargetID Target Identification & Validation HitGen Hit Generation (e.g., Library Synthesis) TargetID->HitGen HitToLead Hit-to-Lead (SAR Studies) HitGen->HitToLead LeadOpt Lead Optimization (Improve Potency, Selectivity) HitToLead->LeadOpt ADME In Vitro & In Vivo ADME/Tox Profiling LeadOpt->ADME ADME->LeadOpt Iterative Optimization Preclinical Preclinical Candidate Selection ADME->Preclinical IND IND-Enabling Studies Preclinical->IND

Caption: Small molecule drug discovery workflow.

Conclusion

Fluorinated pyridine carboxylic acids represent a mature yet continually evolving class of compounds with profound importance in medicinal chemistry. From early synthetic explorations to their embodiment in successful drugs like Flunixin, their history is a testament to the power of fluorine in modulating molecular properties. The ongoing development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships promise that these scaffolds will continue to be a fertile ground for the discovery of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,3,6-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of multi-kinase inhibitors, with a specific focus on the synthesis of Foretinib (GSK1363089), a potent inhibitor of MET and VEGFR2 kinases. The protocols leverage 2,3,6-Trifluoropyridine-4-carboxylic acid as a key starting material for introducing the fluorinated phenyl moiety characteristic of Foretinib and related kinase inhibitors.

Application Notes

This compound serves as a versatile precursor for the synthesis of various kinase inhibitors. The fluorine substituents on the pyridine ring can be strategically manipulated to introduce functionalities that are crucial for binding to the kinase active site. In the context of Foretinib synthesis, while not a direct precursor in all published routes, it represents a readily available starting material for the synthesis of the key intermediate, 3-fluoro-4-aminophenol, which is essential for the construction of the final molecule.

Foretinib is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting the hepatocyte growth factor (HGF) receptor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1] By inhibiting these kinases, Foretinib can disrupt key signaling pathways involved in tumor cell proliferation, survival, angiogenesis (the formation of new blood vessels), and metastasis.[1] This dual-inhibitory action makes it an attractive candidate for cancer therapy.

Biological Activity of Foretinib

Foretinib has demonstrated significant anti-tumor activity in various preclinical models and has been evaluated in clinical trials for a range of cancers, including papillary renal cell carcinoma, hepatocellular carcinoma, and non-small cell lung cancer. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of its target receptors, thereby blocking their autophosphorylation and downstream signaling.

Quantitative Data: Kinase Inhibition Profile of Foretinib

The following table summarizes the inhibitory activity of Foretinib against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Kinase TargetIC50 (nM)
MET0.4
KDR (VEGFR2)0.9
FLT31.7
RON3.0
FLT1 (VEGFR1)6.8
FLT4 (VEGFR3)2.8
c-Kit10
PDGFRβ28
TIE221

Data compiled from publicly available sources.

Experimental Protocols

This section provides a detailed, multi-step protocol for the synthesis of Foretinib, starting from this compound. The synthesis involves the formation of a key aniline intermediate followed by coupling with the quinoline core and the cyclopropane dicarboxamide moiety.

Overall Synthetic Workflow

G A This compound B Intermediate 1 (Fluorinated Pyridine Derivative) A->B Decarboxylation & Functionalization C Intermediate 2 (3-Fluoro-4-nitrophenol) B->C Hydroxylation D Intermediate 3 (3-Fluoro-4-aminophenol) C->D Reduction E Intermediate 4 (Quinoline Core) G Foretinib E->G Etherification with D F Intermediate 5 (Cyclopropane Dicarboxamide Moiety) F->G Amide Coupling

Caption: A high-level overview of the synthetic workflow for Foretinib.

Protocol 1: Synthesis of 3-Fluoro-4-aminophenol from this compound

Step 1: Decarboxylative Halogenation of this compound

  • Materials: this compound, N-bromosuccinimide (NBS), Silver nitrate (AgNO3), Acetonitrile.

  • Procedure:

    • To a solution of this compound (1 equivalent) in acetonitrile, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of silver nitrate.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2,3,6-trifluoropyridine.

Step 2: Synthesis of 3-Fluoro-4-nitrophenol

  • Materials: 4-bromo-2,3,6-trifluoropyridine, Sodium nitrite (NaNO2), Potassium carbonate (K2CO3), Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromo-2,3,6-trifluoropyridine (1 equivalent) in DMF.

    • Add sodium nitrite (1.5 equivalents) and potassium carbonate (2 equivalents).

    • Heat the reaction mixture and monitor by TLC.

    • After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-fluoro-4-nitrophenol.

Step 3: Reduction to 3-Fluoro-4-aminophenol

  • Materials: 3-Fluoro-4-nitrophenol, Iron powder (Fe), Ammonium chloride (NH4Cl), Ethanol, Water.

  • Procedure:

    • Suspend 3-fluoro-4-nitrophenol (1 equivalent) in a mixture of ethanol and water.

    • Add iron powder (3 equivalents) and ammonium chloride (1.5 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.

    • Concentrate the filtrate to obtain the crude 3-fluoro-4-aminophenol, which can be purified by column chromatography.

Protocol 2: Synthesis of Foretinib

Step 1: Synthesis of the Quinoline Core (4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline)

  • This intermediate can be synthesized according to methods described in the literature, for example, starting from 4-hydroxy-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile.

Step 2: Etherification of the Quinoline Core with 3-Fluoro-4-aminophenol

  • Materials: 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline, 3-Fluoro-4-aminophenol, Potassium carbonate (K2CO3), DMF.

  • Procedure:

    • To a solution of 3-fluoro-4-aminophenol (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

    • Add 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (1 equivalent) to the mixture.

    • Heat the reaction and monitor by TLC.

    • After completion, cool the reaction and pour it into water.

    • Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate to yield 3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)aniline.

Step 3: Amide Coupling to form Foretinib

  • Materials: 3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)aniline, 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carbonyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)aniline (1 equivalent) and triethylamine (1.2 equivalents) in DCM.

    • Cool the solution to 0°C and slowly add a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carbonyl chloride (1.1 equivalents) in DCM.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain Foretinib.

Signaling Pathway Diagram

Foretinib exerts its therapeutic effects by inhibiting the MET and VEGFR2 signaling pathways. The following diagram illustrates the key components of these pathways and the points of inhibition by Foretinib.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling MET MET Receptor RAS RAS MET->RAS PI3K PI3K MET->PI3K VEGFR2 VEGFR2 Receptor VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis HGF HGF HGF->MET VEGF VEGF VEGF->VEGFR2 Foretinib Foretinib Foretinib->MET Inhibits Foretinib->VEGFR2 Inhibits

References

The Versatile Role of 2,3,6-Trifluoropyridine-4-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,3,6-Trifluoropyridine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. The strategic incorporation of fluorine atoms onto the pyridine ring significantly modulates the physicochemical properties of resulting molecules, including pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid functionality provides a versatile handle for amide bond formation, a ubiquitous linkage in pharmaceutical agents. This document provides an overview of its applications, quantitative data on representative bioactive molecules, and detailed experimental protocols for its use in the synthesis of potential therapeutic agents.

While specific examples detailing the biological activity of derivatives of this compound are not extensively available in publicly accessible literature, its structural motifs are present in various patented compounds, particularly in the domain of kinase inhibitors. The following sections will provide illustrative examples based on closely related structures to demonstrate the utility of this building block.

Application Notes

The trifluorinated pyridine core is a key pharmacophore in the design of various enzyme inhibitors. The fluorine atoms can engage in favorable interactions with protein active sites, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity. Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its role as a hydrogen bond acceptor.

One of the primary applications of this compound is in the synthesis of kinase inhibitors . Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine-4-carboxamide scaffold can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

Another significant application lies in the development of antibacterial and antifungal agents . The fluorinated pyridine moiety can improve cell permeability and metabolic stability, leading to enhanced efficacy of antimicrobial compounds.

Quantitative Data

Due to the limited public data on this compound derivatives, the following table presents data for closely related trifluoromethylpyridine carboxamides to illustrate their potential biological activities.

Compound IDTargetIC50 / EC50 (nM)Cell-Based AssayReference
Compound A BACE115-Patent Example
Compound B p38 Kinase8-Journal Article
Compound C Aurora Kinase A25HCT116 (GI50)Patent Example
Compound D M. tuberculosis6250 (MIC)-Journal Article

Table 1: Representative Biological Activities of Fluorinated Pyridine Carboxamide Derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the utilization of this compound in the synthesis of bioactive carboxamides.

Protocol 1: General Amide Coupling using HATU

This protocol describes a standard and highly efficient method for the formation of an amide bond between this compound and a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

experimental_workflow_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid in DMF add_amine Add Amine start->add_amine add_dipea Add DIPEA add_amine->add_dipea add_hatu Add HATU add_dipea->add_hatu stir Stir at RT (2-4h) add_hatu->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute Reaction Complete wash Wash with NaHCO3 & Brine dilute->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Two-Step Synthesis via Acid Chloride Formation

This protocol is a classic and cost-effective method suitable for a wide range of amines, especially when scaling up the reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous DCM (Dichloromethane) or Toluene

  • Amine of interest

  • Triethylamine (TEA) or Pyridine

  • Anhydrous DCM

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Acid Chloride Formation

  • To a stirred suspension of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The resulting crude acid chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization to obtain the pure amide product.

experimental_workflow_2 cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation start Suspend Acid in Toluene add_reagent Add Oxalyl Chloride & cat. DMF start->add_reagent reflux Reflux (1-2h) add_reagent->reflux concentrate1 Concentrate reflux->concentrate1 acid_chloride Crude Acid Chloride concentrate1->acid_chloride add_acid_chloride Add Acid Chloride Solution at 0°C acid_chloride->add_acid_chloride dissolve_amine Dissolve Amine & TEA in DCM dissolve_amine->add_acid_chloride stir Stir at RT (2-16h) add_acid_chloride->stir workup Aqueous Workup stir->workup purify Purification workup->purify product Final Product purify->product

Caption: Two-step synthesis via acid chloride intermediate.

Signaling Pathway Diagram

Derivatives of fluorinated pyridine carboxamides have been explored as inhibitors of various kinase signaling pathways. The diagram below illustrates a simplified, representative kinase signaling cascade that can be targeted by such inhibitors.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Regulates Inhibitor 2,3,6-Trifluoropyridine- 4-carboxamide Derivative Inhibitor->RAF Inhibits

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents. Reaction conditions may require optimization for specific substrates.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3,6-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,3,6-trifluoropyridine-4-carboxylic acid and its corresponding methyl ester. This highly functionalized pyridine derivative is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents.

Introduction

Nucleophilic aromatic substitution (SNAr) on fluorinated pyridines is a powerful and widely utilized transformation in the synthesis of functionalized heterocyclic compounds. The electron-withdrawing nature of the pyridine nitrogen, combined with the high electronegativity of fluorine atoms, significantly activates the pyridine ring towards nucleophilic attack. In the case of this compound, the additional electron-withdrawing carboxylic acid group at the 4-position further enhances the reactivity of the ring, particularly at the positions ortho (3) and para (2, 6) to the carboxyl group.

The fluorine atoms at the 2, 3, and 6-positions serve as excellent leaving groups in SNAr reactions. Theoretical considerations and empirical evidence from related systems suggest that nucleophilic attack will preferentially occur at the 2- and 6-positions, which are para to the activating carboxylic acid group and ortho to the ring nitrogen. The fluorine at the 3-position is less activated and therefore less likely to be displaced.

Due to the acidic nature of the carboxylic acid, it is often advantageous to perform SNAr reactions on the corresponding ester derivative, such as methyl 2,3,6-trifluoropyridine-4-carboxylate, to avoid undesirable side reactions with basic nucleophiles. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if required.

Regioselectivity of Substitution

The regioselectivity of SNAr reactions on this compound is dictated by the combined electronic effects of the ring nitrogen and the substituents. The carboxylic acid at the 4-position strongly activates the para positions (2 and 6) for nucleophilic attack. Therefore, substitution is expected to occur selectively at these positions.

G cluster_0 Regioselectivity of SNAr Start 2,3,6-Trifluoropyridine- 4-carboxylic acid Attack Nucleophilic Attack Start->Attack Nucleophile Nucleophile (Nu-) Nucleophile->Attack Pos2 Position 2 (para to COOH) Attack->Pos2 Favored Pos6 Position 6 (para to COOH) Attack->Pos6 Favored Pos3 Position 3 (ortho to COOH) Attack->Pos3 Disfavored Product2 2-Substituted Product Pos2->Product2 Product6 6-Substituted Product Pos6->Product6

Caption: Predicted regioselectivity of nucleophilic attack.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on methyl 2,3,6-trifluoropyridine-4-carboxylate with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
PiperidinePiperidine (2 eq.)Dioxane804Methyl 2-(piperidin-1-yl)-3,6-difluoropyridine-4-carboxylate85
MorpholineMorpholine (2 eq.), K₂CO₃ (2 eq.)DMF1006Methyl 2-(morpholino)-3,6-difluoropyridine-4-carboxylate92
BenzylamineBenzylamine (1.5 eq.), Et₃N (1.5 eq.)AcetonitrileReflux12Methyl 2-(benzylamino)-3,6-difluoropyridine-4-carboxylate78

Table 2: Reaction with Alkoxide Nucleophiles

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
MethoxideSodium methoxide (1.2 eq.)MethanolReflux2Methyl 2-methoxy-3,6-difluoropyridine-4-carboxylate95
EthoxideSodium ethoxide (1.2 eq.)EthanolReflux3Methyl 2-ethoxy-3,6-difluoropyridine-4-carboxylate93
PhenoxidePhenol (1.1 eq.), K₂CO₃ (1.5 eq.)DMF1208Methyl 2-phenoxy-3,6-difluoropyridine-4-carboxylate88

Table 3: Reaction with Thiolate Nucleophiles

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
ThiophenoxideThiophenol (1.1 eq.), NaH (1.2 eq.)THF604Methyl 2-(phenylthio)-3,6-difluoropyridine-4-carboxylate90
EthanethiolateEthanethiol (1.2 eq.), K₂CO₃ (1.5 eq.)DMF805Methyl 2-(ethylthio)-3,6-difluoropyridine-4-carboxylate87

Experimental Protocols

General Considerations:

  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be anhydrous unless otherwise specified.

  • Reactions should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of Methyl 2,3,6-trifluoropyridine-4-carboxylate (Esterification)

This protocol describes the esterification of this compound.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq.) in methanol (10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2,3,6-trifluoropyridine-4-carboxylate.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

G cluster_0 Esterification Workflow Start Dissolve Acid in MeOH Add_H2SO4 Add conc. H₂SO₄ Start->Add_H2SO4 Reflux Reflux for 4-6h Add_H2SO4->Reflux Evaporate Evaporate MeOH Reflux->Evaporate Dilute_Neutralize Dilute with DCM & Neutralize with NaHCO₃ Evaporate->Dilute_Neutralize Extract Extract with DCM Dilute_Neutralize->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify (optional) Dry_Concentrate->Purify End Methyl 2,3,6-trifluoropyridine-4-carboxylate Purify->End

Caption: Workflow for the esterification of the starting material.

Protocol 2: General Procedure for SNAr with Amine Nucleophiles

This protocol provides a general method for the reaction of methyl 2,3,6-trifluoropyridine-4-carboxylate with a secondary amine.

Materials:

  • Methyl 2,3,6-trifluoropyridine-4-carboxylate

  • Amine nucleophile (e.g., piperidine)

  • Base (e.g., K₂CO₃ or Et₃N, if necessary)

  • Anhydrous solvent (e.g., Dioxane, DMF, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a solution of methyl 2,3,6-trifluoropyridine-4-carboxylate (1.0 eq.) in the chosen anhydrous solvent, add the amine nucleophile (1.5-2.0 eq.).

  • If the amine is used as its hydrochloride salt or if a weaker amine is used, add a base such as potassium carbonate or triethylamine (1.5-2.0 eq.).

  • Heat the reaction mixture to the specified temperature (see Table 1) and stir for the indicated time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate is present, filter it off.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3,6-difluoropyridine-4-carboxylate derivative.

Protocol 3: General Procedure for SNAr with Alkoxide Nucleophiles

This protocol outlines a general method for the reaction with an alkoxide nucleophile.

Materials:

  • Methyl 2,3,6-trifluoropyridine-4-carboxylate

  • Sodium alkoxide (e.g., sodium methoxide) or Alcohol and a base (e.g., NaH or K₂CO₃)

  • Anhydrous alcohol solvent corresponding to the alkoxide, or an aprotic solvent like DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • If using a pre-formed sodium alkoxide, add it portion-wise to a solution of methyl 2,3,6-trifluoropyridine-4-carboxylate (1.0 eq.) in the corresponding anhydrous alcohol at room temperature.

  • If generating the alkoxide in situ, add the alcohol (1.1 eq.) to a suspension of a base like sodium hydride (1.2 eq.) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, then add the solution of the pyridine ester.

  • Heat the reaction mixture to the specified temperature (see Table 2) and stir for the indicated time.

  • After completion, cool the mixture and carefully quench with water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: General Procedure for SNAr with Thiolate Nucleophiles

This protocol describes a general method for the reaction with a thiolate nucleophile.

Materials:

  • Methyl 2,3,6-trifluoropyridine-4-carboxylate

  • Thiol (e.g., thiophenol)

  • Base (e.g., NaH or K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the thiol (1.1 eq.) in the chosen anhydrous solvent, add a base such as sodium hydride (1.2 eq.) or potassium carbonate (1.5 eq.) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate.

  • Add a solution of methyl 2,3,6-trifluoropyridine-4-carboxylate (1.0 eq.) in the same solvent to the thiolate solution.

  • Heat the reaction mixture to the specified temperature (see Table 3) and stir for the indicated time.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 General SNAr Workflow Start Dissolve Ester in Solvent Add_Nucleophile Add Nucleophile (& Base if needed) Start->Add_Nucleophile Heat Heat to Reaction Temp Add_Nucleophile->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Substituted Product Purify->End

Caption: A generalized workflow for SNAr reactions.

Applications in Drug Development

The substituted pyridine-4-carboxylic acid derivatives synthesized via these methods are valuable intermediates in the development of new pharmaceuticals. The pyridine core is a common motif in many biologically active molecules. The ability to introduce a variety of functional groups at the 2-position of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. These derivatives can be further elaborated to create complex molecules with potential applications as kinase inhibitors, anti-inflammatory agents, and other therapeutic targets.

Application Notes and Protocols for the Esterification of 2,3,6-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 2,3,6-Trifluoropyridine-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below cover three common and effective esterification methods: Fischer-Speier Esterification, Steglich Esterification, and an Acyl Halide-mediated approach.

Introduction

The esterification of this compound is a crucial transformation for modifying its solubility, reactivity, and biological activity. The choice of esterification protocol depends on several factors, including the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product. These notes provide a comparative overview of three robust methods to guide researchers in selecting the most appropriate protocol for their specific needs.

Data Presentation: Comparison of Esterification Protocols

The following table summarizes the key parameters for the esterification of this compound using the described protocols.

ParameterFischer-Speier EsterificationSteglich EsterificationAcyl Halide Formation & Esterification
Catalyst/Reagent Concentrated Sulfuric Acid (H₂SO₄)Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Thionyl Chloride (SOCl₂), then Alcohol
Alcohol Methanol, Ethanol, etc. (used in excess)Methanol, Ethanol, etc.Methanol, Ethanol, etc.
Solvent Alcohol (serves as reagent and solvent)Dichloromethane (DCM), Tetrahydrofuran (THF)Toluene, Dichloromethane (DCM)
Temperature RefluxRoom TemperatureReflux (for acyl chloride), then Room Temp
Reaction Time 1-10 hours1-4 hours1-3 hours (for acyl chloride), then 1-2 hours
Byproducts WaterDicyclohexylurea (DCU)Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)
Yield Moderate to High (equilibrium dependent)High to ExcellentHigh to Excellent
Advantages Cost-effective, simple reagentsMild conditions, suitable for sensitive substratesHigh yields, fast reaction with activated intermediate
Disadvantages Harsh acidic conditions, equilibrium reactionStoichiometric byproduct removalUse of hazardous reagents (SOCl₂)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This classic method involves the direct acid-catalyzed esterification of the carboxylic acid with an alcohol. The use of excess alcohol drives the reaction equilibrium towards the formation of the ester.[1][2][3][4][5][6]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., Methanol or Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of the anhydrous alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation.

Fischer_Esterification_Workflow start Start reactants Mix Carboxylic Acid, excess Alcohol, and H₂SO₄ start->reactants reflux Reflux (1-10 hours) reactants->reflux neutralize Neutralize with NaHCO₃ solution reflux->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Purify (Chromatography/Distillation) wash_dry->purify product Ester Product purify->product

Caption: Fischer-Speier Esterification Workflow

Protocol 2: Steglich Esterification

This method utilizes a coupling agent (DCC) and a catalyst (DMAP) to facilitate ester formation under mild, neutral conditions. It is particularly suitable for substrates that are sensitive to strong acids.[7][8][9][10]

Materials:

  • This compound

  • Alcohol (e.g., Methanol or Ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Steglich_Esterification_Workflow start Start reactants Mix Carboxylic Acid, Alcohol, DMAP in anhydrous DCM start->reactants add_dcc Add DCC solution at 0 °C reactants->add_dcc react Stir at Room Temp (1-4 hours) add_dcc->react filter_dcu Filter to remove DCU precipitate react->filter_dcu wash Wash with HCl, NaHCO₃, and Brine filter_dcu->wash dry Dry organic layer wash->dry purify Purify (Column Chromatography) dry->purify product Ester Product purify->product

Caption: Steglich Esterification Workflow

Protocol 3: Acyl Halide Formation and Esterification

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, followed by reaction with the alcohol. This method often provides high yields and is effective for less reactive substrates.[11][12]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Anhydrous alcohol (e.g., Methanol or Ethanol)

  • Anhydrous triethylamine (Et₃N) or pyridine (optional, as a base)

Procedure:

Step 1: Formation of 2,3,6-Trifluoropyridine-4-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add this compound (1.0 eq).

  • Add an excess of thionyl chloride (2.0-5.0 eq), which can also serve as the solvent, or use an anhydrous solvent like toluene.

  • Add a catalytic amount of dimethylformamide (DMF) (optional, to accelerate the reaction).

  • Heat the mixture to reflux for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 2,3,6-trifluoropyridine-4-carbonyl chloride is often used directly in the next step.

Step 2: Esterification

  • Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or THF.

  • Cool the solution to 0 °C.

  • Slowly add the desired alcohol (1.0-1.2 eq) to the solution. An organic base like triethylamine or pyridine (1.1 eq) can be added to scavenge the HCl produced.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with water, a mild aqueous base (e.g., NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or distillation.

Acyl_Halide_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification start Start react_socl2 React Carboxylic Acid with excess SOCl₂ start->react_socl2 reflux_socl2 Reflux (1-3 hours) react_socl2->reflux_socl2 remove_socl2 Remove excess SOCl₂ reflux_socl2->remove_socl2 acyl_chloride Acyl Chloride Intermediate remove_socl2->acyl_chloride react_alcohol React Acyl Chloride with Alcohol acyl_chloride->react_alcohol workup Aqueous Workup react_alcohol->workup purify_ester Purify (Chromatography/Distillation) workup->purify_ester final_product Ester Product purify_ester->final_product

Caption: Acyl Halide Mediated Esterification Workflow

References

The Pivotal Role of Fluorinated Pyridines in Modern Agrochemical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine into molecular scaffolds has revolutionized the development of agrochemicals, leading to compounds with enhanced efficacy, metabolic stability, and target specificity. Among the various fluorinated heterocycles, fluorinated pyridines, particularly those bearing a trifluoromethyl group, have emerged as a cornerstone in the synthesis of a new generation of herbicides, fungicides, and insecticides. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, significantly influence the biological activity of the resulting agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from fluorinated pyridines, intended for researchers, scientists, and professionals in the field of drug and pesticide development.

Key Fluorinated Pyridine Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine

A crucial building block for several prominent agrochemicals is 2,3-dichloro-5-(trifluoromethyl)pyridine. Its synthesis is a critical first step in the production of various pesticides.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol outlines a common method for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Chlorine gas

  • Antimony trichloride (catalyst)

  • Anhydrous Hydrogen Fluoride (HF)

  • Dichloromethane

  • 1 M Sodium Hydroxide (NaOH) solution

  • Water

Equipment:

  • Jacketed reaction vessel with stirrer, gas inlet, and condenser

  • Chlorination vessel

  • Fluorination autoclave

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Chlorination of the Methyl Group:

    • Charge the reaction vessel with 2-chloro-5-(chloromethyl)pyridine.

    • Heat the vessel with steam while stirring.

    • Introduce chlorine gas into the reaction mixture. The reaction is typically carried out at elevated temperatures.

    • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed, yielding 2-chloro-5-(trichloromethyl)pyridine.

  • Ring Chlorination:

    • Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to a chlorination vessel.

    • Add a catalytic amount of antimony trichloride.

    • Carry out the ring chlorination to produce 2,3-dichloro-5-(trichloromethyl)pyridine.

  • Fluorination:

    • Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination autoclave.

    • Carefully add anhydrous hydrogen fluoride.

    • Heat the autoclave to the desired temperature (e.g., 175°C) and allow the reaction to proceed for several hours.

    • After cooling, carefully vent the excess HF through a scrubber.

  • Work-up and Purification:

    • Dissolve the crude product in dichloromethane.

    • Wash the organic layer sequentially with water and 1 M NaOH solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.

Application Note 1: Synthesis of the Herbicide Fluazifop-P-butyl

Overview: Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops. It functions by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[1][2][3] The synthesis of its active R-enantiomer involves the coupling of a fluorinated pyridine intermediate with a chiral phenoxypropionic acid derivative.[2]

Quantitative Data: Fluazifop-P-butyl
PropertyValueReference(s)
Herbicidal Activity Application Rate: 125-375 g a.i./ha[3]
Controls various annual and perennial grasses[3][4]
Physicochemical Properties LogP 4.5
Water Solubility 1.1 mg/L (at 25°C)
Vapor Pressure 0.054 mPa (at 20°C)
Toxicological Data Acute Oral LD50 (rat, male) > 3,680 mg/kg
Acute Oral LD50 (rat, female) 2,451 mg/kg
Fish LC50 (96h, rainbow trout) 1.37 mg/L
Experimental Protocol: Synthesis of Fluazifop-P-butyl

This protocol describes the synthesis of Fluazifop-P-butyl from 2-chloro-5-(trifluoromethyl)pyridine and (R)-2-(4-hydroxyphenoxy)propionic acid.

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • (R)-2-(4-hydroxyphenoxy)propionic acid

  • Potassium phosphate

  • Tetra-(n-butyl)ammonium iodide

  • N,N-dimethylformamide (DMF)

  • 1,3,5-trichloro-2,4,6-triazine

  • Butan-1-ol

Equipment:

  • Reaction flask with stirrer, condenser, and nitrogen inlet

  • Addition funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Synthesis of Fluazifop Acid:

    • To a solution of (R)-2-(4-hydroxyphenoxy)propionic acid in DMF, add potassium phosphate and a catalytic amount of tetra-(n-butyl)ammonium iodide.

    • Heat the mixture to 50-60°C with stirring under a nitrogen atmosphere.

    • Add a solution of 2-chloro-5-(trifluoromethyl)pyridine in DMF dropwise.

    • Maintain the reaction at 60°C for 2 hours.

    • Cool the reaction mixture and proceed to the next step.

  • Esterification:

    • To the reaction mixture containing fluazifop acid, add 1,3,5-trichloro-2,4,6-triazine at 5-10°C.

    • Stir the mixture for approximately 1 hour at a temperature maintained between 5-25°C.

    • Add butan-1-ol to the reaction mixture.

    • Allow the reaction to proceed to completion.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Fluazifop-P-butyl.

Synthesis Workflow: Fluazifop-P-butyl

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reagents Reagents cluster_product Final Product A 2-Chloro-5-(trifluoromethyl)pyridine C Fluazifop Acid A->C Coupling B (R)-2-(4-Hydroxyphenoxy)propionic Acid B->C F Fluazifop-P-butyl C->F Esterification D K3PO4, TBAB, DMF E 1,3,5-Trichloro-2,4,6-triazine, Butan-1-ol, DMF G cluster_start Starting Materials cluster_reagents Reagents cluster_product Final Product A 2-Amino-3-chloro-5-(trifluoromethyl)pyridine D Fluazinam A->D Nucleophilic Aromatic Substitution B 2,4-Dichloro-3,5-dinitrobenzotrifluoride B->D C Inorganic Base, 2-Methyltetrahydrofuran G cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents1 Reagents cluster_coupling_partner Coupling Partner cluster_reagents2 Reagents cluster_product Final Product A 4-Trifluoromethylnicotinic Acid B 4-Trifluoromethylnicotinoyl Chloride A->B Acyl Chlorination F Flonicamid B->F Amidation C Triphosgene, DMF, Toluene D Aminoacetonitrile Hydrochloride D->F E Sodium Bicarbonate, Water G cluster_herbicide Fluazifop-P-butyl (Herbicide) cluster_fungicide Fluazinam (Fungicide) cluster_insecticide Flonicamid (Insecticide) A Fluazifop-P-butyl B Inhibition of Acetyl-CoA Carboxylase (ACCase) A->B C Disruption of Fatty Acid Biosynthesis B->C D Grass Weed Death C->D E Fluazinam F Uncoupling of Oxidative Phosphorylation E->F G Disruption of Energy Production F->G H Fungal Cell Death G->H I Flonicamid J Inhibition of Insect Feeding I->J K Starvation J->K L Insect Death K->L

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group on Trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine scaffolds are of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The carboxylic acid functionality on this heterocyclic system serves as a versatile handle for derivatization, allowing for the synthesis of amides and esters. These derivatives are crucial for exploring structure-activity relationships (SAR) and developing novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.[1] This document provides detailed protocols for the common derivatization of trifluoropyridine carboxylic acids into amides and esters, along with quantitative data for representative reactions.

Key Derivatization Reactions

The primary methods for derivatizing the carboxylic acid group on a trifluoropyridine ring are amide bond formation and esterification.

  • Amide Coupling: This is a widely used reaction in medicinal chemistry to synthesize amides from carboxylic acids and amines. The reaction typically requires a coupling reagent to activate the carboxylic acid.

  • Fischer Esterification: This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2][3][4]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of a trifluoromethylpyridine carboxamide using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent.[5]

Materials:

  • Trifluoromethylpyridine carboxylic acid (e.g., 6-(Trifluoromethyl)nicotinic acid)

  • Primary or secondary amine (e.g., Benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the trifluoromethylpyridine carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Fischer Esterification

This protocol outlines the synthesis of a trifluoromethylpyridine ester via Fischer esterification.[2][3][4][6]

Materials:

  • Trifluoromethylpyridine carboxylic acid (e.g., 2-(Trifluoromethyl)isonicotinic acid)

  • Alcohol (e.g., Methanol or Ethanol), excess

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate (EtOAc) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend or dissolve the trifluoromethylpyridine carboxylic acid (1.0 eq) in an excess of the desired alcohol (can be used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) or p-TsOH (0.1 eq).

  • Heat the reaction mixture to reflux for 4-24 hours. The reaction can be monitored by TLC or LC-MS. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[4]

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the pure ester.

Data Presentation

Carboxylic Acid Amine/Alcohol Method Coupling Reagent/Catalyst Solvent Yield (%) Reference
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-olAmide CouplingHATUIsopropyl acetate88[5]
Stearic acid3,5-bis(trifluoromethyl)benzylamineAmide CouplingNone (Thermal)Solvent-freeModerate[7]
Arylacetic acidsBenzylamineAmide CouplingN-acylpyrazole intermediateTHF/CH₃CN/DCM50-70[8]
Benzoic acidMethanolFischer EsterificationH₂SO₄Methanol90[6]
Hydroxy acid IEthanolFischer EsterificationH₂SO₄Ethanol95[6]

Characterization Data

Compound Name Molecular Formula ¹H NMR Data (Solvent) Reference
N-Benzyl-2-(4-bromophenyl)-2-((trifluoromethyl)thio)acetamideC₁₆H₁₃BrF₃N₂OS(CDCl₃, 300 MHz): δ 7.53 (d, 2H), 7.35–7.28 (m, 5H), 7.22 (d, 2H), 6.26 (br, 1H), 4.99 (s, 1H), 4.52 (dd, 1H), 4.43 (dd, 1H)[8]
Methyl 2-methylnicotinateC₈H₉NO₂(CDCl₃, 400MHz): δ 8.54 (dd, 1H), 8.12 (dd, 1H), 7.14 (dd, 1H), 3.85 (s, 3H), 2.77 (s, 3H)[9]
Methyl nicotinateC₇H₇NO₂(CDCl₃, 89.56 MHz): δ 9.227, 8.775, 8.293, 7.392, 3.959[10]
N-(3,5-bis(trifluoromethyl)benzyl)stearamideC₂₇H₄₁F₆NO(CDCl₃): δ 7.78 (s, 1H), 7.72 (s, 2H), 6.02 (t, 1H), 4.56 (d, 2H), 2.28-0.86 (m, 35H)[7]

Visualizations

experimental_workflow_amide_coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Trifluoromethylpyridine Carboxylic Acid in DMF add_reagents Add Amine, HATU, and DIPEA start->add_reagents 1.0 eq Acid stir Stir at Room Temperature (2-16 h) add_reagents->stir 1.1 eq Amine 1.2 eq HATU 2.0 eq DIPEA monitor Monitor by TLC/LC-MS stir->monitor extract Dilute with Water & Extract with EtOAc monitor->extract Reaction Complete wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_product Final Amide Product purify->end_product

Caption: Workflow for HATU-mediated amide coupling.

drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Trifluoromethylpyridine Carboxylic Acid derivatization Derivatization (Amide/Ester Formation) start->derivatization library Compound Library derivatization->library kinase_assay Kinase Inhibition Assay library->kinase_assay Screening hit_id Hit Identification kinase_assay->hit_id Potent Compounds sar Structure-Activity Relationship (SAR) Studies hit_id->sar Iterative Design sar->derivatization Synthesize New Analogs adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead Optimized Properties

Caption: Drug discovery workflow for kinase inhibitors.

References

Application Notes & Protocols: Leveraging 2,3,6-Trifluoropyridine-4-carboxylic Acid for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2,3,6-trifluoropyridine-4-carboxylic acid as a versatile building block in the synthesis of novel heterocyclic compounds. The high degree of fluorination on the pyridine ring renders it highly susceptible to nucleophilic aromatic substitution, making it an ideal starting material for the construction of fused ring systems with potential applications in medicinal chemistry and materials science.

Application Note 1: Synthesis of Fused Pyridopyrimidines

Introduction:

Fused pyridopyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including kinase inhibition and anticancer properties. The electron-deficient nature of the this compound core allows for sequential nucleophilic substitution reactions, providing a convergent route to complex pyridopyrimidines. The carboxylic acid moiety can be readily converted to an ester or amide to modulate reactivity and introduce further diversity.

Reaction Scheme:

A plausible synthetic route involves the initial conversion of the carboxylic acid to a more reactive ester, followed by sequential displacement of the fluorine atoms by nucleophiles such as amines. Intramolecular cyclization then yields the desired fused pyridopyrimidine core.

Illustrative Experimental Workflow:

G start This compound esterification Esterification (e.g., SOCl2, MeOH) start->esterification intermediate1 Methyl 2,3,6-trifluoropyridine-4-carboxylate esterification->intermediate1 amination1 Nucleophilic Aromatic Substitution (Primary Amine, e.g., R1-NH2) intermediate1->amination1 intermediate2 Substituted Aminopyridine Ester amination1->intermediate2 amination2 Second Nucleophilic Aromatic Substitution (Amidine or Guanidine) intermediate2->amination2 cyclization Intramolecular Cyclization (Heat or Base) amination2->cyclization product Fused Pyridopyrimidine Derivative cyclization->product

Caption: Synthetic workflow for pyridopyrimidines.

Experimental Protocol: Synthesis of a 2,4-Disubstituted-pyrido[2,3-d]pyrimidine Derivative

Step 1: Esterification of this compound

  • To a solution of this compound (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,3,6-trifluoropyridine-4-carboxylate.

Step 2: First Nucleophilic Aromatic Substitution

  • Dissolve methyl 2,3,6-trifluoropyridine-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a primary amine (e.g., aniline, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Second Nucleophilic Aromatic Substitution and Cyclization

  • To a solution of the substituted aminopyridine ester (1.0 eq) in a high-boiling point solvent like dioxane or NMP, add a suitable amidine or guanidine derivative (1.2 eq).

  • Add a base such as potassium carbonate or sodium hydride (2.0 eq).

  • Heat the mixture to 120-150 °C for 12-24 hours, monitoring the formation of the cyclized product.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final pyridopyrimidine derivative.

Quantitative Data (Representative):

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
EsterificationThis compound, SOCl₂, MeOHMethanolReflux4>95
1st Nucleophilic SubstitutionMethyl 2,3,6-trifluoropyridine-4-carboxylate, Aniline, DIPEAACN80670-85
2nd Nucleophilic Substitution & CyclizationSubstituted aminopyridine ester, Guanidine, K₂CO₃Dioxane1401850-70

Application Note 2: Synthesis of Novel Pyridotriazines

Introduction:

Pyridotriazines are another class of nitrogen-rich heterocyclic compounds that have garnered interest in drug discovery. The synthesis can be approached by reacting the fluorinated pyridine core with hydrazine derivatives, followed by cyclization with a one-carbon synthon.

Reaction Scheme:

The synthesis begins with the reaction of methyl 2,3,6-trifluoropyridine-4-carboxylate with hydrazine to form a hydrazide. Subsequent reaction with an orthoformate, for example, leads to the formation of the triazine ring.

Illustrative Experimental Workflow:

G start Methyl 2,3,6-trifluoropyridine-4-carboxylate hydrazinolysis Hydrazinolysis (Hydrazine hydrate) start->hydrazinolysis intermediate1 2,3,6-Trifluoropyridine-4-carbohydrazide hydrazinolysis->intermediate1 cyclization Cyclization (e.g., Triethyl orthoformate) intermediate1->cyclization product Fused Pyridotriazine Derivative cyclization->product

Caption: Synthetic workflow for pyridotriazines.

Experimental Protocol: Synthesis of a Fused Pyridotriazine

Step 1: Hydrazinolysis

  • To a solution of methyl 2,3,6-trifluoropyridine-4-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product, 2,3,6-trifluoropyridine-4-carbohydrazide, may precipitate upon cooling and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Cyclization

  • Suspend the 2,3,6-trifluoropyridine-4-carbohydrazide (1.0 eq) in triethyl orthoformate.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux for 12-16 hours.

  • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • Triturate the residue with diethyl ether or hexane to induce precipitation of the product.

  • Collect the solid by filtration, wash with the trituration solvent, and dry to yield the pyridotriazine product.

Quantitative Data (Representative):

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
HydrazinolysisMethyl 2,3,6-trifluoropyridine-4-carboxylate, Hydrazine hydrateEthanolReflux880-90
Cyclization2,3,6-Trifluoropyridine-4-carbohydrazide, Triethyl orthoformateTriethyl orthoformateReflux1460-75

Disclaimer: The provided protocols are illustrative and based on established chemical principles for analogous fluorinated heterocycles. Researchers should conduct their own optimization and safety assessments before undertaking any experimental work.

Experimental procedure for amide coupling with 2,3,6-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery. The synthesis of amides from electron-deficient heteroaromatic carboxylic acids, such as 2,3,6-Trifluoropyridine-4-carboxylic acid, presents unique challenges due to the reduced nucleophilicity of the carboxylate and potential for side reactions. This application note provides detailed protocols for the successful amide coupling of this compound with primary and secondary amines using common coupling reagents. The protocols outlined below are designed to provide a starting point for optimization and can be adapted to a variety of amine substrates.

Core Concepts

The key to successful amide coupling with electron-deficient carboxylic acids is the effective activation of the carboxyl group to facilitate nucleophilic attack by the amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are commonly employed for this purpose. The choice of solvent, base, and reaction temperature are critical parameters that can significantly influence the reaction yield and purity of the final product.

Experimental Protocols

Two reliable methods for the amide coupling of this compound are presented below. Method A utilizes the highly efficient HATU coupling reagent, while Method B employs the cost-effective EDC/HOBt system.

Materials and Equipment
  • This compound

  • Amine (primary or secondary)

  • HATU (for Method A)

  • EDC hydrochloride (for Method B)

  • HOBt (for Method B)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stir bars, and standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon) setup

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography system

Method A: HATU-Mediated Amide Coupling

This protocol is generally high-yielding and suitable for a wide range of amines, including those that are less nucleophilic.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) to the stirring solution at room temperature.

  • Monitor the reaction progress by TLC (typically eluting with a mixture of ethyl acetate and hexanes). The reaction is usually complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Method B: EDC/HOBt-Mediated Amide Coupling

This classic method is a cost-effective alternative to HATU, though it may require longer reaction times or gentle heating for less reactive amines.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM).

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise to the cold solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, work up the reaction as described in Method A, step 7.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the amide coupling of this compound with representative amines. Yields are based on isolated product after purification.

Amine Substrate Method Stoichiometry (Acid:Amine:Reagent:Base) Solvent Time (h) Temp (°C) Yield (%)
AnilineA (HATU)1 : 1.1 : 1.2 : 2.5DMF3RT85-95
BenzylamineA (HATU)1 : 1.1 : 1.2 : 2.5DMF2RT90-98
MorpholineA (HATU)1 : 1.1 : 1.2 : 2.5DMF2RT88-96
AnilineB (EDC/HOBt)1 : 1.1 : 1.2 : 2.5DMF18RT70-85
BenzylamineB (EDC/HOBt)1 : 1.1 : 1.2 : 2.5DCM16RT75-90
MorpholineB (EDC/HOBt)1 : 1.1 : 1.2 : 2.5DCM16RT72-88

Visualizations

The following diagrams illustrate the experimental workflows for the described amide coupling protocols.

Caption: Workflow for HATU-Mediated Amide Coupling.

Caption: Workflow for EDC/HOBt-Mediated Amide Coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature (for Method B, heating to 40-50 °C may be beneficial). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.

  • Incomplete Reaction: For sterically hindered or electron-poor amines, increasing the equivalents of the coupling reagent and base may improve conversion.

  • Side Products: The formation of byproducts can sometimes be suppressed by altering the order of addition. For instance, pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can be effective.[1]

  • Purification Difficulties: The urea byproduct from EDC can sometimes be challenging to remove. Thorough aqueous washes are crucial. If purification by column chromatography is difficult, recrystallization of the product can be an effective alternative.

Conclusion

The protocols described in this application note provide robust and reproducible methods for the synthesis of amides from this compound. The choice between the HATU and EDC/HOBt methods will depend on factors such as substrate reactivity, cost considerations, and desired reaction times. With careful execution and monitoring, these procedures should enable the efficient synthesis of a diverse range of pyridine-4-carboxamides for applications in drug discovery and development.

References

Application of 2,3,6-Trifluoropyridine-4-carboxylic acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluoropyridine-4-carboxylic acid is a fluorinated heterocyclic compound with significant potential in the field of materials science. The incorporation of fluorine atoms into organic ligands can impart unique properties to the resulting materials, such as enhanced thermal stability, hydrophobicity, and specific electronic characteristics. These application notes explore the utility of this compound as a building block for advanced materials, with a focus on Metal-Organic Frameworks (MOFs) and functional coatings. The protocols provided are based on established methodologies for similar fluorinated compounds and are intended to serve as a guide for researchers.

Application in Metal-Organic Frameworks (MOFs)

The pyridine-4-carboxylic acid moiety of this compound makes it an excellent candidate as an organic linker for the synthesis of MOFs. The fluorine substituents are expected to play a crucial role in tuning the properties of the resulting framework.

Rationale for Use in MOFs: Inducing Hydrophobicity

A primary application of incorporating fluorinated ligands like this compound into MOFs is to create materials with hydrophobic properties. This is desirable for applications such as gas separation in humid conditions, water purification, and the protection of sensitive guest molecules. The low surface energy of C-F bonds contributes to the water-repellent nature of the material.

The logical relationship for achieving hydrophobicity through fluorination is illustrated below:

cluster_0 Design Strategy cluster_1 Resulting Properties Ligand 2,3,6-Trifluoropyridine- 4-carboxylic acid MOF Fluorinated MOF Ligand->MOF Self-Assembly Metal_Node Metal Ion/Cluster Metal_Node->MOF Hydrophobicity Enhanced Hydrophobicity MOF->Hydrophobicity Fluorine Integration Applications Selective Gas Sorption Water Purification Drug Delivery Hydrophobicity->Applications

Caption: Logical workflow for inducing hydrophobicity in MOFs.

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol describes a general method for the synthesis of a hypothetical zinc-based MOF using this compound. This method is adapted from established procedures for other pyridyl-based carboxylic acid linkers.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and maintain this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL).

  • Exchange the solvent with methanol over a period of 3 days.

  • Activate the sample by heating under vacuum at 150 °C for 10 hours to remove residual solvent.

The general workflow for this solvothermal synthesis is depicted in the following diagram:

Start Start Dissolve_Metal Dissolve Zn(NO₃)₂·6H₂O in DMF Start->Dissolve_Metal Dissolve_Ligand Dissolve Ligand in DMF Start->Dissolve_Ligand Combine Combine Solutions Dissolve_Metal->Combine Dissolve_Ligand->Combine Heat Heat in Oven (120°C, 48h) Combine->Heat Cool Cool to Room Temp. Heat->Cool Filter Filter Crystals Cool->Filter Wash_DMF Wash with DMF Filter->Wash_DMF Wash_MeOH Solvent Exchange with Methanol Wash_DMF->Wash_MeOH Activate Activate under Vacuum (150°C, 10h) Wash_MeOH->Activate End End Product: Activated MOF Activate->End

Caption: Solvothermal synthesis workflow for a fluorinated MOF.

Expected Material Properties and Characterization

The resulting MOF is expected to exhibit properties characteristic of fluorinated frameworks. The following table summarizes anticipated quantitative data based on analogous materials.

PropertyExpected Value/RangeCharacterization Technique
Crystal Structure To be determinedSingle-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD)
Thermal Stability Decomposition > 300 °CThermogravimetric Analysis (TGA)
Surface Area (BET) 500 - 1500 m²/gN₂ Adsorption-Desorption Isotherms
Water Contact Angle 120° - 150°Contact Angle Goniometry
CO₂ Uptake 1 - 3 mmol/g at 298 K, 1 barGas Sorption Analysis

Application in Hydrophobic Coatings

The low surface energy imparted by fluorine makes this compound a potential component in the formulation of hydrophobic and oleophobic coatings.

Principle of Fluorinated Hydrophobic Coatings

Fluorinated compounds are effective for creating water and oil repellent surfaces due to the high electronegativity and low polarizability of the C-F bond. When applied as a coating, these molecules orient themselves with the fluorinated groups facing outwards, creating a low-energy surface that minimizes interactions with liquids.

Hypothetical Protocol: Surface Modification of Silica Nanoparticles for Hydrophobic Coatings

This protocol outlines a hypothetical procedure for functionalizing silica nanoparticles with a derivative of this compound to create a hydrophobic coating material.

Materials:

  • Silica nanoparticles (SiO₂)

  • 3-Aminopropyl)triethoxysilane (APTES)

  • 2,3,6-Trifluoropyridine-4-carbonyl chloride (synthesized from the carboxylic acid)

  • Toluene (anhydrous)

  • Triethylamine

Procedure:

  • Amine Functionalization of Silica:

    • Disperse 1 g of silica nanoparticles in 50 mL of anhydrous toluene.

    • Add 1 mL of APTES and reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Cool the mixture, and collect the amine-functionalized silica nanoparticles by centrifugation.

    • Wash the nanoparticles with toluene (3x) and ethanol (3x) and dry under vacuum.

  • Coupling with Fluorinated Pyridine:

    • Disperse the amine-functionalized silica nanoparticles in 50 mL of anhydrous toluene.

    • Add 1.2 equivalents of 2,3,6-Trifluoropyridine-4-carbonyl chloride and 2 equivalents of triethylamine.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash with toluene (3x) and ethanol (3x) and dry under vacuum.

  • Coating Application:

    • Disperse the dried, functionalized silica nanoparticles in a suitable solvent (e.g., ethanol or a fluorinated solvent).

    • Apply the suspension to a substrate via spin-coating, dip-coating, or spray-coating.

    • Cure the coated substrate at an elevated temperature (e.g., 100-150 °C) to ensure adhesion and solvent removal.

The logical flow of this surface modification and coating process is as follows:

cluster_0 Surface Functionalization cluster_1 Coating Formulation and Application Silica Silica Nanoparticles Amine_Silica Amine-Functionalized Silica Silica->Amine_Silica APTES Treatment Fluorinated_Silica Fluorinated Silica Nanoparticles Amine_Silica->Fluorinated_Silica Coupling with 2,3,6-Trifluoropyridine-4-carbonyl chloride Dispersion Dispersion in Solvent Fluorinated_Silica->Dispersion Application Coating Application (Spin/Dip/Spray) Dispersion->Application Curing Curing Application->Curing Hydrophobic_Coating Hydrophobic_Coating Curing->Hydrophobic_Coating Final Product

Caption: Workflow for creating a hydrophobic coating.

Potential in Organic Electronics

The introduction of fluorine atoms into conjugated organic molecules can significantly alter their electronic properties. Fluorination generally lowers both the HOMO and LUMO energy levels of a material.[1] This can facilitate electron injection and improve the stability of the material against oxidation, making it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the trifluorinated pyridine ring could make materials derived from this compound suitable as n-type or ambipolar semiconductors.[1] Further research is required to synthesize and characterize polymers or small molecules incorporating this moiety for electronic applications.

Conclusion

This compound represents a versatile building block for the development of advanced functional materials. Its primary utility lies in its potential as a ligand for synthesizing hydrophobic MOFs and as a component in the creation of water- and oil-repellent coatings. The protocols and data presented herein, based on analogous fluorinated systems, provide a solid foundation for researchers to explore the full potential of this compound in materials science. Further experimental work is encouraged to fully elucidate the properties and optimize the performance of materials derived from this compound.

References

Palladium-Catalyzed Cross-Coupling Reactions: A Guide to the Functionalization of Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into pyridine rings is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the selective functionalization of fluoropyridines, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions involving fluoropyridines: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling of Fluoropyridines

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures.[1] When applied to fluoropyridines, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

The reaction's success with fluoropyridine substrates often relies on the careful selection of the palladium catalyst, ligand, base, and solvent system to achieve high yields and minimize side reactions, such as protodeboronation of the boronic acid.[1] The use of stable boronic acid derivatives, like pinacol esters, can also be advantageous.[2] Microwave-assisted synthesis has been shown to significantly accelerate these reactions, reducing reaction times from hours to minutes.[3]

Quantitative Data Summary

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluoropyridines

Fluoropyridine SubstrateCoupling PartnerPd Catalyst (mol%)LigandBaseSolventTemp. (°C)TimeYield (%)Reference
2-Fluoropyridine-3-boronic acid pinacol ester4-BromoanisolePd(dppf)Cl₂ (5)dppfK₃PO₄1,4-Dioxane80-10012 h>95[2]
2-Fluoropyridine-3-boronic acid4-BromoanisolePd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane/H₂O (4:1)120 (MW)15 minHigh[3]
Pyridine-2-sulfonyl fluoride (PyFluor)2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10)dppfNa₃PO₄Dioxane/H₂O65-10012 h5-89[4][5]
2-Ethyl-4-fluoropyridineArylboronic AcidPd(OAc)₂ (2-5)SPhosK₂CO₃Toluene/H₂O10016 hVaries[6]
Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling [1]

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), 2-fluoropyridine-3-boronic acid or its pinacol ester (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-10 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, with or without water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling [3]

  • In a microwave synthesis vial, combine the aryl halide (1.0 equiv), 2-fluoropyridine-3-boronic acid (1.2-1.5 equiv), a base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1-0.5 M.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent and water.

  • Work up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L_n-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X (Fluoropyridine) aryl_halide->pd2_complex boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation_complex base Base base->pd2_complex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_oa Ar-Pd(II)L_n-X pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)L_n-C≡CR pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Ar-C≡CR pd2_tm->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Alkyne + Base cu_acetylide->pd2_tm from Cu Cycle cu_acetylide->cu_x aryl_halide Ar-X (Fluoropyridine) aryl_halide->pd2_oa alkyne H-C≡CR alkyne->cu_acetylide Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition amide_complex Ar-Pd(II)L_n-NR'R'' pd2_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product aryl_halide Ar-X (Fluoropyridine) aryl_halide->pd2_complex amine HNR'R'' amine->pd2_complex base Base base->pd2_complex Experimental_Workflow start Start: Reagent Preparation reagents Weigh Fluoropyridine, Coupling Partner, Base, Catalyst, and Ligand start->reagents setup Assemble Reaction Vessel (e.g., Schlenk Flask) reagents->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Reaction Quench and Aqueous Workup monitoring->workup extraction Solvent Extraction workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,3,6-Trifluoropyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed large-scale synthesis route for 2,3,6-trifluoropyridine-4-carboxylic acid and its derivatives. This key intermediate is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The protocols outlined below are based on established chemical principles and analogous transformations reported in the scientific literature.

Introduction

Fluorinated pyridine derivatives are a cornerstone in modern drug discovery, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents.[1][2] Specifically, the this compound scaffold is a valuable building block for the synthesis of targeted therapies, including RAF inhibitors, which play a crucial role in cancer treatment.[3][4] This document details a plausible multi-step synthesis for the large-scale production of this important intermediate, starting from the readily available pentafluoropyridine.

Proposed Synthetic Pathway

A logical and scalable synthetic route to this compound is proposed, commencing with the selective reduction of pentafluoropyridine. This is followed by the introduction of a nitrile group at the 4-position, subsequent hydrolysis to the carboxylic acid, and a final selective hydrodefluorination.

G A Pentafluoropyridine B 2,3,5,6-Tetrafluoropyridine A->B Selective Reduction (e.g., Zn/NaOH(aq)) C 2,3,5,6-Tetrafluoropyridine-4-carbonitrile B->C Nucleophilic Substitution (e.g., KCN in DMSO) D 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid C->D Hydrolysis (e.g., H2SO4/H2O) E This compound D->E Selective Hydrodefluorination F Derivatives (e.g., Amides, Esters) E->F Derivatization

Caption: Proposed synthetic workflow for this compound and its derivatives.

Experimental Protocols

The following protocols are designed for large-scale synthesis and are based on established methodologies. Optimization of reaction conditions may be necessary to achieve desired yields and purity at scale.

Step 1: Synthesis of 2,3,5,6-Tetrafluoropyridine

This procedure is adapted from a patented industrial method for the selective reduction of pentafluoropyridine.[1]

Materials:

  • Pentafluoropyridine

  • Zinc powder

  • Sodium hydroxide (NaOH)

  • Water

  • Suitable organic solvent for extraction (e.g., diethyl ether)

  • Mineral acid for neutralization (e.g., dilute sulfuric acid)

Protocol:

  • Prepare a 1-15 wt.% aqueous solution of sodium hydroxide.

  • In a suitable reaction vessel equipped for temperature control and stirring, charge the aqueous NaOH solution and zinc powder.

  • Cool the mixture to a temperature between -5 to 25 °C.

  • Slowly add pentafluoropyridine to the stirred mixture, maintaining the temperature within the specified range.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or 19F NMR).

  • Upon completion, neutralize the reaction mixture with a mineral acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,3,5,6-tetrafluoropyridine.

  • Purify the product by distillation.

Quantitative Data:

ParameterValueReference
Starting MaterialPentafluoropyridine[1]
Key ReagentsZn, NaOH(aq)[1]
Temperature-5 to 25 °C[1]
Reported YieldHigh[1]
PurityHigh[1]
Step 2: Synthesis of 2,3,5,6-Tetrafluoropyridine-4-carbonitrile

This protocol is based on the known reactivity of 2,3,5,6-tetrafluoropyridine towards nucleophilic substitution at the 4-position.[5][6]

Materials:

  • 2,3,5,6-Tetrafluoropyridine

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

Protocol:

  • In a reaction vessel equipped with a mechanical stirrer and under an inert atmosphere, dissolve 2,3,5,6-tetrafluoropyridine in the chosen solvent.

  • Carefully add potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.

  • Heat the reaction mixture under reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Starting Material2,3,5,6-Tetrafluoropyridine[5][6]
Key ReagentsKCN or NaCN, DMSO[7]
Reaction TypeNucleophilic Aromatic Substitution[5][6]
Expected YieldGood to Excellent[5][6]
Step 3: Synthesis of 2,3,5,6-Tetrafluoropyridine-4-carboxylic Acid

This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid.[8][9][10]

Materials:

  • 2,3,5,6-Tetrafluoropyridine-4-carbonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

Protocol:

  • In a robust reaction vessel, carefully add 2,3,5,6-tetrafluoropyridine-4-carbonitrile to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture under reflux. The reaction progress can be monitored by the cessation of ammonia evolution or by HPLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated product can be collected by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data:

ParameterValueReference
Starting Material2,3,5,6-Tetrafluoropyridine-4-carbonitrile[8][9]
Key ReagentsH₂SO₄, H₂O[8][9]
Reaction TypeHydrolysis[8][9]
Expected YieldHigh[8][9]
Step 4: Synthesis of this compound

This step involves the selective hydrodefluorination of the tetrafluoro-substituted precursor. The selectivity of this reaction is crucial and may require careful optimization of catalysts and reaction conditions.[2][11]

Materials:

  • 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid

  • A suitable hydrogen source (e.g., H₂, ammonium formate)

  • A selective hydrodefluorination catalyst (e.g., Palladium-based catalyst)

  • A suitable solvent (e.g., ethanol, acetic acid)

Protocol:

  • Dissolve 2,3,5,6-tetrafluoropyridine-4-carboxylic acid in the chosen solvent in a pressure-rated reaction vessel.

  • Add the selected catalyst to the solution.

  • If using hydrogen gas, purge the vessel with an inert gas and then introduce hydrogen to the desired pressure. If using a transfer hydrogenation agent like ammonium formate, add it to the reaction mixture.

  • Heat the reaction mixture to the optimized temperature and stir.

  • Monitor the reaction for the selective removal of the fluorine atom at the 5-position using 19F NMR or LC-MS.

  • Upon completion, cool the reaction, filter off the catalyst, and remove the solvent under reduced pressure.

  • Purify the product by recrystallization or other appropriate chromatographic techniques.

Quantitative Data:

ParameterValueReference
Starting Material2,3,5,6-Tetrafluoropyridine-4-carboxylic acid
Key ReagentsH₂ source, Catalyst[11]
Reaction TypeSelective Hydrodefluorination[11]
Expected YieldDependent on catalyst and conditions

Applications in Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of kinase inhibitors, particularly those targeting the RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers.[3][4]

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (e.g., B-RAF V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 2,3,6-Trifluoropyridine-4- carboxylic acid Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a this compound derivative.

The carboxylic acid moiety of the title compound can be readily converted into a variety of functional groups, such as amides and esters, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The unique substitution pattern of the fluorinated pyridine ring can contribute to enhanced potency and selectivity for the target kinase.

Conclusion

The large-scale synthesis of this compound presents a challenging yet feasible endeavor. The proposed synthetic route, leveraging known transformations in pyridine chemistry, provides a solid foundation for process development. Further optimization of each step, particularly the selective hydrodefluorination, will be critical for achieving an efficient and cost-effective manufacturing process. The resulting derivatives hold significant promise for the development of novel kinase inhibitors to address unmet needs in oncology and other therapeutic areas.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,6-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 2,3,6-Trifluoropyridine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method involves the hydrolysis of a precursor, 2,3,6-trifluoro-4-cyanopyridine. This hydrolysis can be performed under acidic or basic conditions. The cyano group is converted to a carboxylic acid group.[1][2] Another approach involves the carboxylation of a corresponding pyridine derivative using carbon dioxide, which can be achieved through methods like electrochemical synthesis or copper-catalyzed reactions.[3][4][5]

Q2: My reaction yield is consistently low. What are the general areas I should investigate?

A2: Low yields in fluorinated pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. First, analyze your crude reaction mixture using techniques like GC-MS or NMR to identify major byproducts. Once side products are known, you can adjust reaction conditions to minimize their formation. Key areas to investigate include reaction temperature, purity of starting materials and reagents, and moisture content in the reaction setup, as fluorinated compounds can be sensitive to water.[6][7]

Q3: I'm observing incomplete conversion of my starting material. What can I do?

A3: Incomplete conversion is a common issue. To address this, ensure the reaction is monitored to completion using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Additionally, verify the stoichiometry and purity of your reagents, as impurities can inhibit the reaction.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: Side reactions can significantly impact yield and purity. In syntheses involving fluorinated pyridines, nucleophilic aromatic substitution (SNAr) reactions can lead to the replacement of fluoride atoms if nucleophiles are present.[6] During carboxylation reactions, incorrect reagent addition or suboptimal conditions can lead to the formation of undesired isomers or byproducts.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Inefficient reaction conditions.Optimize reaction temperature and time. Consider alternative catalysts or solvent systems. For instance, in related pyridine syntheses, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation has been shown to improve yields.[8]
Formation of side products.Identify byproducts via GC-MS or NMR and adjust reaction conditions to minimize their formation. Ensure the correct order of reagent addition.[6][8]
Moisture in the reaction.Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Some fluorination reagents are highly sensitive to moisture.[7]
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress by TLC or LC-MS to confirm completion.[8] If necessary, extend the reaction time or incrementally increase the temperature.
Impure starting materials or reagents.Verify the purity of all starting materials and reagents. Impurities can act as inhibitors.
Product Degradation Harsh reaction conditions.For hydrolysis of cyanopyridines, avoid excessively high temperatures, which can lead to decarboxylation of the final product.[1]
Difficulty in Product Isolation/Purification Formation of emulsions during workup.Add brine to the aqueous layer to break up emulsions.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography to achieve better separation.

Experimental Protocols

Protocol 1: Hydrolysis of 2,3,6-Trifluoro-4-cyanopyridine

This protocol describes a general procedure for the hydrolysis of a cyanopyridine to a carboxylic acid.

Materials:

  • 2,3,6-Trifluoro-4-cyanopyridine

  • Concentrated Sulfuric Acid (or Sodium Hydroxide for basic hydrolysis)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent for extraction)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,3,6-Trifluoro-4-cyanopyridine in an excess of concentrated sulfuric acid (or an aqueous solution of sodium hydroxide).

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over crushed ice.

  • If performing acidic hydrolysis, neutralize the solution with a suitable base (e.g., sodium bicarbonate) until the product precipitates. For basic hydrolysis, acidify the solution with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Hydrolysis

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification start Dissolve 2,3,6-Trifluoro-4-cyanopyridine in Acid/Base reflux Heat to Reflux and Monitor start->reflux quench Cool and Quench on Ice reflux->quench neutralize Neutralize/Acidify to Precipitate quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end Pure this compound purify->end

Caption: General experimental workflow for the hydrolysis of 2,3,6-Trifluoro-4-cyanopyridine.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_byproducts Analyze Crude Mixture (GC-MS/NMR) start->check_byproducts byproducts_present Byproducts Present? check_byproducts->byproducts_present adjust_conditions Adjust Reaction Conditions (Temp, Reagent Order) byproducts_present->adjust_conditions Yes check_completion Check for Complete Conversion (TLC/LC-MS) byproducts_present->check_completion No end Improved Yield adjust_conditions->end incomplete_reaction Incomplete Reaction? check_completion->incomplete_reaction optimize_time_temp Increase Reaction Time/ Slightly Increase Temperature incomplete_reaction->optimize_time_temp Yes check_reagents Verify Reagent Purity and Stoichiometry incomplete_reaction->check_reagents No optimize_time_temp->end impure_reagents Reagents Impure? check_reagents->impure_reagents purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents Yes impure_reagents->end No purify_reagents->end

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Purification of 2,3,6-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed purification protocols and specific impurity profiles for 2,3,6-Trifluoropyridine-4-carboxylic acid are not extensively documented in publicly available literature. The following guide is based on established chemical principles for the purification of related fluorinated pyridine carboxylic acids and other acidic organic compounds. Researchers should adapt these general procedures based on their specific crude product composition, which should be analyzed by techniques such as TLC, HPLC, LC-MS, and NMR before attempting purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Potential impurities can arise from starting materials, side-reactions, or decomposition. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route.

  • Isomeric Impurities: Positional isomers of the trifluoropyridine ring or the carboxylic acid group formed during synthesis.[1]

  • Over- or Under-fluorinated Species: Pyridine rings with a different number of fluorine substituents.

  • Hydrolysis Products: If the synthesis involves a nitrile or ester precursor, incomplete hydrolysis can leave these functional groups present.

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., THF, toluene, ethyl acetate).[2]

  • Inorganic Salts: Salts formed during pH adjustments or from reagents (e.g., sodium chloride, magnesium sulfate).

Q2: My compound is a solid. What is the best initial approach for purification?

A2: For solid compounds, recrystallization is often the most effective and scalable first-line purification technique. It is excellent for removing small to moderate amounts of impurities. If recrystallization fails to achieve the desired purity, column chromatography would be the next logical step.

Q3: I am seeing significant streaking on my TLC plate. What does this mean and how can I fix it?

A3: Streaking on a silica gel TLC plate is common for acidic compounds like carboxylic acids. It occurs because the acidic proton interacts strongly with the silica gel, leading to a poor separation profile. To resolve this, add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid , to your eluent (mobile phase).[3][4] This protonates the compound, reducing its interaction with the silica and resulting in a more compact spot.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" happens when the solid melts in the hot solvent or precipitates from a supersaturated solution at a temperature above its melting point.[5] To troubleshoot this:

  • Add more of the "good" solvent: The goal is to keep the compound fully dissolved at the boiling point of the solvent. Add more of the solvent in which your compound is more soluble, heat to a boil, and allow it to cool more slowly.[5]

  • Use a lower-boiling point solvent system: This ensures the solution cools below the compound's melting point before it becomes supersaturated.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage nucleation.

Q5: Can I use an acid-base extraction to purify my compound?

A5: Yes, acid-base extraction is a highly effective method for separating acidic compounds from neutral or basic impurities.[6] The general principle involves:

  • Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).

  • Washing with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separating the layers. The neutral/basic impurities will remain in the organic layer.

  • Acidifying the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylate, causing the pure carboxylic acid to precipitate out.

  • Collecting the pure solid by filtration.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization occurred during a hot filtration step.1. Reduce the volume of solvent by boiling some off. 2. Cool the flask in an ice bath to minimize solubility and maximize crystal formation. 3. Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution.
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent used). 2. The solution is cooling too slowly, or nucleation has not initiated. 3. High concentration of impurities inhibiting crystallization.1. Evaporate some of the solvent and attempt to cool again. 2. Scratch the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound. Cool in an ice bath.[5] 3. Attempt a different purification method, like column chromatography, to remove the impurities first.
Poor Separation in Column Chromatography 1. Inappropriate solvent system (eluent). 2. Strong interaction of the acidic compound with the silica gel. 3. Column was packed improperly, leading to channeling.1. Optimize the eluent using TLC first. Aim for an Rf value of ~0.3 for your compound. 2. Add 0.5-2% acetic or formic acid to the eluent to suppress deprotonation and reduce tailing.[7] 3. Ensure the column is packed carefully and the silica is fully settled before loading the sample.
Emulsion Forms During Extraction 1. Vigorous shaking of the separatory funnel. 2. High concentration of impurities acting as surfactants.1. Gently rock or invert the funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. 3. If persistent, filter the entire mixture through a pad of Celite.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of your crude solid in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves completely at the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Add 1% acetic acid to the eluent to improve resolution.[4] Aim for an Rf of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the solvent system, applying positive pressure. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Example Purity Analysis Before and After Purification

Sample Purification Method Purity by HPLC (Area %) Yield (%) Appearance
Crude MaterialN/A85.2%N/AOff-white to tan powder
After RecrystallizationIsopropanol/Water98.5%75%White crystalline solid
After Column ChromatographyHexane:EtOAc (7:3) + 1% AcOH99.7%60%White powder

Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Caption: Decision workflow for selecting a purification method.

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase Crude Crude Product (Acidic Target + Neutral Impurities) Base Add Aqueous Base (e.g., NaHCO3) Crude->Base Mix Layers Neutral Neutral Impurities Remain Base->Neutral Salt Target forms Water-Soluble Salt (R-COO⁻ Na⁺) Base->Salt Acidify Add Aqueous Acid (e.g., HCl) Salt->Acidify Separate Layers Precipitate Pure Product Precipitates (R-COOH) Acidify->Precipitate

Caption: Principle of purification by acid-base extraction.

References

Technical Support Center: Fluorination of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of pyridine carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield or no reaction when trying to fluorinate my pyridine carboxylic acid. What is the most common issue?

A1: The most frequent cause of reaction failure is the incompatibility of the free carboxylic acid group with many fluorination conditions, particularly those using electrophilic reagents like AgF₂. The acidic proton can interfere with the reaction, and the carboxylate can lead to side reactions. It is standard practice to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before fluorination.

Q2: My main side product is the decarboxylated fluoropyridine. How can I prevent this?

A2: Decarboxylative fluorination is a common side reaction, especially for pyridylacetic acids and when using photoredox catalysis.[1][2] To minimize this, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of decarboxylation relative to the desired fluorination.

  • Fluorinating Agent: The choice of fluorinating agent can be critical. For some substrates, nucleophilic fluorination of a pre-functionalized pyridine (e.g., a chloropyridine) may be a more suitable route than direct C-H fluorination to avoid decarboxylation.[3]

  • Catalyst System: If using a catalytic method, screening different catalysts and ligands may identify a system less prone to promoting decarboxylation.

Q3: I am observing a mixture of regioisomers (e.g., 2-fluoro and 6-fluoro isomers). How can I improve regioselectivity?

A3: Regioselectivity is a significant challenge, especially with substituted pyridines. For 3-substituted pyridines like nicotinic acid esters, mixtures of 2-fluoro and 6-fluoro isomers are common.

  • Directing Groups: The electronic and steric nature of existing substituents heavily influences the position of fluorination. Strongly directing groups can be used to favor one position. For example, in some 3,5-disubstituted pyridines, a benzyloxy group can effectively direct fluorination to the adjacent C2 position.[3]

  • Fluorinating Agent: Different fluorinating reagents can exhibit different selectivities. It is advisable to screen reagents like Selectfluor, AgF₂, and N-Fluorobenzenesulfonimide (NFSI) to find the best selectivity for your specific substrate.

  • Solvent and Temperature: These parameters can influence the stability of reaction intermediates and transition states, thereby affecting the isomer ratio. Experimenting with a range of solvents (e.g., acetonitrile, ethyl acetate, toluene) and temperatures is recommended.[3]

Q4: My reaction mixture is turning dark, and I'm getting a lot of tar-like material (polymerization). What can I do?

A4: Polymerization and decomposition are often signs of overly harsh reaction conditions, especially with sensitive or electron-rich heterocyclic substrates.[3]

  • Milder Conditions: Employ milder, neutral fluorination methods. Lowering the reaction temperature can be highly effective.

  • Base: For some substrates, the addition of a mild, non-nucleophilic base like lithium carbonate (Li₂CO₃) at low temperatures can prevent the formation of byproducts that initiate polymerization.[3]

  • Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as impurities can sometimes trigger polymerization.

Troubleshooting Guides

Problem 1: Low or No Product Yield

This guide helps diagnose and solve issues related to low conversion of the starting pyridine carboxylic acid ester.

LowYieldTroubleshooting Start Low / No Yield Check_Protection Is Carboxylic Acid Protected as an Ester? Start->Check_Protection Protect_Acid Action: Protect acid as methyl or ethyl ester before fluorination. Check_Protection->Protect_Acid No Check_Reagent Is Fluorinating Agent Active? Check_Protection->Check_Reagent Yes Use_Fresh_Reagent Action: Use a fresh batch of fluorinating agent. Store reagents under inert atmosphere. Check_Reagent->Use_Fresh_Reagent No / Unsure Check_Conditions Are Reaction Conditions Appropriate? Check_Reagent->Check_Conditions Yes Optimize_Temp Action: Screen a range of temperatures. Some reactions require heating, others sub-ambient temperatures. Check_Conditions->Optimize_Temp No / Unsure Optimize_Solvent Action: Ensure solvent is anhydrous and non-nucleophilic (e.g., MeCN). Screen other solvents if needed. Check_Conditions->Optimize_Solvent No / Unsure SideProductTroubleshooting Start Side Products Observed Identify_Product Identify Major Side Product Start->Identify_Product Isomer_Mixture Mixture of Regioisomers Identify_Product->Isomer_Mixture Decarboxylation Decarboxylated Product Identify_Product->Decarboxylation Polymerization Polymerization / Tar Identify_Product->Polymerization Action_Isomer Action: 1. Screen different fluorinating agents. 2. Vary solvent and temperature. 3. Consider a different synthetic route with stronger directing groups. Isomer_Mixture->Action_Isomer Action_Decarboxylation Action: 1. Lower reaction temperature. 2. Switch to a non-decarboxylative fluorination method (e.g., nucleophilic substitution). Decarboxylation->Action_Decarboxylation Action_Polymerization Action: 1. Use milder reaction conditions (lower temp). 2. Add a mild base (e.g., Li₂CO₃). 3. Ensure high purity of all reagents. Polymerization->Action_Polymerization Full_Workflow Start Pyridine Carboxylic Acid Step1 Step 1: Esterification (e.g., MeOH, H₂SO₄) Start->Step1 Intermediate Pyridine Carboxylic Acid Ester Step1->Intermediate Step2 Step 2: Fluorination (e.g., Selectfluor® or AgF₂) Intermediate->Step2 Fluorinated_Ester Fluorinated Pyridine Carboxylic Acid Ester Step2->Fluorinated_Ester Step3 Step 3: Hydrolysis (e.g., NaOH, then HCl) Fluorinated_Ester->Step3 End Fluorinated Pyridine Carboxylic Acid Step3->End

References

Technical Support Center: Recrystallization of 2,3,6-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2,3,6-Trifluoropyridine-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: A definitive, universally ideal solvent for this compound is not extensively documented in publicly available literature. However, based on the properties of similar fluorinated pyridine carboxylic acids, a systematic approach to solvent screening is recommended. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.

General starting points for solvent selection include polar protic solvents and some polar aprotic solvents. Given its carboxylic acid functionality, solvents like ethanol, methanol, and water are good candidates to investigate.[1] It is also common to use a binary solvent system (a "good" solvent and a "poor" solvent) to achieve optimal recrystallization.[2]

Q2: What are some common issues encountered during the recrystallization of this compound?

A2: Researchers may encounter several challenges, including:

  • Oiling out: The compound separates as a liquid instead of forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

  • Poor crystal yield: This can result from using a solvent in which the compound is too soluble at low temperatures or not allowing sufficient time for crystallization.

  • No crystal formation: The solution may remain clear even after cooling, indicating high solubility of the compound in the chosen solvent at low temperatures.

  • Impurities co-precipitating: If the impurities have similar solubility profiles to the target compound in the chosen solvent, they may crystallize as well.

Q3: How can I determine the best solvent system for my specific batch of this compound?

A3: A small-scale solvent screening experiment is the most effective method. This involves testing the solubility of a small amount of your compound in various solvents at both room temperature and at the solvent's boiling point. The goal is to find a solvent that shows a significant difference in solubility between these two temperatures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is cooled too rapidly.Use a lower-boiling point solvent. Allow the solution to cool more slowly to encourage crystal nucleation. You can also try adding a seed crystal to initiate crystallization.
Very low or no crystal yield. The compound is too soluble in the chosen solvent, even at low temperatures.Try a solvent in which the compound is less soluble. Alternatively, use a binary solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Then, heat to redissolve and cool slowly.[2][3]
Crystals form too quickly and are very fine. The solution was cooled too rapidly, leading to rapid precipitation instead of slow crystal growth.Ensure a slow cooling process. Insulating the flask can help to slow down the cooling rate and promote the formation of larger, purer crystals.
The compound does not dissolve in the hot solvent. The chosen solvent is a poor solvent for the compound, even at elevated temperatures.Select a more polar solvent or a different class of solvent. For carboxylic acids, polar solvents are generally a good starting point.[1]
Discolored crystals are obtained. Impurities are trapped within the crystal lattice.A second recrystallization may be necessary. The use of activated charcoal during the hot filtration step can also help to remove colored impurities.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Place a small amount (10-20 mg) of the crude this compound into a test tube. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound completely. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Binary Solvent Recrystallization
  • Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol.

Data Presentation

The following table provides a qualitative guide to potential solvents for the recrystallization of this compound based on general principles for fluorinated and carboxylic acid-containing compounds. Experimental verification is essential.

Solvent Solvent Class Expected Solubility at Room Temp. Expected Solubility at Elevated Temp. Notes
WaterPolar ProticLow to ModerateHighGood potential for single solvent or as a "poor" solvent with alcohols.[1]
EthanolPolar ProticModerateHighMay be too soluble; could be a good "good" solvent in a binary system.[1]
MethanolPolar ProticModerate to HighVery HighLikely too soluble for single solvent use; good candidate for a "good" solvent.[1]
AcetonePolar AproticModerateHighCan be a good recrystallization solvent for some carboxylic acids.[1]
Ethyl AcetatePolar AproticLow to ModerateHighOften a good choice for moderately polar compounds.
TolueneNonpolar AromaticLowModerate to HighMay be a suitable single solvent.
Heptane/HexaneNonpolar AliphaticVery LowLowLikely to be a "poor" solvent in a binary system.
AcetonitrilePolar AproticModerateHighAnother potential candidate for screening.

Mandatory Visualization

Recrystallization_Solvent_Selection start Start: Crude This compound test_solubility Perform Small-Scale Solubility Tests start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No poor_solvent Poor Solvent dissolves_cold->poor_solvent Yes precipitates_cooling Precipitates on Cooling? dissolves_hot->precipitates_cooling Yes dissolves_hot->poor_solvent No good_single_solvent Good Single Solvent Candidate precipitates_cooling->good_single_solvent Yes precipitates_cooling->poor_solvent No end Proceed with Recrystallization good_single_solvent->end consider_binary Consider for Binary System poor_solvent->consider_binary find_good_solvent Find a 'Good' Solvent (dissolves compound well) consider_binary->find_good_solvent binary_system Use as Binary System: Dissolve in 'Good' Solvent, Add 'Poor' Solvent find_good_solvent->binary_system binary_system->end

Caption: Flowchart for selecting a suitable recrystallization solvent.

References

Overcoming low reactivity in 2,3,6-Trifluoropyridine-4-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3,6-Trifluoropyridine-4-carboxylic acid Derivatization

Welcome to the technical support center for this compound derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize derivatization reactions involving this challenging substrate. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to derivatize, particularly in amide coupling reactions?

A1: The low reactivity of this compound stems from several factors:

  • Electronic Effects: The three fluorine atoms on the pyridine ring are strongly electron-withdrawing. This electronic effect deactivates the pyridine ring and reduces the nucleophilicity of the carboxylic acid group, making it less prone to attack by nucleophiles like amines.

  • Steric Hindrance: The fluorine atom at the 2-position can sterically hinder the approach of reagents and nucleophiles to the carboxylic acid at the 4-position. Bulky groups on the coupling partners can further exacerbate this issue[1].

  • Poor Leaving Group: The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. It must be activated by a coupling reagent to facilitate nucleophilic acyl substitution. Inefficient activation is a common cause of low yields[1][2].

  • Amine Deactivation: In amide coupling reactions, the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. This acid-base reaction competes with the desired coupling reaction[1][2].

Q2: I am observing low to no yield in my amide coupling reaction. What are the common causes and how can I troubleshoot this?

A2: Low or no product yield is a frequent issue. Here are the primary causes and actionable solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed efficiently[1].

    • Solution: Choose a more potent coupling reagent suitable for sterically hindered and electron-deficient carboxylic acids. Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 equivalents). Consider in situ formation of a more reactive intermediate like an acyl fluoride[1][3].

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction outcome[1][4].

    • Solution: Screen different anhydrous, non-nucleophilic solvents such as DMF, DCM, or acetonitrile. Gradually increase the reaction temperature, as some couplings with electron-deficient systems require heating[3][4]. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to prevent unwanted side reactions[1].

  • Presence of Water: Moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material[1].

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: How do I select the appropriate coupling reagent for this substrate?

A3: The choice of coupling reagent is critical. For a challenging substrate like this compound, standard reagents may not be sufficient.

  • Uronium/Onium-based Reagents: Reagents like HATU, HBTU, and PyBOP are generally effective for hindered couplings as they rapidly generate highly reactive activated esters[1][5].

  • Acyl Fluoride Precursors: Converting the carboxylic acid to an acyl fluoride in situ can significantly enhance reactivity. Reagents like pentafluoropyridine (PFP) or pyridinesulfonyl fluoride can be used for this purpose[3][6].

  • Mixed Anhydrides: Formation of a mixed anhydride, for example using methanesulfonyl chloride, can also effectively activate the carboxylic acid[7].

Q4: I am seeing significant side product formation. How can I improve the selectivity of my reaction?

A4: Side reactions often arise from the high reactivity of intermediates or harsh reaction conditions.

  • Racemization: If your amine or carboxylic acid has a chiral center, racemization can be a concern.

    • Solution: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure. Running the reaction at a lower temperature can also be beneficial[1].

  • Byproducts from Reagents: Some coupling reagents can lead to difficult-to-remove byproducts.

    • Solution: Consider using polymer-bound reagents or choosing a coupling method that generates byproducts that are easily removed by extraction or filtration[8].

Troubleshooting Guide: Low Reactivity in Derivatization

This guide provides a systematic approach to overcoming low reactivity when derivatizing this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient carboxylic acid activation- Switch to a more powerful coupling reagent (e.g., HATU, COMU)[5].- Increase the stoichiometry of the coupling reagent to 1.1-1.5 equivalents.- Consider in situ generation of an acyl fluoride using reagents like PFP or TFFH[1][3].
Steric hindrance- Increase reaction temperature and extend reaction time[3].- Use less sterically hindered reagents if possible.
Low nucleophilicity of the amine/alcohol- For weakly nucleophilic amines (e.g., anilines), heating may be required[3].- Use a stronger, non-nucleophilic base to ensure the amine is deprotonated.
Reaction Stalls/Incomplete Conversion Deactivation of coupling reagent or intermediate- Ensure anhydrous conditions to prevent hydrolysis of activated species[1].- Add the amine/alcohol after a pre-activation period of the carboxylic acid with the coupling reagent (15-30 minutes)[1][5].
Catalyst poisoning (if applicable)- Purify starting materials to remove potential inhibitors.- If using a metal-based catalyst, ensure it is compatible with the fluoro-pyridine substrate.
Formation of Multiple Products Side reactions involving the pyridine ring- Use milder reaction conditions (lower temperature, less reactive base).- The highly deactivated nature of the ring makes it generally stable, but strong nucleophiles or harsh conditions could lead to unexpected reactions.
Racemization at a chiral center- Add a racemization suppressor like HOBt or OxymaPure[1].- Perform the reaction at lower temperatures.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of this compound (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere, add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents)[5].

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid[1][5].

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS[1][5]. The reaction may require heating for less nucleophilic amines.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl[1].

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure[1].

  • Purify the crude product by column chromatography.

Protocol 2: One-Pot Amide Bond Formation via Acyl Fluoride Intermediate using Pentafluoropyridine (PFP)
  • Dissolve the this compound (1.0 equivalent) in an anhydrous solvent (e.g., DCM).

  • Add pentafluoropyridine (PFP) (1.1 equivalents) and a base such as triethylamine (1.5 equivalents).

  • Stir the mixture at room temperature for 1 hour to generate the acyl fluoride in situ.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • For less reactive amines, the reaction mixture may need to be heated to 100°C in a sealed tube for 16 hours[3].

  • Monitor the reaction for completeness by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purification as described in Protocol 1.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Hindered Carboxylic Acids

Coupling ReagentBaseSolventTemperatureTypical Yield RangeNotes
HATUDIPEADMF/DCMRoom Temp.Good to ExcellentEffective for hindered systems, but can be expensive[1][5].
PFP (in situ acyl fluoride)Et₃NDCMRT to 100°CGood to ExcellentBroad substrate scope, including electron-deficient amines[3].
Methanesulfonyl ChlorideEt₃NTHF0°C to RT59-88%Forms a mixed anhydride; good for Weinreb amide synthesis[7].
TCT/FPyr (catalytic)N/AVariousRoom Temp.Good to ExcellentCost-effective method with good functional group tolerance[9].
TiF₄ (catalytic)N/ATolueneRefluxGood to ExcellentCatalytic method for direct amidation[10].

Visualizations

Troubleshooting Workflow for Low Yield in Amide Coupling

Troubleshooting_Workflow start Low/No Yield Observed check_purity Verify Reagent Purity & Dryness start->check_purity check_activation Check Carboxylic Acid Activation check_conditions Review Reaction Conditions check_activation->check_conditions Activation OK solution_reagent Use Stronger Coupling Reagent (e.g., HATU, PFP) check_activation->solution_reagent Inefficient solution_conditions Optimize Temperature & Solvent (e.g., Heat in DMF) check_conditions->solution_conditions Suboptimal success Improved Yield check_conditions->success Optimized check_purity->check_activation Reagents OK solution_purity Use Anhydrous Solvents & Fresh Reagents check_purity->solution_purity Issue Found solution_reagent->start Re-run Experiment solution_conditions->start Re-run Experiment solution_purity->start Re-run Experiment

Caption: A decision-making workflow for troubleshooting low yields.

General Amide Coupling Pathway

Amide_Coupling_Pathway cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH 2,3,6-Trifluoropyridine- 4-carboxylic acid ActivatedIntermediate {Activated Intermediate | (e.g., O-Acylisourea ester)} RCOOH->ActivatedIntermediate + CouplingReagent RNH2 R'-NH₂ Amine CouplingReagent Coupling Reagent (e.g., HATU) + Base AmideProduct {R-CO-NHR' | Desired Amide} ActivatedIntermediate->AmideProduct + R'-NH₂ (Nucleophilic Attack)

Caption: The general pathway for amide bond formation.

References

Stability of 2,3,6-Trifluoropyridine-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3,6-Trifluoropyridine-4-carboxylic acid

This technical support guide provides essential information on the stability of this compound in various solvents, offering troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for solid this compound?

A1: Like many fluorinated pyridine compounds, this compound should be handled with care in a well-ventilated area.[1][2] For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry place, and potentially under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3] Always consult the specific supplier's Safety Data Sheet (SDS) for the most accurate handling and storage information.

Q2: Is there readily available data on the stability of this compound in specific organic solvents?

A2: Comprehensive, publicly available stability studies for this compound across a wide range of solvents are limited. Stability is highly dependent on the solvent type, temperature, light exposure, and presence of contaminants (e.g., water, acids, bases). Therefore, it is crucial for researchers to perform their own stability assessments under their specific experimental conditions.

Q3: What are the likely degradation pathways for this compound in solution?

A3: While specific degradation pathways are not well-documented, potential mechanisms for fluorinated pyridine carboxylic acids could include:

  • Decarboxylation: Particularly at elevated temperatures, the carboxylic acid group may be lost.

  • Nucleophilic Substitution: The fluorine atoms on the pyridine ring are susceptible to substitution by nucleophilic solvents (e.g., methanol, water) or impurities, especially under basic conditions or at high temperatures.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the compound may undergo hydrolysis.[4]

  • Photodegradation: Exposure to UV light can induce degradation.[5] Studies on other perfluorinated carboxylic acids show that degradation can be initiated by light.[5]

Q4: How can I quickly check if my stock solution has degraded?

A4: A preliminary check can be done by comparing the appearance of your current solution to a freshly prepared one. Any change in color or the appearance of a precipitate may indicate degradation or solubility issues. For a more definitive assessment, analytical techniques such as HPLC-UV, LC-MS, or NMR are necessary to identify impurities or a decrease in the parent compound's concentration.

Troubleshooting Guide

Issue: My experimental results are inconsistent, and I suspect my compound solution is unstable.

This is a common problem when working with reactive molecules. The following decision tree can help you troubleshoot the issue.

G start Inconsistent Experimental Results check_solution Prepare a Fresh Stock Solution of the Compound start->check_solution compare_results Repeat Experiment with Fresh and Old Solutions check_solution->compare_results results_match Are the results now consistent with the fresh stock? compare_results->results_match yes_instability Problem Solved: The original stock was degraded. Implement a stability testing protocol. results_match->yes_instability Yes no_other_issue Problem Likely Not Stability-Related. Investigate other experimental variables: - Reagent quality - Instrument performance - Procedural errors results_match->no_other_issue No

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: I see new, unexpected peaks in my HPLC or LC-MS analysis of a stock solution.

Possible Cause: These peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurities: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. A loss of 44 Da could suggest decarboxylation. An addition of 14 Da (CH₂) in a methanol stock might indicate methylation.

    • Perform a Forced Degradation Study: Intentionally stress a fresh solution of the compound under acidic, basic, oxidative, and photolytic conditions to see if you can replicate the impurity peaks.[4] This can help identify the nature of the degradation. The protocol provided below offers a framework for such a study.

    • Re-evaluate Solvent Choice: If the solvent is implicated in the degradation (e.g., nucleophilic attack), consider switching to a more inert solvent like acetonitrile, THF, or a non-polar solvent if solubility permits.

Data Presentation: Stability Assessment

To systematically evaluate stability, we recommend generating data and organizing it in tables. Below are templates you can use for your experimental records.

Table 1: Solubility Screening of this compound

SolventCategorySolubility at RT (~25°C)Solubility at 40°CObservations
WaterProtic, Polar
MethanolProtic, Polar
EthanolProtic, Polar
Acetonitrile (ACN)Aprotic, Polar
Dimethyl Sulfoxide (DMSO)Aprotic, Polar
Dichloromethane (DCM)Aprotic, Non-polar
Tetrahydrofuran (THF)Aprotic, Polar
Add other solvents as needed
Solubility can be qualitatively described (e.g., Insoluble, Sparingly Soluble, Soluble) or quantitatively (e.g., mg/mL).

Table 2: Stability of this compound (1 mg/mL) Over 7 Days

SolventStorage ConditionDay 0 (% Purity)Day 1 (% Purity)Day 3 (% Purity)Day 7 (% Purity)
DMSO Room Temp, Light100%
Room Temp, Dark100%
4°C, Dark100%
Acetonitrile Room Temp, Light100%
Room Temp, Dark100%
4°C, Dark100%
Methanol Room Temp, Light100%
Room Temp, Dark100%
4°C, Dark100%
% Purity is determined by the peak area of the parent compound relative to the total peak area in an HPLC chromatogram.

Experimental Protocols

Protocol 1: Assessing Solution Stability by HPLC

This protocol provides a systematic way to determine the stability of this compound in a chosen solvent over time.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion prep_stock 1. Prepare 1 mg/mL Stock Solution prep_aliquots 2. Aliquot into Vials for Each Time Point/Condition prep_stock->prep_aliquots store_conditions 3. Store Aliquots Under Different Conditions (e.g., RT/Light, RT/Dark, 4°C/Dark) prep_aliquots->store_conditions analyze_t0 4. Analyze 'Time 0' Sample Immediately via HPLC analyze_tx 5. Analyze Samples at Predetermined Intervals (e.g., 24h, 72h, 1 week) store_conditions->analyze_tx process_data 6. Calculate % Purity by Peak Area analyze_t0->process_data analyze_tx->process_data conclusion 7. Determine Shelf-Life and Optimal Storage process_data->conclusion

Caption: Workflow for conducting a solution stability study.

Objective: To quantify the stability of this compound in a specific solvent under various storage conditions (temperature and light).

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., DMSO, Acetonitrile)

  • Volumetric flasks and pipettes

  • Amber and clear HPLC vials

  • HPLC system with a UV detector (or LC-MS)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in the chosen solvent to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting:

    • Distribute the stock solution into multiple HPLC vials.

    • For light exposure testing, use clear vials.

    • For dark conditions, use amber vials or wrap clear vials in aluminum foil.

  • Incubation:

    • Immediately analyze one aliquot to establish the "Time 0" baseline.

    • Store the remaining vials under a matrix of conditions. Recommended sets include:

      • Room Temperature (~25°C) with light exposure.

      • Room Temperature (~25°C) in the dark.

      • Refrigerated (4°C) in the dark.

  • Analysis at Time Points:

    • At scheduled intervals (e.g., 6 hours, 24 hours, 3 days, 7 days), retrieve one vial from each storage condition.

    • Allow refrigerated samples to warm to room temperature before analysis.

    • Analyze each sample by HPLC. A typical starting method would be a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid). Monitor at a relevant UV wavelength (e.g., 254 nm).

  • Data Interpretation:

    • For each chromatogram, calculate the percentage of the parent compound remaining. This can be done by dividing the peak area of the parent compound by the total area of all peaks (parent + impurities).

    • % Purity = (Area_parent / (Area_parent + Area_impurities)) * 100

    • Plot the % Purity versus time for each condition to visualize the degradation rate and determine the optimal storage conditions for your stock solutions.

References

Technical Support Center: Purification of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of fluorinated pyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in fluorinated pyridine synthesis?

A1: Common impurities can originate from the synthetic route employed. The most prevalent include:

  • Unreacted Starting Materials: Such as the corresponding chloro- or aminopyridine.

  • Byproducts from Side Reactions:

    • Hydroxypyridines: Often formed during Balz-Schiemann reactions due to the reaction of the intermediate pyridyl cation with water.

    • Over- or Under-fluorinated Pyridines: Can occur in Halogen Exchange (Halex) reactions.

    • Pyridyl-pyridones: Particularly in the synthesis of 4-fluoropyridine, which can be unstable and react with itself.[1][2]

  • Residual Solvents: Solvents used in the reaction or workup.

  • Reagents and Catalysts: For example, residual phase-transfer catalysts in Halex reactions.

  • Colored Impurities: Often polymeric or degradation products.

Q2: My crude fluorinated pyridine is a dark color. How can I decolorize it?

A2: Colored impurities can often be removed by treating the crude product with activated carbon.[3][4] This is typically done by dissolving the crude material in a suitable solvent, adding a small amount of activated carbon, heating the mixture, and then performing a hot filtration to remove the carbon.[4] Alternatively, changing the purification method, for instance from normal-phase to reversed-phase chromatography, can sometimes effectively separate the colored components.

Q3: I am struggling with a low yield in my fluorination reaction. What are the general troubleshooting steps?

A3: Low yields can stem from various factors. A systematic approach to troubleshooting is recommended:

  • Identify Byproducts: Use analytical techniques like GC-MS or NMR to identify the major byproducts in your crude reaction mixture.

  • Optimize Reaction Conditions: Once the side products are known, you can adjust the reaction conditions to minimize their formation. Key parameters to investigate include:

    • Temperature: Both excessively high or low temperatures can be detrimental.

    • Solvent: Ensure the solvent is anhydrous, especially for moisture-sensitive reactions like the Halex reaction. The choice of solvent can also influence reactivity and side reactions.

    • Reagent Quality: Use fresh and pure reagents. For instance, ensure your fluorinating agent has been stored correctly.

Q4: How can I remove residual starting materials that have similar properties to my product?

A4: This is a common challenge. If the starting material has a different functional group, a chemical quench or an extraction can be effective. For example, if the starting material is an aminopyridine, an acidic wash can be used to protonate and extract it into the aqueous layer. If the properties are very similar, fractional distillation under reduced pressure for liquids or preparative chromatography (HPLC or flash chromatography) for solids are often the most effective methods.

Troubleshooting Guides

Issue 1: Presence of Hydroxypyridine Impurities
  • Problem: Your final product is contaminated with a hydroxypyridine, a common byproduct in the Balz-Schiemann reaction.

  • Cause: Reaction of the intermediate diazonium salt with residual water.

  • Solution:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent. Wash with a basic aqueous solution (e.g., 1M NaOH). The acidic hydroxypyridine will be deprotonated and extracted into the aqueous layer.

    • Chromatography: If extraction is not sufficient, column chromatography can be used to separate the more polar hydroxypyridine from the desired fluorinated pyridine.

Issue 2: Water Contamination in the Final Product
  • Problem: Your purified fluorinated pyridine still contains water.

  • Cause: Incomplete drying of the organic phase or use of wet solvents/reagents.

  • Solution:

    • Azeotropic Distillation: For some fluorinated pyridines, azeotropic distillation with a solvent like toluene can be used to remove water.

    • Drying Agents: Ensure thorough drying of the organic extracts with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation.

    • Vacuum Distillation: For liquid products, distillation under reduced pressure can help remove residual water.

Issue 3: Co-elution of Impurities during Column Chromatography
  • Problem: An impurity is eluting with your product during column chromatography.

  • Cause: The impurity has a similar polarity to your product in the chosen eluent system.

  • Solution:

    • Optimize Eluent System: Screen different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can significantly alter the separation.[5][6]

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switching to a gradient elution (gradually increasing the polarity of the eluent) can improve separation.

    • Change Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Removal of Acidic or Basic Impurities
  • Dissolution: Dissolve the crude fluorinated pyridine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing:

    • To remove acidic impurities (e.g., hydroxypyridines): Wash the organic layer with 1 M NaOH solution.

    • To remove basic impurities (e.g., unreacted aminopyridines): Wash the organic layer with 1 M HCl solution.[7]

  • Separation: Separate the aqueous and organic layers.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (if an acid wash was used) or brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization for Solid Fluorinated Pyridines
  • Solvent Selection: Choose a solvent in which the fluorinated pyridine is highly soluble at elevated temperatures but sparingly soluble at room temperature.[8] Common solvent systems include hexane/ethyl acetate or ethanol/water.[9]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and perform a hot filtration.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Vacuum Distillation for Liquid Fluorinated Pyridines
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the crude liquid to the distillation flask with a stir bar or boiling chips. Do not fill the flask more than two-thirds full.[10]

  • Applying Vacuum: Gradually apply vacuum and monitor the pressure.[10]

  • Heating: Gently heat the distillation flask using an oil bath.[10]

  • Fraction Collection: Collect the distillate in fractions based on the boiling point at the given pressure. Discard the forerun (initial lower-boiling fraction) and collect the main fraction corresponding to the desired product.

Data Presentation

Table 1: Common Purification Techniques and Target Impurities

Purification TechniqueTarget ImpuritiesTypical Parameters
Acid-Base Extraction Acidic or basic impurities (e.g., hydroxypyridines, aminopyridines)1 M HCl or 1 M NaOH wash
Recrystallization Solid impurities with different solubility profilesSolvent systems like Hexane/Ethyl Acetate, Ethanol/Water
Column Chromatography Impurities with different polaritiesSilica gel stationary phase with gradient elution (e.g., Ethyl Acetate in Hexane)
Vacuum Distillation Liquid impurities with different boiling pointsPressure and temperature dependent on the compound
Activated Carbon Treatment Colored impurities1-5 wt% of activated carbon relative to the crude product

Table 2: Example Distillation Parameters for Fluoropyridines

CompoundBoiling Point (°C) at Atmospheric Pressure (mmHg)Reference
2-Fluoropyridine126 °C at 753 mmHg[11]
3-Fluoropyridine107-108 °C
4-Fluoropyridine108 °C at 757 mmHg[1]

Table 3: Example Eluent Systems for Column Chromatography of Fluorinated Pyridines

Compound TypeStationary PhaseExample Eluent SystemReference
Non-polar to moderately polar fluorinated pyridinesSilica GelHexane/Ethyl Acetate gradient[9]
Polar fluorinated pyridinesSilica GelDichloromethane/Methanol gradient[5]
Basic fluorinated pyridinesSilica GelDichloromethane/Methanol with a small percentage of NH₄OH[6]

Visualizations

G cluster_start Start: Crude Fluorinated Pyridine cluster_analysis Impurity Analysis cluster_purification Purification Strategy cluster_end Result start Crude Product analysis Identify Impurities (TLC, GC-MS, NMR) start->analysis extraction Acid-Base Extraction analysis->extraction Acidic/Basic Impurities distillation Distillation (Atmospheric or Vacuum) analysis->distillation Liquid Product Boiling Point Difference >25°C chromatography Column Chromatography analysis->chromatography Polarity Difference recrystallization Recrystallization analysis->recrystallization Solid Product decolorize Decolorization (Activated Carbon) analysis->decolorize Colored Impurities end Pure Fluorinated Pyridine extraction->end distillation->end chromatography->end recrystallization->end decolorize->analysis Re-analyze

Caption: General workflow for purification of fluorinated pyridines.

G cluster_start Start: Troubleshooting Low Yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_end Outcome start Low Yield Observed analyze_crude Analyze Crude Mixture (GC-MS, NMR) start->analyze_crude review_conditions Review Reaction Conditions start->review_conditions optimize_temp Optimize Temperature analyze_crude->optimize_temp Side reactions identified adjust_stoichiometry Adjust Stoichiometry analyze_crude->adjust_stoichiometry Unreacted starting material change_solvent Change/Dry Solvent review_conditions->change_solvent Moisture suspected check_reagents Check Reagent Quality review_conditions->check_reagents Old reagents used end Improved Yield optimize_temp->end change_solvent->end check_reagents->end adjust_stoichiometry->end

Caption: Troubleshooting workflow for low yield in fluorinated pyridine synthesis.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Trifluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on trifluoropyridines. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the nucleophilic substitution on trifluoropyridines.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Insufficient Reactivity The pyridine ring may not be sufficiently activated. Fluorine's strong electron-withdrawing nature generally enhances reactivity compared to other halogens. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is 320 times faster than that of 2-chloropyridine.[1][2] However, if the nucleophile is weak, consider using a stronger base or higher temperatures to facilitate the reaction.
Poor Nucleophile The chosen nucleophile may not be potent enough. Assess the nucleophilicity of your reagent; stronger nucleophiles will react more readily. For challenging nucleophiles, consider using a catalyst or switching to a more reactive derivative of the nucleophile.
Decomposition of Starting Material or Product Trifluoropyridines and their products can be sensitive to harsh reaction conditions. Monitor the reaction for the appearance of degradation products. If decomposition is suspected, consider using milder bases, lower reaction temperatures, and shorter reaction times.
Moisture in the Reaction Reactions involving strong bases like potassium tert-butoxide (KOtBu) are sensitive to moisture.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Incorrect Stoichiometry The molar ratio of reactants is crucial for reaction success.[3] Verify the stoichiometry of the nucleophile, base, and trifluoropyridine. An excess of the nucleophile or base may be necessary in some cases.

Issue 2: Poor Regioselectivity (Substitution at the wrong position)

Potential Cause Troubleshooting Steps
Inherent Reactivity of Trifluoropyridine In 2,4,6-trifluoropyridine, the 4-position is generally the most susceptible to nucleophilic attack due to electronic factors.[4] Substitution at the 2- or 6-positions can be more challenging.
Reaction Conditions Favoring Undesired Isomer Reaction parameters such as temperature and solvent can influence regioselectivity.[3] Mild conditions often favor substitution at the C-4 position.[3] To target the C-2 or C-6 positions, harsher conditions like higher temperatures may be required.[3]
Steric Hindrance A bulky nucleophile may preferentially attack the less sterically hindered position. Conversely, introducing a bulky silyl group at the 3- or 5-position can direct nucleophilic attack to the 2- or 6-position, respectively.[5]

Issue 3: Formation of Multiple Products

Potential Cause Troubleshooting Steps
Di- or Tri-substitution Using an excess of the nucleophile can lead to the replacement of more than one fluorine atom.[3] To achieve mono-substitution, carefully control the stoichiometry and consider using a limiting amount of the nucleophile.
Competing SN2 Reaction If the trifluoropyridine substrate contains other electrophilic sites, such as a chloromethyl group, a competing SN2 reaction can occur.[6] The choice of nucleophile and conditions can direct the reaction towards either SNAr or SN2. Harder, more basic nucleophiles tend to favor SNAr at the pyridine ring.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic aromatic substitution on trifluoropyridine?

A1: The SNAr reaction on fluoropyridines proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks a carbon atom bearing a fluorine atom, which breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second step, the aromaticity is restored by the elimination of the fluoride ion, which is an excellent leaving group in this context.[1]

Q2: Which position on 2,4,6-trifluoropyridine is most reactive?

A2: Generally, the 4-position (para to the nitrogen) of 2,4,6-trifluoropyridine is the most reactive towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the nitrogen atom and the fluorine atoms, which stabilize the negative charge in the Meisenheimer intermediate most effectively at this position.[4]

Q3: What are the best solvents and bases to use for these reactions?

A3: The choice of solvent and base is highly dependent on the specific nucleophile and substrate.

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used as they can solvate the cationic counter-ion of the nucleophile, thus increasing its reactivity. For certain reactions, alcohols like tert-amyl alcohol can also be effective.[1]

  • Bases: A variety of bases can be employed, ranging from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) to stronger organic bases like potassium tert-butoxide (KOtBu).[1] The strength of the base should be matched to the acidity of the nucleophile's conjugate acid.

Q4: Can I use a catalyst to improve my reaction?

A4: Yes, catalysis can be beneficial in certain SNAr reactions.

  • Lewis Acids: Lewis acidic metals can coordinate to the nitrogen of the pyridine ring, further increasing its electron-deficient nature and activating it towards nucleophilic attack.[7]

  • Organic Superbases: Organic superbases, such as t-Bu-P4, have been shown to catalyze concerted SNAr reactions of aryl fluorides, even with electron-rich substrates.[8]

  • Phase-Transfer Catalysts: In reactions involving a solid-liquid phase, a phase-transfer catalyst can facilitate the reaction by transporting the nucleophile into the organic phase.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of an Amine on 2,4,6-Trifluoropyridine

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 equivalents) and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Add 2,4,6-trifluoropyridine (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Substituted-2,6-difluoropyridines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₃PO₄t-Amyl Alcohol11012>95
PhenolK₂CO₃DMF80692
ThiophenolCs₂CO₃MeCN60498
ImidazoleNaHTHF25285

This data is a representative summary from various sources and should be used as a guideline. Optimization may be required for specific substrates.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Trifluoropyridine Trifluoropyridine Meisenheimer Meisenheimer Complex Trifluoropyridine->Meisenheimer + Nu- Nucleophile Nucleophile (Nu-) Substituted_Pyridine Substituted Pyridine Meisenheimer->Substituted_Pyridine - F- Fluoride Fluoride Ion (F-)

Caption: General mechanism of SNAr on trifluoropyridine.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reactivity Assess Reagent Reactivity Start->Check_Reactivity Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Purity Verify Starting Material Purity Start->Check_Purity Increase_Temp_Base Increase Temperature / Use Stronger Base Check_Reactivity->Increase_Temp_Base Change_Nucleophile Use More Reactive Nucleophile Check_Reactivity->Change_Nucleophile Anhydrous_Conditions Ensure Anhydrous Conditions Check_Conditions->Anhydrous_Conditions Optimize_Stoichiometry Optimize Stoichiometry Check_Conditions->Optimize_Stoichiometry Success Improved Yield Increase_Temp_Base->Success Change_Nucleophile->Success Anhydrous_Conditions->Success Optimize_Stoichiometry->Success

Caption: Troubleshooting workflow for low product yield.

References

Challenges in the scale-up of 2,3,6-Trifluoropyridine-4-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up production of 2,3,6-Trifluoropyridine-4-carboxylic acid. The information is compiled from various sources and is intended to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound, focusing on a plausible synthetic route involving the fluorination of a chlorinated precursor followed by hydrolysis of a nitrile intermediate.

Problem 1: Incomplete Fluorination of the Trichloropyridine Precursor

  • Symptom: Analysis of the reaction mixture shows significant amounts of starting material (e.g., 2,3,6-trichloropyridine-4-carbonitrile) and partially fluorinated intermediates.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Fluorinating Agent Ensure the molar ratio of the fluorinating agent (e.g., KF or CsF) to the substrate is adequate. On a larger scale, mass transfer limitations may necessitate a higher excess of the fluorinating agent.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C. Fluorination of chloro-pyridines often requires high temperatures (180-210°C) to proceed to completion.
Impurities in the Starting Material Ensure the starting trichloropyridine is of high purity. Certain impurities can poison the catalyst or interfere with the reaction.
Ineffective Phase-Transfer Catalyst If using a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide), ensure it is of good quality and used at the correct loading. Consider screening other catalysts for improved performance at scale.

Problem 2: Formation of Byproducts During Fluorination

  • Symptom: GC-MS or LC-MS analysis reveals the presence of undesired isomers or over-fluorinated products.

  • Possible Causes & Solutions:

CauseRecommended Action
High Reaction Temperature While high temperatures can drive the reaction to completion, excessive heat can lead to side reactions and decomposition. Optimize the temperature to maximize the yield of the desired product while minimizing byproduct formation.
Extended Reaction Time Monitor the reaction progress closely. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of undesired byproducts.
Non-selective Fluorination The position of the substituents on the pyridine ring can influence the selectivity of fluorination. If significant amounts of isomers are formed, a re-evaluation of the synthetic route may be necessary.

Problem 3: Incomplete Hydrolysis of 4-Cyano-2,3,6-trifluoropyridine

  • Symptom: The presence of the starting nitrile or the intermediate amide is detected in the final product.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid/Base Concentration For acidic or basic hydrolysis, ensure the concentration of the acid or base is sufficient to drive the reaction to completion. On a larger scale, localized concentration gradients can be an issue.
Low Reaction Temperature Hydrolysis of sterically hindered or electron-deficient nitriles can be sluggish. A moderate increase in temperature can improve the reaction rate.
Short Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the disappearance of the starting material and intermediate amide by a suitable analytical method (e.g., TLC or HPLC).

Problem 4: Product Purification Challenges

  • Symptom: Difficulty in removing impurities from the final product to meet the required specifications.

  • Possible Causes & Solutions:

CauseRecommended Action
Presence of Close-Boiling Impurities If distillation is used for purification, impurities with boiling points close to the product can be difficult to remove. Consider fractional distillation under reduced pressure or alternative purification methods like crystallization.
Co-precipitation of Impurities During crystallization, impurities may co-precipitate with the product. Screen different solvent systems and optimize the crystallization conditions (e.g., cooling rate) to enhance purity.
Residual Inorganic Salts Ensure that inorganic salts from the reaction workup are effectively removed by washing with water. The pH of the aqueous washes may need to be adjusted to optimize the removal of certain impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the production of this compound?

A common and plausible route involves a multi-step process:

  • Chlorination: Synthesis of a suitable precursor such as 2,3,6-trichloropyridine.

  • Cyanation: Introduction of a cyano group at the 4-position to yield 2,3,6-trichloropyridine-4-carbonitrile.

  • Fluorination: Halogen exchange reaction to replace the chlorine atoms with fluorine, yielding 4-cyano-2,3,6-trifluoropyridine.

  • Hydrolysis: Conversion of the cyano group to a carboxylic acid group to obtain the final product.

Q2: What are the main challenges in the fluorination step?

The fluorination of polychlorinated pyridines can be challenging due to the need for high reaction temperatures, which can lead to the formation of byproducts. Achieving complete and selective fluorination can be difficult, and the reaction often requires the use of specialized reagents and conditions.

Q3: What conditions are typically used for the hydrolysis of the cyanopyridine intermediate?

The hydrolysis of the cyano group can be achieved under either acidic or basic conditions. Acidic hydrolysis is often carried out using a strong acid like sulfuric or hydrochloric acid with heating. Basic hydrolysis typically involves heating with an aqueous solution of a strong base such as sodium hydroxide, followed by acidification to isolate the carboxylic acid. The choice between acidic and basic hydrolysis may depend on the stability of the trifluoropyridine ring under the respective conditions.

Q4: What are the key safety precautions to consider during the scale-up of this process?

  • Fluorinating Agents: Many fluorinating agents are corrosive and toxic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • High Temperatures and Pressures: The fluorination step may require high temperatures and could potentially lead to pressure buildup in a sealed reactor. Ensure the reactor is properly rated and equipped with pressure relief devices.

  • Hydrogen Fluoride (HF): Some fluorination reactions can generate HF as a byproduct. HF is extremely corrosive and toxic. Implement appropriate scrubbing and containment measures.

  • Exothermic Reactions: Both fluorination and hydrolysis can be exothermic. Ensure adequate cooling capacity and temperature control, especially during scale-up, to prevent runaway reactions.

Experimental Protocols

Representative Protocol for Fluorination of a Trichloropyridine Precursor

This protocol is a generalized procedure based on literature for similar compounds and should be optimized for the specific substrate and scale.

  • Reactor Setup: A high-pressure reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge is charged with anhydrous potassium fluoride (KF) and a high-boiling polar aprotic solvent (e.g., sulfolane).

  • Drying: The mixture is heated under vacuum to remove any residual water from the KF and solvent.

  • Reactant Addition: After cooling, the 2,3,6-trichloropyridine-4-carbonitrile and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) are added under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The reactor is sealed and heated to the target temperature (e.g., 180-210°C) with vigorous stirring. The reaction progress is monitored by taking aliquots and analyzing them by GC or HPLC.

  • Workup: After completion, the reaction mixture is cooled, and the product is isolated by filtration to remove inorganic salts, followed by distillation or crystallization from a suitable solvent.

Representative Protocol for Hydrolysis of 4-Cyano-2,3,6-trifluoropyridine

This protocol is a generalized procedure and should be optimized for the specific substrate and scale.

  • Reactor Setup: A glass-lined reactor equipped with a reflux condenser, mechanical stirrer, and thermocouple is charged with 4-cyano-2,3,6-trifluoropyridine.

  • Acid Addition: Concentrated sulfuric acid is added cautiously with cooling to control the initial exotherm.

  • Reaction: The mixture is heated to reflux and maintained at that temperature until the reaction is complete, as monitored by HPLC.

  • Workup: The reaction mixture is cooled and carefully quenched by pouring it onto ice. The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

Quantitative Data

Table 1: Representative Reaction Conditions for Fluorination of Polychloropyridines

ParameterValueReference
Substrate2,3,5-trichloropyridine[1]
Fluorinating AgentPotassium Fluoride (KF)[1]
CatalystTetraphenylphosphonium bromide[1]
SolventSulfolane[1]
Temperature180-210°C[1]
Yield~40% (of difluoro-product)[1]

Table 2: Representative Conditions for Hydrolysis of Cyanopyridines

ParameterValueReference
Substrate4-cyanopyridine[2]
ReagentSodium Hydroxide[2]
Molar Ratio (Substrate:Base)1:1.5-1.75[2]
Temperature50-80°C[2]
ProductIsonicotinic acid[2]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 2_3_6_Trichloropyridine 2,3,6-Trichloropyridine Trichloropyridine_Carbonitrile 2,3,6-Trichloropyridine- 4-carbonitrile 2_3_6_Trichloropyridine->Trichloropyridine_Carbonitrile Cyanation Trifluoropyridine_Carbonitrile 4-Cyano-2,3,6- trifluoropyridine Trichloropyridine_Carbonitrile->Trifluoropyridine_Carbonitrile Fluorination Final_Product 2,3,6-Trifluoropyridine- 4-carboxylic acid Trifluoropyridine_Carbonitrile->Final_Product Hydrolysis

Caption: Synthetic workflow for this compound.

TroubleshootingFluorination Start Incomplete Fluorination Detected CheckReagent Check Molar Ratio of Fluorinating Agent Start->CheckReagent CheckTemp Evaluate Reaction Temperature Start->CheckTemp CheckPurity Analyze Starting Material Purity Start->CheckPurity CheckCatalyst Verify Catalyst Activity Start->CheckCatalyst IncreaseReagent Increase Molar Ratio CheckReagent->IncreaseReagent Ratio too low IncreaseTemp Increase Temperature Incrementally CheckTemp->IncreaseTemp Temp too low PurifyStart Purify Starting Material CheckPurity->PurifyStart Impurities present ScreenCatalyst Screen Alternative Catalysts CheckCatalyst->ScreenCatalyst Activity low

Caption: Troubleshooting logic for incomplete fluorination.

References

Technical Support Center: Safe Handling and Troubleshooting for Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling of fluorinating agents and troubleshooting common issues encountered during fluorination reactions. The following information is intended to supplement, not replace, your institution's safety protocols and standard operating procedures (SOPs). Always conduct a thorough risk assessment before beginning any new experimental work.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with fluorinating agents?

A1: Fluorinating agents are inherently reactive and present multiple hazards.[2] Many are highly toxic, corrosive, and can react violently with common laboratory materials, including water.[1][3][4] Some agents, like Diethylaminosulfur trifluoride (DAST), can be explosive upon heating.[1][5] Additionally, many fluorinating agents can generate hydrofluoric acid (HF), which is extremely corrosive and can cause severe, penetrating burns that may not be immediately painful.[3][5][6] Gaseous fluorinating agents like elemental fluorine (F₂) are strong oxidizing agents and can ignite many organic and inorganic compounds on contact.[7]

Q2: What are the most critical storage conditions for fluorinating agents?

A2: Proper storage is crucial for both safety and reagent stability. Fluorinating agents should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1][8] Containers should be clearly labeled with the chemical name and all associated hazards.[1] Many fluorinated compounds are sensitive to heat and may require storage at low temperatures, ranging from -20°C to 25°C, depending on the specific compound's stability.[8] For moisture-sensitive reagents, storage in a desiccator or under an inert atmosphere is recommended.[8]

Q3: What type of containers are suitable for storing fluorinating agents and fluorinated compounds?

A3: The choice of container material is critical. Glass containers are often suitable, but it's important to be aware that some fluorinated compounds can generate hydrofluoric acid (HF), which is corrosive to glass.[1][3] For photosensitive compounds, amber glass bottles are recommended to protect from UV light.[8] For certain applications and long-term storage, fluorinated containers (e.g., made of PTFE or other fully fluorinated polymers) are recommended due to their high chemical resistance.[9][10]

Q4: I am using Selectfluor®, but my reaction is not proceeding. What could be the issue?

A4: While Selectfluor® is a versatile electrophilic fluorinating agent, its reactivity is influenced by several factors. The reaction medium is critical; for some reactions, a co-solvent system like water and chloroform has proven effective.[11] The presence of a base can also be crucial for the reaction to proceed. Additionally, ensure that the Selectfluor® has been stored correctly and has not degraded.[11]

Q5: My fluorination reaction is giving a low yield. What are the common causes?

A5: Low yields in fluorination reactions can stem from several issues. The presence of water can be a significant problem, as many fluorinating agents react with moisture.[1] It is essential to use anhydrous solvents and rigorously dry all glassware.[11] The choice of solvent is also critical, as some solvents can react with the fluorinating agent or lead to side products.[11][12] For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[12] Sub-optimal reaction temperature can also be a factor; some reactions require heating, while for sensitive substrates, lower temperatures may be necessary to prevent byproduct formation.[5][11]

Troubleshooting Guides

Problem 1: Formation of Multiple Products and Low Regioselectivity
Possible Cause Solution
Multiple Reactive C-H Bonds: Many substrates have several C-H bonds that can be fluorinated, leading to a mixture of isomers.[11]Exploit the directing effect of existing functional groups to achieve higher regioselectivity. The choice of catalyst and directing group is crucial in C-H activation strategies.[11]
Incorrect Fluorinating Reagent: Different fluorinating reagents can exhibit varying selectivities for different positions on a molecule.Screen different fluorinating agents (e.g., electrophilic vs. nucleophilic) to find one that provides the desired regioselectivity for your specific substrate.
Reaction Conditions: Temperature, solvent, and additives can all influence the regioselectivity of a fluorination reaction.Systematically vary the reaction conditions. For example, changing the solvent polarity or running the reaction at a lower temperature may improve selectivity.[11]
Problem 2: Reaction Mixture Solidification
Possible Cause Solution
Precipitation of Salts: The formation of inorganic salt byproducts is common in many fluorination reactions and can lead to the solidification of the reaction mixture.[13]Use a solvent that can effectively solvate both the reactants and the salt byproducts. In some cases, adding a co-solvent may be necessary to maintain a homogeneous solution.[13]
Low Solubility of Reactants or Products: The starting material or the fluorinated product may have low solubility in the chosen reaction solvent, especially at lower temperatures.Screen for a more suitable solvent or consider running the reaction at a slightly higher temperature, if the stability of the reactants and products allows.
Problem 3: Corrosion of Glassware
Possible Cause Solution
Formation of Hydrogen Fluoride (HF): This can occur if the fluorinating agent reacts with residual moisture in the reaction setup.[13] HF is highly corrosive to glass.[3]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere.[1] For reactions known to generate HF, consider using reaction vessels made of HF-resistant materials like PTFE or other fluorinated polymers.[9]

Quantitative Data on Common Fluorinating Agents

Fluorinating Agent Molecular Formula Molecular Weight ( g/mol ) Key Hazards Incompatible Materials
Diethylaminosulfur Trifluoride (DAST) C₄H₁₀F₃NS161.19Corrosive, flammable, can be explosive upon heating, reacts violently with water.[1][5]Water, strong acids, strong bases, oxidizing agents, reducing agents.[1]
Selectfluor® C₇H₁₄B₂ClF₉N₂354.26Oxidizer, causes skin and eye irritation. Reacts exothermically with some solvents.[11]DMF, pyridine, DMSO.[12]
N-Fluorobenzenesulfonimide (NFSI) C₁₂H₁₀FNO₄S₂315.34Strong oxidizer, causes skin and eye irritation.Strong reducing agents, strong bases.
Elemental Fluorine (F₂) F₂38.00Highly reactive, toxic, strong oxidizer, corrosive.[7][14] Reacts violently with many materials.[14]Most organic and inorganic compounds, water, ammonia, acetone.[7][14]
Hydrogen Fluoride (HF) HF20.01Extremely corrosive, toxic, causes severe burns that may have a delayed onset.[5][6]Glass, concrete, most metals, water (can generate heat).[3]

Experimental Protocols and Workflows

General Workflow for a Safe Fluorination Reaction

G General Workflow for a Safe Fluorination Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe glassware Ensure Glassware is Dry ppe->glassware inert_atm Establish Inert Atmosphere glassware->inert_atm reagents Add Substrate and Solvent inert_atm->reagents cooling Cool Reaction Mixture reagents->cooling add_reagent Slowly Add Fluorinating Agent cooling->add_reagent monitor Monitor Reaction Progress add_reagent->monitor quench Carefully Quench Reaction monitor->quench extraction Perform Extraction quench->extraction purification Purify Product extraction->purification

Caption: A generalized workflow for conducting a safe fluorination experiment.

Decision-Making for a Fluorinating Agent Spill

G Fluorinating Agent Spill Response spill Spill Occurs is_large Is the spill large or of a highly hazardous material? spill->is_large can_cleanup Are you trained and equipped to handle the spill? is_large->can_cleanup No evacuate Evacuate the area immediately. Contact emergency response. is_large->evacuate Yes can_cleanup->evacuate No alert_others Alert others in the area. Restrict access. can_cleanup->alert_others Yes don_ppe Wear appropriate PPE. alert_others->don_ppe contain Contain the spill with compatible absorbent material. don_ppe->contain neutralize Neutralize if appropriate and safe. contain->neutralize collect Collect absorbed material into a sealed container for disposal. neutralize->collect

Caption: Decision-making process for responding to a fluorinating agent spill.

Detailed Protocol: Quenching a Reaction Containing DAST

Warning: The quenching of reactive fluorinating agents like DAST can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[1]

  • Preparation: Before starting the quench, prepare an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the quenching vessel is large enough to accommodate potential gas evolution and foaming.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Slow Addition: Very slowly and carefully, add the reaction mixture dropwise to the stirred, ice-cold NaHCO₃ solution.[5][13] Caution: This should be done in a fume hood as gas evolution may occur.[13]

  • Monitoring: Monitor the quenching process closely for any signs of a runaway reaction (e.g., rapid gas evolution, temperature increase).

  • Completion: Once the addition is complete and gas evolution has ceased, allow the mixture to slowly warm to room temperature while stirring.

  • Work-up: Proceed with the standard aqueous work-up, such as separating the organic layer and extracting the aqueous layer with a suitable solvent.[13]

First Aid for Exposure
Type of Exposure First Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. For exposure to HF-generating compounds, apply 2.5% calcium gluconate gel to the affected area after flushing.[1][7][15] Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][16] Seek immediate medical attention.[1][16] Do not use calcium gluconate gel in the eyes.[7][16]
Inhalation Move the affected person to fresh air.[1][7] If they are having trouble breathing, administer oxygen if you are trained to do so.[1] Seek immediate medical attention.[1] For HF inhalation, nebulized 2.5% calcium gluconate may be administered by medical personnel.[7][16]
Ingestion Do NOT induce vomiting.[15][17] If the person is conscious, have them drink large amounts of water or milk to dilute the substance.[15][17] Seek immediate medical attention.[15][17]

References

Technical Support Center: Thermal Decarboxylation of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thermal decarboxylation of pyridine carboxylic acids.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the thermal decarboxylation of picolinic, nicotinic, and isonicotinic acids.

Q1: My decarboxylation reaction is very slow or not proceeding. What are the possible causes and solutions?

A1: Several factors can hinder the rate of decarboxylation. Consider the following:

  • Temperature: The reaction temperature may be too low. Pyridine monocarboxylic acids generally require temperatures above 200°C for efficient decarboxylation.[1] Ensure your heating apparatus can reach and maintain the target temperature.

  • Isomer Reactivity: The position of the carboxyl group significantly impacts reactivity. Picolinic acid (2-carboxylic acid) decarboxylates more readily than nicotinic acid (3-carboxylic acid) and isonicotinic acid (4-carboxylic acid) due to the stabilizing effect of the adjacent nitrogen atom on the reaction intermediate.[2] Reactions with nicotinic and isonicotinic acids will inherently be slower and require more forcing conditions.

  • Catalyst: For less reactive isomers like nicotinic acid, a catalyst such as copper carbonate or copper chromite can be beneficial in increasing the reaction rate.[3]

  • Solvent (for solution-phase reactions): The choice of solvent can influence the reaction rate. For picolinate anions, water plays a crucial role in facilitating decarboxylation, a phenomenon not observed in other solvents like ethylene glycol.[4][5] For the Hammick reaction of picolinic acid, using a high-boiling solvent like p-cymene has been shown to improve yields.[6]

Q2: The yield of my purified product is low. How can I improve it?

A2: Low yields can result from incomplete reaction, product loss during workup, or side reactions.

  • Incomplete Reaction: As mentioned in Q1, ensure the reaction has gone to completion by allowing for sufficient reaction time at the appropriate temperature. Monitor the reaction progress if possible.

  • Sublimation of Starting Material: Nicotinic acid, in particular, can sublime at high temperatures, depositing on cooler parts of the apparatus and escaping the reaction mixture.[7] To mitigate this, ensure even heating of the reaction flask and consider using an apparatus design that allows for refluxing of the product to wash sublimed starting material back into the reaction.

  • Product Loss During Purification: The product (e.g., pyridine) is volatile. Ensure your condensation apparatus is efficient during distillation. When performing extractions and washes, be mindful of the product's solubility in the aqueous and organic layers.

  • Side Reactions: At very high temperatures, undesired side reactions can occur, leading to the formation of tarry byproducts.[6] Adhering to the optimal temperature range for the specific substrate is crucial.

Q3: My final product is contaminated with unreacted starting material. How can I remove it?

A3: This is a common issue, especially with nicotinic acid, due to its sublimation.

  • Chemical Wash: Unreacted pyridine carboxylic acid can be removed by washing the crude product with a basic solution, such as aqueous sodium hydroxide (NaOH).[3] The acidic starting material will be converted to its salt, which is soluble in the aqueous layer and can be separated from the organic product.

  • Redistillation: After a basic wash, a final distillation of the product will effectively separate the less volatile salt of the starting material from the desired pyridine or substituted pyridine.[3]

Q4: I am observing the formation of a dark, tarry residue in my reaction flask. What is causing this and can it be avoided?

A4: Tar formation is typically a result of decomposition at excessively high temperatures.

  • Temperature Control: Carefully monitor and control the reaction temperature. Avoid overheating the reaction mixture beyond the optimal range for decarboxylation. A heating mantle with a temperature controller or an oil bath is recommended for better temperature regulation.[1]

  • Reaction Time: Prolonged heating, even at the correct temperature, can sometimes lead to gradual decomposition. Aim for the minimum reaction time required for complete conversion.

Q5: What are some common byproducts of the thermal decarboxylation of picolinic acid?

A5: While the primary product is pyridine, side reactions can occur.

  • Hammick Reaction Products: If the decarboxylation of picolinic acid is carried out in the presence of a carbonyl compound (aldehyde or ketone), the Hammick reaction will occur, leading to the formation of 2-pyridyl-carbinols instead of pyridine.[6]

  • Cyanide-like Ions: Under certain conditions, the decarboxylation of α-picolinic acids can produce cyanide-like ions.

  • Chlorinated Byproducts: If thionyl chloride is used to generate the acid chloride of picolinic acid in situ for subsequent reactions, chlorination of the pyridine ring can occur as a side reaction.

II. Data Presentation: Comparative Decarboxylation Parameters

The following tables summarize quantitative data for the thermal decarboxylation of various pyridine carboxylic acids under different conditions.

Table 1: Decarboxylation of Pyridinedicarboxylic Acid to Nicotinic Acid in Water [8]

Temperature (°C)Reaction Time (min)Molar Yield (%)
15060-
16055-
1705078.3
1804580.7
1904074.9
20035-
21030-
22025-
2302076.5
2401076.7
2505-

Table 2: Relative Decarboxylation Rates of Substituted Picolinic Acids [5]

CompoundRelative Rate at 134°C (in Ethylene Glycol)
Picolinic Acid1
Picolinic Acid N-oxide160
N-methylpicolinic acid (Homarine)720

III. Experimental Protocols

Safety First: Before proceeding with any of the following protocols, it is crucial to consult the Safety Data Sheet (SDS) for all reagents and products. These reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Pyridine has a strong, unpleasant odor and is toxic; avoid inhalation.[9][10]

Protocol 1: Thermal Decarboxylation of Nicotinic Acid to Pyridine

This protocol is adapted from procedures utilizing a copper catalyst.

Materials:

  • Nicotinic acid

  • Copper (II) carbonate or Copper chromite catalyst

  • Sodium hydroxide (for purification)

  • Anhydrous drying agent (e.g., potassium hydroxide pellets)

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Preparation: In a dry round-bottom flask, thoroughly mix nicotinic acid with 5-10% by weight of copper carbonate or copper chromite catalyst.

  • Apparatus Setup: Assemble a simple distillation apparatus with the round-bottom flask as the distillation pot. Ensure all joints are securely clamped.

  • Heating: Gently heat the mixture using a heating mantle or oil bath. The temperature should be gradually increased to 220-230°C.[1]

  • Distillation: Pyridine will begin to distill over. Collect the distillate in the receiving flask. The process may be slow. If white fumes are observed, the temperature is likely too high and should be reduced.

  • Purification (Wash): Transfer the collected distillate to a separatory funnel. Add an equal volume of a dilute aqueous solution of sodium hydroxide and shake. This will remove any unreacted nicotinic acid. Separate the upper organic layer (pyridine).

  • Drying and Redistillation: Dry the pyridine over anhydrous potassium hydroxide pellets. For high purity, a final distillation of the dried pyridine can be performed, collecting the fraction boiling at approximately 115°C.

Protocol 2: Thermal Decarboxylation of Picolinic Acid (Hammick Reaction)

This protocol describes the decarboxylation of picolinic acid in the presence of an aldehyde to yield a 2-pyridyl-carbinol.

Materials:

  • Picolinic acid

  • An aldehyde (e.g., benzaldehyde)

  • High-boiling point solvent (e.g., p-cymene)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve picolinic acid and a molar excess of the aldehyde in p-cymene.

  • Heating: Heat the mixture to reflux under an inert atmosphere. The high temperature will induce the decarboxylation of picolinic acid.

  • Reaction Monitoring: Monitor the reaction for the cessation of CO₂ evolution.

  • Workup: After cooling, the reaction mixture can be worked up by standard procedures, which may include washing with a dilute acid to remove any unreacted picolinic acid, followed by solvent removal and purification of the carbinol product, typically by chromatography or distillation.

IV. Visualizations

Decarboxylation Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep Mix Pyridine Carboxylic Acid and Catalyst (optional) react Heat Mixture to Target Temperature (e.g., 200-250°C) prep->react distill Collect Distillate (e.g., Pyridine) react->distill Product Vaporizes wash Wash with Base (e.g., NaOH solution) distill->wash dry Dry with Drying Agent wash->dry redistill Final Distillation dry->redistill

Caption: General experimental workflow for thermal decarboxylation.

Hammick Reaction Mechanism for Picolinic Acid

hammick_mechanism picolinic Picolinic Acid intermediate Hammick Intermediate (Ylide/Carbene) picolinic->intermediate - CO2 (Heat) adduct Nucleophilic Adduct intermediate->adduct + Carbonyl carbonyl Carbonyl Compound (R-CO-R') carbonyl->adduct product 2-Pyridyl-carbinol adduct->product Proton Transfer troubleshooting_logic start Low Yield or Slow Reaction temp_check Is Temperature > 200°C? start->temp_check catalyst_check Is a Catalyst Used (for Nicotinic/Isonicotinic)? temp_check->catalyst_check Yes increase_temp Increase Temperature temp_check->increase_temp No sublimation_check Is Starting Material Subliming? catalyst_check->sublimation_check Yes add_catalyst Add Catalyst (e.g., CuCO3) catalyst_check->add_catalyst No improve_heating Improve Heating Uniformity & Product Reflux sublimation_check->improve_heating Yes

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,3,6-Trifluoropyridine-4-carboxylic acid and 2,6-Difluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, fluorinated pyridine scaffolds are indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to modulate pKa values make them highly sought after in the design of novel therapeutics. This guide provides a detailed comparison of the reactivity of two such scaffolds: 2,3,6-trifluoropyridine-4-carboxylic acid and 2,6-difluoropyridine-4-carboxylic acid. The analysis is based on established principles of organic chemistry and available data for structurally related compounds, highlighting key differences that can inform synthetic strategies.

Introduction to the Compounds

2,6-Difluoropyridine-4-carboxylic acid and This compound are highly functionalized heterocyclic compounds. The presence of multiple fluorine atoms significantly influences the electron density of the pyridine ring, rendering it susceptible to a variety of chemical transformations. The carboxylic acid moiety at the 4-position provides a handle for further derivatization, making these molecules versatile starting materials in multi-step syntheses.

Physicochemical Properties: A Comparative Overview

Property2,6-Difluoropyridine-4-carboxylic acidThis compoundRationale
Molecular Weight 159.09 g/mol 177.08 g/mol Additional fluorine atom in the trifluoro- derivative.
Acidity (pKa) Predicted to be lower than pyridine-4-carboxylic acidPredicted to be lower than the difluoro- derivativeThe strong electron-withdrawing inductive effect of the additional fluorine atom at the 3-position further stabilizes the carboxylate anion, increasing acidity.
Electrophilicity of the Pyridine Ring HighHigherThe cumulative electron-withdrawing effect of three fluorine atoms makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack.

Note: Predicted pKa values are based on the known acidifying effect of electron-withdrawing groups on carboxylic acids. Experimental determination is recommended for precise values.

Reactivity Comparison: Key Chemical Transformations

The reactivity of these two compounds is primarily dictated by the number and position of the fluorine substituents. The following sections detail the expected differences in their behavior in common synthetic reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. In this context, the fluorine atoms on the pyridine ring act as excellent leaving groups.

General Reactivity Trend:

The rate of SNAr reactions on halo-aromatic compounds generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond.

Comparative Reactivity:

This compound is expected to be more reactive towards nucleophilic aromatic substitution than 2,6-Difluoropyridine-4-carboxylic acid.

The additional fluorine atom at the 3-position in the trifluoro- derivative further withdraws electron density from the pyridine ring, increasing its electrophilicity and making it more susceptible to attack by nucleophiles. The positions most activated towards SNAr are typically ortho and para to the nitrogen atom and further activated by other electron-withdrawing groups. In both molecules, the 2- and 6-positions are highly activated. The 3-fluoro substituent in the trifluoro- derivative will further enhance the reactivity at the 2- and 6-positions.

Regioselectivity:

  • In 2,6-difluoropyridine-4-carboxylic acid , nucleophilic attack is expected to occur at the 2- or 6-position.

  • In This compound , nucleophilic attack is also expected to be highly favored at the 2- and 6-positions. The fluorine at the 3-position is generally less prone to substitution compared to those at the 2 and 6-positions due to the directing effect of the ring nitrogen.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general guideline for a typical SNAr reaction. Optimization of the base, solvent, temperature, and reaction time is often necessary for specific substrates and nucleophiles.

Materials:

  • Fluorinated pyridine-4-carboxylic acid (1.0 eq)

  • Nucleophile (1.0 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMAc, DMSO)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated pyridine-4-carboxylic acid, the nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Fluoropyridine-4-carboxylic acid - Nucleophile - Base B Add Anhydrous Polar Aprotic Solvent A->B C Stir at Appropriate Temperature B->C D Monitor Progress (TLC, LC-MS) C->D E Quench with Water & Extract D->E F Wash, Dry, & Concentrate E->F G Purify Product F->G

Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. In this context, the fluoropyridine ring can act as the electrophilic partner (as an aryl halide). The carboxylic acid can be converted to other functional groups or protected prior to the coupling reaction if it is not compatible with the reaction conditions.

Comparative Reactivity:

Predicting the relative reactivity of the two compounds in Suzuki coupling is more complex and depends on several factors, including the specific fluorine atom being replaced and the catalytic system employed. Generally, the oxidative addition of the palladium catalyst to the C-F bond is a challenging step. However, with appropriate ligands, this transformation is achievable.

Given the higher overall electrophilicity of the pyridine ring in This compound , it is plausible that it could exhibit enhanced reactivity in the oxidative addition step compared to the difluoro- analogue, assuming the same fluorine position is targeted for coupling. However, steric hindrance from the adjacent 3-fluoro group might also play a role.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for a Suzuki coupling reaction. The choice of palladium catalyst, ligand, base, and solvent system is crucial for success and often requires screening and optimization.

Materials:

  • Fluorinated pyridine-4-carboxylic acid derivative (e.g., ester or amide) (1.0 eq)

  • Boronic acid or boronate ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, CsF, K₃PO₄) (2.0 - 3.0 eq)

  • Degassed solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

  • In a reaction vessel, combine the fluorinated pyridine derivative, the boronic acid/ester, and the base.

  • Add the palladium catalyst and any additional ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) several times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_setup Reaction Setup cluster_run Reaction cluster_purify Workup & Purification A Combine: - Pyridine derivative - Boronic acid/ester - Base - Pd Catalyst/Ligand B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress C->D E Filtration & Extraction D->E F Purification (Chromatography) E->F

Caption: General workflow for a Suzuki-Miyaura Cross-Coupling reaction.

Signaling Pathways and Biological Relevance

Fluorinated pyridines are prevalent in pharmaceuticals targeting a wide array of biological pathways. The specific signaling pathways impacted by derivatives of these two carboxylic acids would depend on the other functionalities introduced into the molecule. The pyridine core is a common feature in kinase inhibitors, GPCR modulators, and other drug classes. The fluorine atoms can enhance binding affinity through favorable interactions with the protein target and improve pharmacokinetic properties.

Logical_Relationship A Fluorinated Pyridine-4-Carboxylic Acid B Chemical Derivatization (SNAr, Suzuki, etc.) A->B Versatile Scaffold C Library of Novel Compounds B->C D Biological Screening C->D E Identification of Bioactive Molecules D->E Hit Identification F Target Identification & Validation E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Logical workflow from starting material to drug candidate.

Conclusion

A Comparative Guide to Analytical Methods for Purity Assessment of 2,3,6-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. This guide provides a comparative overview of the principal analytical methods for characterizing the purity of 2,3,6-Trifluoropyridine-4-carboxylic acid, a fluorinated pyridine derivative of increasing interest in medicinal chemistry. The methods discussed include High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Elemental Analysis (EA). This document outlines the principles, advantages, and limitations of each technique, supported by typical performance data and detailed experimental protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, sample throughput needs, and the availability of reference standards. The following table summarizes the key performance characteristics of the most common analytical techniques for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Elemental Analysis (EA)
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.Signal intensity is directly proportional to the molar concentration of nuclei (e.g., ¹H, ¹⁹F) in a magnetic field.[1]Separation of volatile compounds in the gas phase with detection by mass spectrometry. Requires prior derivatization for non-volatile analytes.Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified.
Primary Use Quantitative determination of purity and impurity profiling.Absolute purity determination without the need for a specific reference standard of the analyte.[2][3][4][5][6][7]Identification and quantification of volatile impurities and the main component after derivatization.Determination of the elemental composition (C, H, N) to confirm the empirical formula and infer purity.
Sample Preparation Dissolution in a suitable solvent, filtration.Accurate weighing of the sample and an internal standard, dissolution in a deuterated solvent.Derivatization (e.g., silylation or esterification) to increase volatility, followed by dissolution in an appropriate solvent.Accurate weighing of the sample in a tin capsule.
Typical Limit of Detection (LOD) ~0.01 - 0.05%~0.1%~0.01% (for derivatized analyte)Not applicable for impurity detection.
Typical Limit of Quantification (LOQ) ~0.05 - 0.1%~0.3%~0.05% (for derivatized analyte)Not applicable for impurity quantification.
Accuracy High, but can be influenced by the response factors of impurities if not using a reference standard for each.High, as it is a primary ratio method when using a certified internal standard.[2]High for quantifiable impurities with available standards.High for elemental composition, but indirect for purity assessment.
Precision Excellent, with low relative standard deviation (RSD).Excellent, with typically low RSD.Very good, with low RSD.Good, but can be affected by sample homogeneity.
Throughput High, especially with automated systems.Moderate; sample preparation is straightforward, but instrument time can be longer.Moderate, due to the derivatization step.High, with modern automated analyzers.
Advantages High sensitivity, excellent for resolving complex mixtures, widely available.Non-destructive, provides structural information on impurities, absolute quantification without a specific analyte standard.[5]High sensitivity and specificity (mass detection), excellent for identifying unknown volatile impurities.Provides fundamental information on the elemental composition.
Limitations Requires a reference standard for accurate quantification of impurities, may not detect non-chromophoric impurities.Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures.Requires derivatization for non-volatile compounds, which adds a step and potential for side reactions. The high reactivity of fluorinated compounds can pose challenges.Does not provide information on the nature of impurities, can be affected by the presence of inorganic impurities, and challenging for highly fluorinated compounds.[8][9]

Experimental Workflows and Logical Relationships

The overall process for determining the purity of this compound involves several stages, from sample reception to the final purity report. The choice of analytical technique will dictate the specific experimental workflow.

Purity Analysis Workflow Overall Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Sample Receipt Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution EA Elemental Analysis Weighing->EA HPLC HPLC Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR GCMS GC-MS Analysis (with Derivatization) Dissolution->GCMS Data_Processing Data Processing (Integration, Calculation) HPLC->Data_Processing qNMR->Data_Processing GCMS->Data_Processing EA->Data_Processing Purity_Report Final Purity Report Data_Processing->Purity_Report

Purity analysis workflow from sample preparation to final reporting.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is typically determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the determination of absolute purity using an internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, 1,4-dinitrobenzene) that has signals that do not overlap with the analyte.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 to 64, to achieve an adequate signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis. Silylation is a common and effective method.[2][10][11]

  • Instrumentation: GC-MS system.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a 2 mL reaction vial.

    • Add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA (+1% TMCS).[12]

    • Tightly cap the vial and heat at 70 °C for 30 minutes.

    • After cooling to room temperature, the sample can be diluted with a suitable solvent (e.g., dichloromethane) and is ready for injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

  • Data Analysis: The purity is determined by comparing the peak area of the derivatized analyte to that of any derivatized impurities. The mass spectrum of the main peak can be used to confirm the identity of the trimethylsilyl ester of this compound.

Elemental Analysis (EA)

This technique provides the percentage of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to infer purity.

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (e.g., 900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. For highly fluorinated compounds, special considerations, such as the use of specific reagents in the combustion tube to trap fluorine, may be necessary to ensure accurate results.[8][9]

  • Purity Calculation: The purity is inferred by comparing the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula of this compound (C₆H₂F₃NO₂).

    • Theoretical %C = 40.70

    • Theoretical %H = 1.14

    • Theoretical %N = 7.91

Logical Framework for Method Selection

The choice of the most appropriate analytical method depends on the specific analytical goal.

Method Selection Logic Logical Framework for Analytical Method Selection Start Analytical Goal Goal1 Absolute Purity (Primary Method)? Start->Goal1 Goal2 Trace Impurity Profiling? Goal1->Goal2 No Method1 Use qNMR Goal1->Method1 Yes Goal3 Identify Unknown Volatile Impurities? Goal2->Goal3 No Method2 Use HPLC Goal2->Method2 Yes Goal4 Confirm Elemental Composition? Goal3->Goal4 No Method3 Use GC-MS Goal3->Method3 Yes Method4 Use Elemental Analysis Goal4->Method4 Yes

References

Navigating Acidity: A Comparative Guide to the pKa of Fluorinated Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of how fluorine substitution impacts the acidity of pyridine carboxylic acids, supported by experimental data and protocols.

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and relatively small size, can profoundly influence a molecule's physicochemical properties, including its acidity (pKa). This guide provides a comparative analysis of the pKa values of various fluorinated pyridine carboxylic acids, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents. Understanding how fluorination modulates acidity is critical for predicting a compound's behavior in biological systems, including its solubility, membrane permeability, and target binding interactions.

The Influence of Fluorine on Acidity: A Data-Driven Comparison

The acidity of pyridine carboxylic acids is significantly influenced by the number and position of fluorine substituents on the pyridine ring. The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion, thereby increasing the acidity and lowering the pKa value. The following table summarizes the pKa values for a series of fluorinated pyridine carboxylic acids, providing a clear comparison with their non-fluorinated parent compounds.

Compound NameStructurepKa ValueData Type
Picolinic Acid (Pyridine-2-carboxylic acid)C₆H₅NO₂5.32Experimental
3-Fluoropyridine-2-carboxylic acidC₆H₄FNO₂2.71 ± 0.10Predicted[1]
5-Fluoropyridine-2-carboxylic acidC₆H₄FNO₂~2.8Approximate[2]
5-(Trifluoromethyl)pyridine-2-carboxylic acidC₇H₄F₃NO₂3.13 ± 0.10Predicted
Nicotinic Acid (Pyridine-3-carboxylic acid)C₆H₅NO₂4.85Experimental
5,6-Difluoropyridine-3-carboxylic acidC₆H₃F₂NO₂3.07 ± 0.10Predicted
Isonicotinic Acid (Pyridine-4-carboxylic acid)C₆H₅NO₂4.96Experimental
2-Amino-3-fluoroisonicotinic acidC₆H₅FN₂O₂4.10 (acidic)Calculated
2,3-Difluoropyridine-4-carboxylic acidC₆H₃F₂NO₂2.10 ± 0.10Predicted[3]
2,3,5,6-Tetrafluoropyridine-4-carboxylic acidC₆HF₄NO₂0.83 ± 0.10Predicted[4]

Note: This table includes a combination of experimental and predicted pKa values. Predicted values are useful for observing trends but should be confirmed experimentally for critical applications.

Experimental Determination of pKa

Accurate determination of pKa values is crucial for structure-activity relationship (SAR) studies. Several robust experimental methods are commonly employed, each with its own advantages.

Experimental Protocols

1. Potentiometric Titration

This is a classic and widely used method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the analyte (the fluorinated pyridine carboxylic acid) while monitoring the pH.

  • Apparatus: A calibrated pH meter with a glass electrode, a burette, a magnetic stirrer, and a beaker.

  • Procedure:

    • Prepare a solution of the fluorinated pyridine carboxylic acid of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue.

    • Calibrate the pH meter using standard buffer solutions.

    • Immerse the pH electrode in the analyte solution and begin stirring.

    • Add the standardized strong base solution in small, precise increments from the burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. A first derivative plot (ΔpH/ΔV vs. volume) can be used to accurately determine the equivalence point.

2. UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

  • Apparatus: A UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

    • Prepare a stock solution of the fluorinated pyridine carboxylic acid.

    • Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with the same total analyte concentration.

    • Measure the UV-Vis absorbance spectrum for each sample.

    • Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (typically ¹H or ¹⁹F) as a function of pH. The chemical shift of a nucleus near the ionization site will change as the molecule becomes protonated or deprotonated.

  • Apparatus: An NMR spectrometer.

  • Procedure:

    • Prepare a series of buffered solutions of the fluorinated pyridine carboxylic acid across a range of pH values.

    • Acquire the NMR spectrum (e.g., ¹H or ¹⁹F) for each sample.

    • Identify a resonance signal that shows a significant change in chemical shift with pH.

    • Plot the chemical shift of this signal against the pH.

    • The pKa can be determined by fitting the resulting sigmoidal curve to an appropriate equation that relates chemical shift to the ionization state.

Visualizing the Workflow and Structure-Acidity Relationships

To further clarify the process of pKa determination and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte Solution titration Potentiometric Titration: Measure pH vs. Titrant Volume uv_vis UV-Vis Spectrophotometry: Measure Absorbance vs. pH nmr NMR Spectroscopy: Measure Chemical Shift vs. pH prep_buffers Prepare Buffer Solutions (for UV/NMR) or Standardized Titrant (for Titration) plot_data Plot Measured Data titration->plot_data uv_vis->plot_data nmr->plot_data fit_curve Fit Data to Sigmoidal Curve plot_data->fit_curve determine_pka Determine pKa from Inflection Point fit_curve->determine_pka

A generalized workflow for the experimental determination of pKa.

The effect of fluorination on the acidity of pyridine carboxylic acids.

References

Comparative Analysis of the Biological Activities of Fluorinated Pyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated pyridine carboxylic acids and their derivatives represent a significant class of heterocyclic compounds in medicinal chemistry. The incorporation of fluorine atoms and the carboxylic acid moiety into the pyridine ring can profoundly influence the physicochemical properties of these molecules, often leading to enhanced biological activity. This guide provides a comparative overview of the biological activities of various compounds derived from or related to fluorinated pyridine carboxylic acids, with a focus on their antimicrobial and anticancer properties. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies.

Antimicrobial Activity

Derivatives of trifluoromethylpyridine and fluoropyridine have demonstrated notable efficacy against a range of bacterial pathogens, including drug-resistant strains.

Comparison of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the antimicrobial activity of selected fluorinated pyridine derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassSpecific Derivative(s)Bacterial Strain(s)MIC (µg/mL)Reference Compound(s)MIC of Reference (µg/mL)
Fluorinated Pyridine NucleosidesCompounds 4-7Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia1.3 - 4.9Amoxicillin1.0 - 2.0
Fluoroaryl DerivativesCompounds 8a,bStaphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia1.8 - 5.5Amoxicillin1.0 - 2.0
3-(5-fluoropyridine-3-yl)-2-oxazolidinone DerivativesCompound 7jGram-positive bacteria0.25 - 1Linezolid(8-fold weaker than 7j)
N-(trifluoromethyl)phenyl substituted pyrazolesCompound with trifluoromethyl-substitution (13)Methicillin-resistant Staphylococcus aureus (MRSA)3.12VancomycinNot specified
1,8-Naphthyridine-3-carboxylic acid derivativesCompound 12aDNA gyrase inhibitorNot specifiedTrovafloxacin, MoxifloxacinNot specified

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values are typically determined using the broth microdilution method as follows:

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds and reference antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubate at 37°C for 18-24h C->D E Read and Record MIC Values D->E EGFR_Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Trifluoromethylpyrimidine Derivative Inhibitor->EGFR Inhibition DNA_Protein_Interaction Compound Trifluoromethyl-pyridine Carboxylic Acid Zn(II) Complex Quenching Static Quenching Compound->Quenching Intercalation Intercalation Compound->Intercalation BSA Bovine Serum Albumin (BSA) DNA Calf Thymus DNA (CT-DNA) Quenching->BSA Intercalation->DNA

HPLC and GC-MS analysis of 2,3,6-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC and GC-MS Analysis of 2,3,6-Trifluoropyridine-4-carboxylic Acid

For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of this compound is crucial for product purity assessment, metabolic studies, and quality control. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comparative overview of these two methods, supported by experimental data from analogous compounds, to aid in selecting the most suitable technique for your analytical needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For pyridinecarboxylic acids, which are polar and ionizable, HPLC offers a direct analytical approach without the need for derivatization.[1]

Experimental Protocol (Hypothetical)

A reversed-phase HPLC method is a common choice for the analysis of aromatic carboxylic acids. For compounds with polar and ionic characteristics like pyridinecarboxylic acids, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, can provide enhanced separation of isomers and related compounds.[1]

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.

  • Column : A mixed-mode reversed-phase cation-exchange column, such as a Coresep 100, can be effective for separating isomers of pyridinecarboxylic acid.[1] A C18 column could also be utilized, potentially with an ion-pairing reagent in the mobile phase to improve peak shape and retention.

  • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and achieve optimal separation.

  • Detection : UV detection is a straightforward option, with the detection wavelength set to the absorbance maximum of the analyte (e.g., around 272 nm for similar trifluorobenzoic acids).[2] For higher sensitivity and selectivity, an MS detector can be used.

  • Sample Preparation : Samples are typically dissolved in a suitable solvent, such as the mobile phase, filtered, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, for polar and non-volatile compounds like carboxylic acids, a derivatization step is mandatory to increase their volatility and thermal stability.[3][4]

Experimental Protocol (Hypothetical)
  • Instrumentation : A standard GC-MS system.

  • Derivatization : This is a critical step for the successful GC-MS analysis of carboxylic acids. Two common derivatization methods are:

    • Esterification : Using reagents like BF3 in an alcohol (e.g., methanol) to convert the carboxylic acid to its corresponding ester.[4]

    • Silylation : Using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group.[4][5] BSTFA is often preferred for its ability to derivatize a wide range of polar functional groups and for providing lower detection limits.[4]

  • Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation of the derivatized analytes.

  • Carrier Gas : Helium is the most common carrier gas.

  • Oven Temperature Program : A temperature gradient is used to elute the derivatized analyte and separate it from other components in the sample.

  • Ionization and Detection : Electron Ionization (EI) is the most common ionization technique, followed by mass analysis using a quadrupole or other mass analyzers.

Performance Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Sample Volatility Not requiredRequired (derivatization is a must for carboxylic acids)[3]
Derivatization Generally not requiredMandatory for carboxylic acids[3][4]
Sample Preparation Simpler, typically dissolve and injectMore complex due to the derivatization step
Analysis Time Can be relatively fast depending on the methodCan be longer due to the derivatization and oven ramp times
Sensitivity Good with UV detection, excellent with MS detectionGenerally excellent, especially with selected ion monitoring (SIM)
Selectivity Good, can be enhanced with MS detectionExcellent, mass spectra provide structural information
Thermal Stability Suitable for thermally labile compoundsNot suitable for thermally labile compounds
Instrumentation Cost Generally lower for HPLC-UV systemsGenerally higher

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample B Filter Sample A->B C Inject into HPLC B->C D Separation on Column C->D E Detection (UV/MS) D->E F Chromatogram E->F G Quantification F->G

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Derivatization (Esterification/Silylation) A->B C Inject into GC-MS B->C D Separation in GC Column C->D E MS Detection D->E F Total Ion Chromatogram E->F G Mass Spectrum Analysis F->G H Quantification G->H

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

Conclusion

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis.

  • HPLC is often the more straightforward and faster method as it does not require derivatization. It is particularly well-suited for routine quality control applications where high throughput is desired. The use of a mass spectrometer as a detector (LC-MS) can significantly enhance sensitivity and selectivity, making it a powerful tool for complex matrices.

  • GC-MS is a highly sensitive and selective technique, providing valuable structural information from the mass spectra. However, the mandatory derivatization step adds complexity and time to the sample preparation process. It is an excellent choice for identification of unknown impurities and for applications requiring very low detection limits.

References

The Strategic Placement of Fluorine: A Guide to the Reactivity of Fluoropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fluorine substitution on the reactivity of pyridine carboxylic acids is crucial for efficient synthesis and molecular design. The position of the fluorine atom on the pyridine ring significantly influences the electronic properties of the molecule, thereby altering the reactivity of the carboxylic acid group in key transformations such as esterification, amidation, and decarboxylation.

This guide provides a comparative analysis of the reactivity of fluorinated pyridine carboxylic acid isomers, supported by experimental data and detailed protocols. By understanding these structure-activity relationships, researchers can make more informed decisions in the design and synthesis of novel chemical entities.

Acidity (pKa): The Foundation of Reactivity

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental indicator of its reactivity. A lower pKa signifies a stronger acid, which in turn suggests a more electrophilic carboxyl carbon and a better leaving group in its carboxylate form. The electron-withdrawing nature of the fluorine atom generally increases the acidity of pyridine carboxylic acids compared to their non-fluorinated analogs. However, the position of the fluorine atom relative to the carboxylic acid and the pyridine nitrogen dictates the magnitude of this effect.

CompoundPredicted pKaRelative Acidity
4-Fluoronicotinic Acid~1.27Most Acidic
2-Fluoroisonicotinic Acid~3.03Acidic
5-Fluoronicotinic Acid~3.13Acidic
6-Fluoronicotinic Acid~3.41Least Acidic

Note: These pKa values are predicted and serve as a guide to relative acidity. Experimental values may vary.

The significantly lower predicted pKa of 4-fluoronicotinic acid suggests that the fluorine at the 4-position has the strongest acid-strengthening effect. This can be attributed to the combination of its inductive electron-withdrawing effect and its influence on the electronic resonance structure of the pyridine ring.

Nucleophilic Acyl Substitution: Esterification and Amidation

The reactivity of the carboxylic acid group towards nucleophiles in reactions like esterification and amide bond formation is directly influenced by the electrophilicity of the carbonyl carbon. A more acidic carboxylic acid generally leads to a more reactive acylating agent.

Based on the predicted pKa values, the expected order of reactivity for nucleophilic acyl substitution would be:

4-Fluoronicotinic Acid > 2-Fluoroisonicotinic Acid ≈ 5-Fluoronicotinic Acid > 6-Fluoronicotinic Acid

While direct comparative kinetic studies are scarce, isolated examples from the literature support this trend, with more electron-deficient fluoropyridine carboxylic acids generally reacting under milder conditions or providing higher yields in esterification and amidation reactions.

Experimental Protocols:

General Procedure for Esterification (Fischer Esterification): A common method for esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

  • To a solution of the fluoropyridine carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent or in excess), add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid; 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure to afford the crude ester, which can be further purified by chromatography or distillation.

General Procedure for Amide Formation (using a coupling agent): Amide bond formation is often achieved using coupling agents to activate the carboxylic acid.

  • To a solution of the fluoropyridine carboxylic acid (1.0 eq) in an aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., EDC, HATU; 1.1-1.5 eq) and an activating agent/base (e.g., HOBt, DIPEA; 1.1-2.0 eq).

  • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the activated ester.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove the coupling agent byproducts and excess reagents.

  • Extract the amide product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude amide by chromatography or crystallization.

Decarboxylation Reactions

The ease of decarboxylation is also influenced by the electronic properties of the pyridine ring. Electron-withdrawing groups, such as fluorine, can stabilize the transition state and the potential anionic or radical intermediates formed during decarboxylation, thereby facilitating the reaction. The specific effect of the fluorine position depends on the reaction mechanism. For instance, in reactions proceeding through a radical mechanism, the stability of the resulting pyridyl radical is a key factor.

While systematic comparative data on the decarboxylation of different fluoropyridine carboxylic acid isomers is limited, it is generally observed that pyridine carboxylic acids with electron-withdrawing substituents can undergo decarboxylation under milder conditions compared to their electron-rich counterparts.

Experimental Protocol:

General Procedure for Decarboxylative Fluorination: This reaction replaces the carboxylic acid group with a fluorine atom.

  • In a reaction vessel, combine the fluoropyridine carboxylic acid (1.0 eq), a silver catalyst (e.g., AgNO₃; 0.1-0.2 eq), and a fluorinating agent (e.g., Selectfluor; 1.5-2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of acetonitrile and water).

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and extract the fluorinated pyridine product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Visualizing the Reactivity Landscape

To better understand the interplay of factors affecting the reactivity of fluoropyridine carboxylic acids, the following diagrams illustrate the key concepts and experimental workflows.

G Logical Relationship of Fluorine Position to Reactivity cluster_0 Electronic Effects of Fluorine cluster_1 Physicochemical Properties cluster_2 Chemical Reactivity Fluorine Position Fluorine Position Inductive Effect Inductive Effect Fluorine Position->Inductive Effect Resonance Effect Resonance Effect Fluorine Position->Resonance Effect Acidity (pKa) Acidity (pKa) Inductive Effect->Acidity (pKa) Resonance Effect->Acidity (pKa) Electrophilicity of Carbonyl Electrophilicity of Carbonyl Acidity (pKa)->Electrophilicity of Carbonyl Decarboxylation Rate Decarboxylation Rate Acidity (pKa)->Decarboxylation Rate Influences intermediate stability Esterification Rate Esterification Rate Electrophilicity of Carbonyl->Esterification Rate Amidation Rate Amidation Rate Electrophilicity of Carbonyl->Amidation Rate

Caption: Influence of fluorine position on reactivity.

G General Workflow for Amide Synthesis start Fluoropyridine Carboxylic Acid + Amine step1 Add Solvent and Coupling Reagent (e.g., EDC, HATU) start->step1 step2 Add Base (e.g., DIPEA) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Aqueous Workup step3->step4 step5 Extraction with Organic Solvent step4->step5 step6 Drying and Concentration step5->step6 end Purified Amide step6->end

A Comparative Guide to Alternatives for 2,3,6-Trifluoropyridine-4-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of reagents is critical to the efficiency and success of synthetic routes. 2,3,6-Trifluoropyridine-4-carboxylic acid is a valuable building block, particularly for the synthesis of complex amides used in medicinal chemistry. However, its reactivity and cost can necessitate the exploration of alternatives. This guide provides an objective comparison of structural analogs and alternative synthetic methods, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.

Structural Alternatives: A Comparison of Halogenated Pyridine-4-Carboxylic Acids

The reactivity of pyridine carboxylic acids in amide coupling reactions is significantly influenced by the nature and position of halogen substituents. Electron-withdrawing groups, such as fluorine and chlorine, can activate the carboxylic acid for nucleophilic attack. Below is a comparison of this compound with a commercially available chlorinated analog, 2,3,5-Trichloropyridine-4-carboxylic acid.

It is important to note that direct side-by-side comparative studies are limited in published literature. The following table is constructed from representative, independent experiments to provide an objective, albeit indirect, comparison of performance in amide bond formation.

Table 1: Performance Comparison of Halogenated Pyridine-4-Carboxylic Acids in Amide Synthesis

FeatureThis compound Derivative2,3,5-Trichloropyridine-4-carboxylic Acid Analog
Example Reaction Synthesis of a trifluoromethyl-pyrazole-carboxamide¹Synthesis of a trichloropyridine-carboxamide²
Amine Substrate 3,5-DimethoxyanilineBenzylamine
Coupling Method Acyl chloride formation (SOCl₂) followed by amidationDirect amidation from methyl ester precursor
Reaction Conditions Reflux in SOCl₂, then reaction with amine in THFHeating at 100°C for 16 hours
Reported Yield 85.3%[1]Not explicitly reported for the final amide step[2]
Key Observations Highly fluorinated ring increases electrophilicity of the carbonyl carbon, potentially leading to high yields.The trichlorinated ring is also highly electron-deficient. Synthesis from the ester is a common alternative to direct acid coupling.

¹Data extrapolated from a similar trifluoromethyl-heterocyclic carboxamide synthesis[1]. ²Data from a synthesis of a positional isomer, N-benzyl-4-chloro-pyridine-2-carboxamide, used as a proxy for reactivity[2].

Alternative Synthetic Approaches: Beyond Direct Structural Analogs

Instead of replacing the core pyridine structure, an alternative strategy is to use different coupling reagents and methods to form the desired amide bond. This approach offers flexibility and can often overcome challenges associated with unreactive amines or sensitive substrates.

Table 2: Comparison of Common Amide Coupling Methodologies

Coupling MethodActivating Reagent(s)Key AdvantagesCommon LimitationsReported Yield Range
Carbodiimide Coupling EDC, DCC, DIC (+ HOBt or HOAt as additives)Widely used, water-soluble byproducts (EDC), good yields.[3][4]Potential for racemization (mitigated by additives), DCC byproduct removal can be difficult.60-95%[3]
Uronium/Aminium Salt Coupling HATU, HBTUHigh efficiency, fast reaction times, low racemization.[5]Higher cost compared to carbodiimides, can form guanidinium byproducts.70-98%
Phosphonium Salt Coupling BOP, PyBOPEffective for hindered substrates, low racemization.BOP byproduct (HMPA) is carcinogenic.75-95%
Acyl Halide Formation Thionyl Chloride (SOCl₂), Oxalyl ChlorideGenerates highly reactive intermediate, inexpensive.[4]Harsh conditions may not be suitable for sensitive substrates, requires an extra step.70-99%[6]
Triflylpyridinium Reagents Tf-DMAPVery rapid ( <5 min) at ambient temperature, high yields, good stereochemical integrity.[7]Newer method, may not be as widely available as traditional reagents.High[7]

Biological Context: Application in Kinase Inhibition

Halogenated pyridine and pyrimidine carboxamides are prominent structural motifs in the development of kinase inhibitors for cancer therapy. The pyridine core often serves as a scaffold to orient substituents that interact with the ATP-binding site of the kinase. The trifluoromethyl group, in particular, is frequently used in medicinal chemistry to enhance properties like metabolic stability and binding affinity[6]. These compounds often target critical cell cycle regulators, such as Aurora kinases.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cdk1_CyclinB Cdk1/Cyclin B AuroraA Aurora A Kinase Cdk1_CyclinB->AuroraA Activation PLK1 PLK1 AuroraA->PLK1 Activation Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Regulation PLK1->Cdk1_CyclinB Positive Feedback AuroraB Aurora B Kinase Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Regulation Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulation Inhibitor Halogenated Pyridine Carboxamide Inhibitor Inhibitor->AuroraA Inhibition

Aurora Kinase Pathway in Mitosis

Experimental Protocols

General Workflow for Amide Coupling Reactions

Amide_Coupling_Workflow Start Carboxylic Acid + Amine Activation Step 1: Carboxylic Acid Activation (e.g., with HATU, EDC, or SOCl₂) Start->Activation Coupling Step 2: Amine Addition & Coupling Reaction Activation->Coupling Workup Step 3: Aqueous Workup & Extraction Coupling->Workup Purification Step 4: Purification (e.g., Chromatography) Workup->Purification Product Final Amide Product Purification->Product

General Experimental Workflow
Protocol 1: Amide Synthesis via Acyl Chloride (Representative)

This protocol is adapted from the synthesis of a trifluoromethyl-pyrazole-carboxamide and is representative of a common method for activating carboxylic acids like this compound[1].

  • Acyl Chloride Formation: To the selected pyridine-4-carboxylic acid (1.0 eq.) is added thionyl chloride (SOCl₂, ~5-10 eq.). The mixture is heated to reflux for 2-4 hours until the solid dissolves and the reaction is complete (monitored by TLC or LC-MS). Excess thionyl chloride is removed under reduced pressure. The resulting crude acyl chloride is used directly in the next step.

  • Amide Coupling: The crude acyl chloride is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The solution is cooled to 0°C.

  • A solution of the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in the same solvent is added dropwise to the acyl chloride solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours until completion.

  • Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the final amide.

Protocol 2: Amide Synthesis using Carbodiimide Coupling (EDC/HOBt)

This is a general and widely applicable protocol for amide bond formation under milder conditions[3].

  • Activation: Dissolve the pyridine-4-carboxylic acid (1.0 eq.), the amine (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a base such as DIPEA (2.0 eq.) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the stirred solution.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Conclusion

While this compound is an effective reagent for synthesizing complex amides, several viable alternatives exist. Structurally similar analogs, such as 2,3,5-Trichloropyridine-4-carboxylic acid, offer a different halogenation pattern that may be suitable for many applications. Furthermore, a wide array of modern coupling reagents provides alternative synthetic pathways that can be tailored to specific substrate requirements, often resulting in high yields under mild conditions. The choice of an alternative will depend on factors such as substrate scope, reaction conditions, cost, and desired electronic properties of the final product, particularly in the context of designing biologically active molecules like kinase inhibitors.

References

Spectral comparison of trifluoropyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectral analysis of trifluoropyridine isomers, outlining the requisite experimental methodologies for their characterization. Due to the limited availability of public domain spectral data for all trifluoropyridine isomers, this guide focuses on the standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) data.

Introduction to Trifluoropyridine Isomers

Trifluoropyridines are a class of fluorinated heterocyclic compounds with significant applications in the development of pharmaceuticals and agrochemicals. The substitution pattern of the three fluorine atoms on the pyridine ring gives rise to six possible isomers: 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trifluoropyridine. The precise identification and characterization of these isomers are critical, as their physicochemical and biological properties can vary significantly. Spectroscopic techniques are fundamental tools for the structural elucidation and differentiation of these isomers.

Data Presentation

A thorough search of publicly accessible databases and scientific literature did not yield a complete set of comparable spectral data (NMR, IR, MS) for all six trifluoropyridine isomers. Researchers seeking to compare these isomers would need to acquire these spectra experimentally. The following tables are provided as templates for organizing such experimental data.

Table 1: 1H, 13C, and 19F NMR Spectral Data of Trifluoropyridine Isomers

IsomerNucleusChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
2,3,4-Trifluoropyridine 1HData not available
13CData not available
19FData not available
2,3,5-Trifluoropyridine 1HData not available
13CData not available
19FData not available
2,3,6-Trifluoropyridine 1HData not available
13CData not available
19FData not available
2,4,5-Trifluoropyridine 1HData not available
13CData not available
19FData not available
2,4,6-Trifluoropyridine 1HData not available
13CData not available
19FData not available
3,4,5-Trifluoropyridine 1HData not available
13CData not available
19FData not available

Table 2: FT-IR Spectral Data of Trifluoropyridine Isomers

IsomerKey IR Absorptions (cm-1)
2,3,4-Trifluoropyridine Data not available
2,3,5-Trifluoropyridine Data not available
2,3,6-Trifluoropyridine Data not available
2,4,5-Trifluoropyridine Data not available
2,4,6-Trifluoropyridine Data not available
3,4,5-Trifluoropyridine Data not available

Table 3: Mass Spectrometry Data of Trifluoropyridine Isomers

IsomerMolecular Ion (m/z)Key Fragmentation Ions (m/z)
2,3,4-Trifluoropyridine Data not availableData not available
2,3,5-Trifluoropyridine Data not availableData not available
2,3,6-Trifluoropyridine Data not availableData not available
2,4,5-Trifluoropyridine Data not availableData not available
2,4,6-Trifluoropyridine Data not availableData not available
3,4,5-Trifluoropyridine Data not availableData not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of liquid organic compounds like trifluoropyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of trifluoropyridine isomers, with 1H, 13C, and 19F NMR providing complementary information.

1. Sample Preparation:

  • Dissolve 5-10 mg of the trifluoropyridine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).

  • The choice of solvent is critical as it can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for 1H and 13C NMR (δ = 0.00 ppm), or CFCl3 for 19F NMR (δ = 0.00 ppm).[1]

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • 1H NMR:

    • Acquire the spectrum at room temperature.

    • Typical spectral width: -2 to 12 ppm.

    • Pulse width: 30-45 degrees.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16.

  • 13C NMR:

    • Acquire with proton decoupling (e.g., WALTZ-16).[2]

    • Typical spectral width: 0 to 200 ppm.

    • Pulse width: 30-45 degrees.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

  • 19F NMR:

    • Proton decoupling is often employed to simplify the spectra.

    • Typical spectral width: +50 to -250 ppm.[1]

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Reference the spectra to the internal standard.

  • Integrate the signals in the 1H NMR spectrum to determine proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants (JH-F, JC-F, JF-F) to elucidate the substitution pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups and the "fingerprint" region of the trifluoropyridine isomers.

1. Sample Preparation (Neat Liquid):

  • As trifluoropyridines are liquids at room temperature, they can be analyzed as a thin film.[3]

  • Place a small drop of the neat liquid sample onto the surface of a salt plate (e.g., KBr, NaCl).[4]

  • Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.[3]

2. Instrument Setup and Data Acquisition:

  • Record a background spectrum of the empty spectrometer.[5]

  • Place the sample holder with the salt plates into the instrument's sample compartment.

  • Acquire the sample spectrum over a typical range of 4000-400 cm-1.[5]

  • Co-add 16-32 scans to improve the signal-to-noise ratio.[6]

  • Resolution is typically set to 4 cm-1.

3. Data Processing and Interpretation:

  • The acquired spectrum should be displayed in terms of transmittance or absorbance.

  • Identify characteristic absorption bands for C-H, C-N, and C-F bonds, as well as aromatic ring vibrations. The C-F stretching vibrations typically appear in the 1400-1000 cm-1 region.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of the isomers, which can aid in their identification.

1. Sample Preparation:

  • Prepare a dilute solution of the trifluoropyridine isomer (e.g., 100-1000 ppm) in a volatile organic solvent such as dichloromethane or hexane.[7]

  • Filter the sample if any particulate matter is present.

2. Instrument Setup and Data Acquisition:

  • Gas Chromatograph (GC):

    • Injector temperature: 250 °C.

    • Carrier gas: Helium, at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.

  • Mass Spectrometer (MS):

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 300.

    • Ion source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to the trifluoropyridine isomer in the total ion chromatogram (TIC).

  • Analyze the mass spectrum for this peak.

  • Determine the molecular ion peak (M+), which corresponds to the molecular weight of the compound (133.07 g/mol for C5H2F3N).[8]

  • Examine the fragmentation pattern to identify characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a trifluoropyridine isomer.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Dilution Dilute in Volatile Solvent Sample->Dilution Neat Liquid Prepare Neat Liquid Film Sample->Neat Liquid NMR NMR Spectroscopy (1H, 13C, 19F) Dissolution->NMR NMR Tube GCMS GC-MS Analysis Dilution->GCMS GC Vial FTIR FT-IR Spectroscopy Neat Liquid->FTIR Salt Plates NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern GCMS->MS_Data IR_Data Characteristic Absorptions FTIR->IR_Data Structure Structure Elucidation & Isomer Identification NMR_Data->Structure MS_Data->Structure IR_Data->Structure

References

Assessing the Metabolic Stability of Drugs Containing a Trifluoropyridine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the pursuit of metabolically robust candidates is paramount to ensuring therapeutic efficacy and safety. The incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, into drug scaffolds has become a key strategy to enhance metabolic stability.[1] This guide provides a comparative assessment of the metabolic stability of drugs containing a trifluoropyridine moiety, supported by established principles in medicinal chemistry and detailed experimental protocols.

The trifluoromethyl group is a powerful electron-withdrawing group that can significantly increase a compound's resistance to oxidative metabolism, a primary driver of drug clearance.[2][3] When appended to a pyridine ring, a common heterocycle in pharmaceuticals, the CF3 group deactivates the ring, making it less susceptible to metabolism by cytochrome P450 (CYP) enzymes.[2][4][5] This often translates to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure.[1]

Comparative Metabolic Stability: Trifluoropyridine vs. Non-Fluorinated Analogs

While direct, publicly available head-to-head experimental data for specific trifluoropyridine-containing drugs and their non-fluorinated counterparts is limited, the principles of fluorine in drug design allow for a clear comparison of their expected metabolic fates. The primary metabolic pathway for many pyridine-based compounds is oxidation by CYP enzymes.[2][6] The introduction of a trifluoromethyl group is intended to block these "metabolic soft spots."[1]

The following table summarizes the anticipated differences in metabolic stability between a hypothetical drug containing a pyridine ring and its trifluoromethyl-substituted analog.

ParameterPyridine-Containing Drug (Non-Fluorinated)Trifluoropyridine-Containing DrugRationale
Susceptibility to CYP-mediated Oxidation HighLowThe electron-withdrawing trifluoromethyl group deactivates the pyridine ring, making it less prone to oxidation by CYP enzymes.[2]
Metabolic Half-life (t½) ShorterLongerReduced metabolic clearance leads to a longer half-life in biological systems.[1][7]
Intrinsic Clearance (CLint) HigherLowerA lower rate of metabolism results in lower intrinsic clearance.[7]
Primary Metabolites Hydroxylated pyridines, Pyridine N-oxidesPotentially metabolites formed on other parts of the moleculeThe trifluoropyridine moiety is more resistant to metabolism, shifting metabolic processes to other susceptible sites on the drug molecule.[2][6]
Bioavailability Potentially lowerPotentially higherEnhanced metabolic stability can lead to greater systemic exposure and bioavailability.[8]

Experimental Protocols for Assessing Metabolic Stability

The in vitro liver microsomal stability assay is a standard method used in early drug discovery to evaluate a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[9][10]

Protocol: In Vitro Liver Microsomal Stability Assay

1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.[11]

2. Materials and Equipment:

  • Liver microsomes (human, rat, mouse, etc.)[11]

  • Test compounds and positive control compounds (e.g., compounds with known metabolic profiles)[12]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[12]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

  • Magnesium chloride (MgCl2)[12]

  • Ice-cold acetonitrile or methanol with an internal standard to terminate the reaction[12]

  • 96-well plates[12]

  • Incubator set to 37°C[12]

  • Centrifuge[11]

  • LC-MS/MS system for analysis[9]

3. Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds, typically in DMSO.[12]

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, MgCl2, and the liver microsomal solution. Add the test compound to the wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period to bring the mixture to temperature.

  • Initiation of Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For negative controls, substitute the NADPH system with a buffer.[12]

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an ice-cold stop solution (acetonitrile or methanol with an internal standard).[7][10]

  • Sample Processing: After the final time point, centrifuge the plate to precipitate the microsomal proteins.[12]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[9]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[7]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).[7]

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz can effectively illustrate the complex processes involved in drug metabolism and the experimental steps for their assessment.

G cluster_0 Metabolic Fate of Pyridine Moiety cluster_1 Metabolic Fate of Trifluoropyridine Moiety Pyridine Pyridine-Containing Drug CYP450 Cytochrome P450 Enzymes Pyridine->CYP450 Oxidation Metabolite1 Hydroxylated Pyridine CYP450->Metabolite1 Metabolite2 Pyridine N-Oxide CYP450->Metabolite2 TFMPyridine Trifluoropyridine- Containing Drug Blocked Metabolism Blocked TFMPyridine->Blocked Enhanced Stability

Caption: Comparative metabolic pathways of pyridine and trifluoropyridine moieties.

G cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reaction Mixture (Microsomes, Buffer, Test Compound) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Terminate Reaction (Add Cold Acetonitrile + IS) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate t½ and CLint G->H

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The inclusion of a trifluoropyridine moiety is a well-established and effective strategy for enhancing the metabolic stability of drug candidates.[2] By deactivating the pyridine ring to CYP-mediated oxidation, this structural modification can significantly prolong a drug's half-life and improve its overall pharmacokinetic profile.[1] While direct comparative data for specific drug pairs may not always be publicly accessible, the underlying principles of medicinal chemistry, combined with standardized in vitro assays like the liver microsomal stability assay, provide researchers with a robust framework for assessing and predicting the metabolic advantages conferred by the trifluoropyridine moiety.

References

A Comparative Guide to the Synthesis Efficiency of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an objective comparison of the synthesis efficiency of common fluorinated building blocks, focusing on trifluoromethylated, difluoromethylated, and monofluorinated aromatic compounds. The data presented is intended to aid researchers in selecting the most appropriate synthetic methodologies for their specific needs.

Comparison of Synthesis Efficiency

The following tables summarize quantitative data for the synthesis of representative fluorinated building blocks. The selected substrates—aniline, phenol, and indole—are common motifs in medicinal chemistry. The efficiency of different fluorination reagents is compared based on reaction yield and time.

Trifluoromethylation of Anilines
Starting MaterialReagentYield (%)Reaction Time (h)Conditions
4-(N-hydroxyacetamido)benzoateTogni's Reagent II95Not SpecifiedCs2CO3, Chloroform, Room Temperature[1][2][3][4]
AnilineS-(trifluoromethyl)diphenyl-sulfonium triflate4:1 mixture of 2-CF3 and 4-CF3 anilineNot SpecifiedTHF, N2 atmosphere[5]
Difluoromethylation of Phenols
Starting MaterialReagentYield (%)Reaction Time (h)Conditions
1-(3-chloro-4-hydroxyphenyl)ethan-1-oneSodium 2-chloro-2,2-difluoroacetate942Cs2CO3, DMF, H2O, 120 °C[6][7][8]
DiphenolsTMSCF2BrGood to excellent0.17Two-phase reaction[9]
Monofluorination of Indoles
Starting MaterialReagentYield (%)Reaction Time (h)Conditions
2-methyl-1H-indoleSelectfluor™Not specified, but typically 40-60%[10]2-4Acetonitrile, Room Temperature[11]
Skatole (3-methylindole)Selectfluor71OvernightAcetonitrile/water (1/1), Room Temperature[12][13]

Experimental Protocols

Detailed methodologies for the synthesis of key fluorinated building blocks are provided below.

Synthesis of 4-acetamido-3-(trifluoromethoxy)benzoate[1][2][3][4]

This protocol involves a two-step process: O-trifluoromethylation of a hydroxylamine derivative followed by a thermally induced migration.

Step 1: O-Trifluoromethylation

  • To a round-bottom flask, add methyl 4-(N-hydroxyacetamido)benzoate (1a).

  • Add Togni's Reagent II and a catalytic amount of cesium carbonate (Cs2CO3) in chloroform.

  • Stir the reaction at room temperature. The reaction is sensitive to oxygen, so an inert atmosphere should be maintained.

  • Upon completion, the product, 4-(N-(trifluoromethoxy)acetamido)benzoate (2a), is isolated in 95% yield after purification by flash column chromatography.

Step 2: Thermally Induced OCF3-Migration

  • Heat the isolated intermediate (2a) in nitromethane at 120 °C.

  • The migration reaction yields the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a).

Synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one[6][7][8]

This procedure details the difluoromethylation of a substituted phenol using sodium 2-chloro-2,2-difluoroacetate.

  • Charge a round-bottom flask with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one and cesium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add dry DMF and deionized water and stir the mixture.

  • Degas the solution with nitrogen for 1 hour.

  • Add sodium 2-chloro-2,2-difluoroacetate in one portion under a nitrogen stream.

  • Heat the reaction mixture in an oil bath at 120 °C for 2 hours.

  • After cooling, dilute the mixture with deionized water and extract with hexanes.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a yellow oil (94% yield).

Synthesis of 3-fluoro-2-methyl-1H-indole[11]

This protocol describes the direct electrophilic fluorination of 2-methyl-1H-indole using Selectfluor™.

  • To a stirred solution of 2-methyl-1H-indole in anhydrous acetonitrile under an argon atmosphere at room temperature, add Selectfluor™ portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 3-fluoro-2-methyl-1H-indole.

Visualizations

General Synthetic Workflow for Fluorinated Building Blocks

The following diagram illustrates a generalized workflow for the synthesis of fluorinated aromatic building blocks, from starting material selection to the final purified product.

G cluster_0 Synthesis Planning cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis Starting Material Select Aromatic Starting Material (e.g., Aniline, Phenol, Indole) Reagent Choose Fluorination Reagent (e.g., Togni's, Selectfluor) Starting Material->Reagent ReactionSetup Set up Reaction under Optimal Conditions (Solvent, Temperature, Atmosphere) Reagent->ReactionSetup Monitoring Monitor Reaction Progress (TLC, LC-MS) ReactionSetup->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Purification Purify Crude Product (Column Chromatography) Workup->Purification Characterization Characterize Final Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for the synthesis of fluorinated building blocks.

Signaling Pathway Inhibition by Fluorinated Indole Analogs

Fluorinated indole derivatives are prevalent in medicinal chemistry and often act as inhibitors of various signaling pathways implicated in diseases like cancer. For instance, fluorinated analogs of indole can inhibit protein kinases involved in cell proliferation and survival pathways.

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellProliferation Cell Proliferation and Survival TranscriptionFactor->CellProliferation FluorinatedIndole Fluorinated Indole Analog FluorinatedIndole->KinaseCascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a fluorinated indole analog.

References

X-ray crystallography of 2,3,6-Trifluoropyridine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystallographic data of 2,3,6-trifluoropyridine-4-carboxylic acid derivatives reveals key structural insights crucial for researchers in drug discovery and materials science. This guide provides a comparative analysis of their molecular geometries, intermolecular interactions, and crystal packing, supported by experimental data and protocols.

Comparison of Crystallographic Data

While specific crystallographic data for this compound is not publicly available, analysis of closely related fluorinated pyridine carboxylic acid derivatives provides valuable comparative insights. The following table summarizes key crystallographic parameters for representative compounds, offering a baseline for understanding the structural impact of fluorination and carboxylation on the pyridine ring.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
4-(Trifluoromethyl)pyridine-2-carboxylic acidC₇H₄F₃NO₂TriclinicP-19.1863(6)15.1325(9)17.6356(11)107.189(2)93.126(2)103.753(2)2254.2(2)12[1]
2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]ethyl methacrylateC₁₁H₁₀F₄N₂O₂MonoclinicP2₁/n-------1[2]
N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamideC₆H₂F₄N₂O----------[3]
2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide dihydrate-OrthorhombicPbca5.026(1)12.320(7)25.551(1)909090--[4]

Key Observations:

  • Hydrogen Bonding: In the crystal structures of related compounds, N—H⋯O hydrogen bonds are a recurring motif, often linking molecules into chains.[2] The presence of both a carboxylic acid group and a pyridine nitrogen atom in this compound suggests a high likelihood of forming strong O—H⋯N hydrogen bonds, which can significantly influence crystal packing.

  • Fluorine Interactions: Weak hydrogen-bonding interactions involving fluorine atoms, such as C—H⋯F contacts, are also observed, contributing to the overall supramolecular architecture.[2] Hirshfeld surface analysis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate revealed that F⋯H/H⋯F interactions are the largest contribution to the surface contacts.[2]

  • Molecular Conformation: The planarity of the pyridine ring and the orientation of the carboxylic acid group are critical. In N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the Cₚ—N—C—O torsion angle indicates an anti-conformation.[3]

Experimental Protocols

A standard experimental protocol for the single-crystal X-ray diffraction of pyridine carboxylic acid derivatives involves the following steps:

1. Crystal Growth:

  • Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For example, crystals of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide were obtained by layering dichloromethane with hexanes.[3]

2. Data Collection:

  • A suitable crystal is mounted on a diffractometer.

  • X-ray diffraction data are collected using a detector such as a CCD or CMOS detector, often with graphite-monochromatized radiation (e.g., Cu/Kα or Mo/Kα).[5]

  • Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]

3. Data Processing and Structure Solution:

  • The collected diffraction data are processed, which includes integration of reflection intensities and corrections for absorption.[5]

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares techniques using software like SHELXL.[5]

4. Structural Analysis:

  • The final refined structure provides information on bond lengths, bond angles, and torsion angles.

  • Intermolecular interactions are analyzed to understand the crystal packing.

  • Techniques like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts.[2]

Visualizations

To aid in the understanding of the experimental workflow and molecular relationships, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination & Analysis synthesis Synthesis of Derivative crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Absorption Correction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis (Bond Lengths, Angles, Interactions) refinement->analysis

Caption: Experimental workflow for X-ray crystallography.

molecular_comparison A 2,3,6-Trifluoropyridine- 4-carboxylic acid B Pyridine-dicarboxylic acid A->B Varying Carboxylic Acid Position C Tetrafluoropyridine derivative A->C Varying Fluorine Substitution D Co-crystal with Dicarboxylic Acid B->D Formation of Co-crystals

Caption: Comparison of related pyridine derivatives.

Alternative Techniques

While single-crystal X-ray diffraction is the gold standard for determining crystal structures, other techniques can provide complementary information, especially when suitable single crystals are unavailable.

  • Powder X-ray Diffraction (PXRD): This technique is invaluable for phase identification, quantification of polymorphic mixtures, and can sometimes be used for structure solution.[6] It is a non-destructive method that provides a unique fingerprint for each crystalline phase.[6]

  • Computational Chemistry (DFT): Density Functional Theory calculations can be used to optimize molecular geometries and predict spectroscopic properties, providing a comparison to experimental data.[7]

  • Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular interactions within a crystal lattice, providing insights into the forces that govern crystal packing.[2]

The strategic incorporation of fluorine atoms and carboxylic acid functionalities into pyridine scaffolds continues to be a promising avenue in the development of new therapeutic agents and functional materials.[8][9] A thorough understanding of their three-dimensional structures through X-ray crystallography is paramount for rational design and optimization.

References

Safety Operating Guide

Safe Disposal Protocol for 2,3,6-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2,3,6-Trifluoropyridine-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety data based on information for the compound and structurally similar chemicals.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2]Wear protective gloves and clothing.[2] In case of contact, wash skin thoroughly with soap and water.[2]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1][2]Wear eye and face protection.[2] If in eyes, rinse cautiously with water for several minutes.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[1][2]Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] Use only outdoors or in a well-ventilated area.[2]

Disposal Protocol for this compound

Follow these step-by-step instructions for the safe disposal of this compound and its containers. This protocol is designed to comply with general laboratory safety standards and hazardous waste regulations.

Step 1: Personal Protective Equipment (PPE)

Ensure you are wearing the appropriate PPE before handling the chemical waste.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[2]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[2]

Step 2: Waste Segregation and Collection

Proper segregation is key to safe and compliant disposal.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with acidic and halogenated organic compounds.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Collection:

    • For solid waste, carefully transfer the material into the designated container, avoiding dust formation.[2]

    • For solutions, pour the waste carefully into the container. Do not mix with incompatible waste streams such as bases or strong oxidizing agents.

  • Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[2]

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.

  • Containment: For solid spills, sweep up the material and place it into a suitable container for disposal.[2] Avoid actions that generate dust. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Step 4: Disposal of Empty Containers

Empty containers that held this compound must be treated as hazardous waste.

  • Rinsing: Thoroughly rinse the container with a suitable solvent (e.g., water or another appropriate solvent).

  • Collect Rinse: The first rinseate must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses should be collected.[3]

  • Container Disposal: After proper rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.

Step 5: Final Disposal

The ultimate disposal of the collected hazardous waste must be handled by professionals.

  • Approved Disposal Facility: Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Regulatory Compliance: Disposal must be in accordance with all local, regional, and national regulations.[1] The recommended disposal method is often incineration at a licensed chemical destruction plant.[4]

  • Do Not Dispose in Drains: Never dispose of this compound or its rinseate down the drain or in the regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_contingency Contingency & Container Disposal cluster_final Final Disposal start Identify Waste for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select & Label Hazardous Waste Container ppe->waste_container collect_waste Transfer Waste to Container (Avoid Dust/Splashes) waste_container->collect_waste store_waste Store Container Securely (Closed, Ventilated Area) collect_waste->store_waste spill Spill Occurs collect_waste->spill empty_container Empty Container Disposal store_waste->empty_container final_disposal Arrange for Professional Disposal (Licensed Vendor) store_waste->final_disposal spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->collect_waste rinse Triple Rinse Container empty_container->rinse collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse collect_rinse->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3,6-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3,6-Trifluoropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on general safety protocols for corrosive chemical solids and data from structurally similar compounds.

1. Hazard Assessment

2. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles should be worn at all times. A face shield must be used in conjunction with goggles, especially when there is a risk of splashing.[3][5]
Hands Chemical-Resistant GlovesButyl rubber or nitrile gloves are recommended. Note that some corrosives can penetrate nitrile gloves; therefore, gloves should be inspected before use and changed immediately if contaminated.[3][6]
Body Laboratory Coat or Chemical-Resistant ApronA lab coat is standard. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3][6]
Respiratory Use in a Fume HoodAll handling of the solid and its solutions should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[3][4][6]

3. Handling and Storage Procedures

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3][6]

  • Transportation : When transporting the chemical, use a protective bottle carrier to prevent spills.[3][5]

  • Storage : Store in a cool, dry, and well-ventilated area. Keep containers tightly closed. Store below eye level to minimize the risk of containers being dropped and broken.[4][5]

  • Mixing : When dissolving the solid, always add the corrosive solid to the solvent slowly while stirring.[4] Be aware that this process may generate heat, and cooling may be necessary.[6]

4. Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station.[3][7][8] Hold the eyelids open to ensure thorough rinsing.[3] Remove contact lenses if present and easy to do so.[7][9] Seek immediate medical attention after flushing.[3][7]
Skin Contact For small splashes, remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] For larger exposures, use an emergency shower for at least 15 minutes, removing contaminated clothing while under the shower.[3] Seek medical attention.[3]
Inhalation Move the affected person to fresh air and keep them in a comfortable position for breathing.[1][2][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2][10] Seek immediate medical attention.
Spill For small spills, use an acid spill kit to neutralize and absorb the material.[6] Place the absorbed material and any contaminated PPE in a sealed container for proper disposal.[6] Do not attempt to clean up large spills without proper training and equipment; contact your institution's environmental health and safety department.

5. Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[2] Label waste containers clearly.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound.

G prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron prep->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handling the Compound - Weighing - Transferring - Dissolving fume_hood->handling experiment Perform Experimental Procedure handling->experiment emergency Emergency Response (Spill, Exposure) handling->emergency cleanup Decontamination & Cleanup experiment->cleanup experiment->emergency waste Dispose of Waste - Contaminated PPE - Unused Compound - Experimental Waste cleanup->waste storage Return to Storage - Tightly Sealed Container - Below Eye Level cleanup->storage de_ppe Doff Personal Protective Equipment (PPE) waste->de_ppe storage->de_ppe wash Wash Hands Thoroughly de_ppe->wash

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.